2-((Methyl-d3)amino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOKAMJFNKNAS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-((Methyl-d3)amino)ethanol (CAS 1216441-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((Methyl-d3)amino)ethanol, a deuterated analog of N-methylethanolamine. This stable isotope-labeled compound serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, and provides a detailed, field-proven protocol for its application in bioanalytical method development. The causalities behind experimental choices and the principles of its use in achieving robust and reliable data are explained to provide a self-validating framework for researchers.
Introduction: The Role of Deuterated Analogs in Modern Research
In the landscape of drug discovery and development, quantitative bioanalysis is paramount for understanding the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The accuracy and precision of such analyses are often challenged by the complexity of biological matrices, leading to variability in sample preparation and instrument response. The use of stable isotope-labeled (SIL) internal standards is the gold standard to mitigate these issues.
2-((Methyl-d3)amino)ethanol, with a deuterium-labeled methyl group, is an ideal SIL internal standard for its non-deuterated counterpart, N-methylethanolamine, and other structurally related analytes. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling it to normalize for variations throughout the analytical workflow. This guide will provide the core technical information required for the effective use of this important analytical tool.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.
Physicochemical Properties
The defining feature of 2-((Methyl-d3)amino)ethanol is the replacement of three hydrogen atoms on the methyl group with deuterium. This substitution results in a mass increase of approximately 3 Da compared to the unlabeled analog, with minimal impact on its chemical properties.
| Property | Value | Source |
| CAS Number | 1216441-01-8 | [1] |
| Molecular Formula | C₃H₆D₃NO | [1][2] |
| Molecular Weight | 78.13 g/mol | [1][2] |
| Appearance | Colourless to Pale Yellow Oil | [1] |
| Storage | 2-8°C, Refrigerator | [1] |
| Boiling Point (non-deuterated) | 159 °C (lit.) | |
| Density (non-deuterated) | 0.935 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D, non-deuterated) | 1.439 (lit.) | |
| Solubility (non-deuterated) | Very soluble in water; soluble in polar organic solvents | [3][4] |
Note: Experimentally determined physical constants for the deuterated form are not widely published. The values for the non-deuterated analog (N-methylethanolamine, CAS 109-83-1) are provided as a close approximation.
Safety Information
GHS Hazard Classification (for N-methylethanolamine):
-
Pictograms:
-
Signal Word: Danger
-
Hazard Statements:
-
H302 + H312: Harmful if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H361fd: Suspected of damaging fertility or the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
-
Precautionary Statements:
-
P202, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis and Isotopic Purity
The most common and efficient method for the synthesis of 2-((Methyl-d3)amino)ethanol involves the N-alkylation of ethanolamine with a trideuteromethylating agent.
Synthetic Pathway
The reaction of ethanolamine with trideuteromethyl iodide (CD₃I) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) affords the desired product. The base neutralizes the hydroiodic acid (HI) formed during the reaction, driving it to completion.
Sources
Technical Monograph: Structural Dynamics and Application of 2-(Methylamino)ethanol-d3 in Bioanalysis
Abstract
This technical guide provides a comprehensive analysis of 2-(methylamino)ethanol-d3 (also known as N-methyl-d3-aminoethanol), a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of N-methylethanolamine (NMEA) in biological matrices. We explore its physicochemical properties, deuterium-labeling structural dynamics, and its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers requiring high-fidelity data on isotopic purity, molecular weight calculations, and experimental protocols for bioanalytical method validation.
Chemical Identity and Structural Analysis[1][2][3]
Structural Composition
2-(Methylamino)ethanol-d3 is the deuterated analog of N-methylethanolamine, where the N-methyl group is isotopically labeled with three deuterium atoms (
-
Chemical Name: 2-(Methylamino)ethanol-d3
-
Synonyms: N-Methyl-d3-aminoethanol; (2-Hydroxyethyl)methylamine-d3
-
CAS Number: 1216441-01-8
-
Molecular Formula:
Molecular Weight Calculation
The substitution of three hydrogen atoms (
| Component | Unlabeled ( | Labeled ( |
| Monoisotopic Mass | 75.0684 Da | 78.0872 Da |
| Average Molecular Weight | 75.11 g/mol | 78.13 g/mol |
| Mass Shift ( | — | +3.02 Da |
Physicochemical Properties
-
Appearance: Colorless to pale yellow viscous liquid.
-
Solubility: Miscible in water, methanol, and DMSO.
-
pKa: ~9.95 (Basic amine functionality).
-
LogP: -0.94 (Highly polar, requires HILIC or ion-pairing chromatography for retention).
Synthesis and Isotopic Purity
Synthetic Route
The synthesis of 2-(methylamino)ethanol-d3 typically follows a nucleophilic ring-opening mechanism involving ethylene oxide and isotopically labeled methylamine. This route is preferred for its high yield and specificity, ensuring the deuterium label is exclusively located on the methyl group.
Figure 1: Synthetic pathway for 2-(methylamino)ethanol-d3 via ring-opening of ethylene oxide.
Quality Control Parameters
-
Isotopic Purity:
atom D. This is critical to minimize the contribution of unlabeled ( ) isotopologues, which can interfere with the quantification of the analyte at low concentrations. -
Chemical Purity:
(determined by GC-MS or NMR).
Bioanalytical Application (LC-MS/MS)
Role as Internal Standard
In quantitative bioanalysis, 2-(methylamino)ethanol-d3 serves as a surrogate to correct for matrix effects, extraction efficiency, and ionization variability. Due to the Deuterium Isotope Effect , the d3-analog may elute slightly earlier than the unlabeled analyte on Reverse Phase (C18) columns due to slightly lower lipophilicity. However, on HILIC columns, retention times are typically identical.
Mass Spectrometry Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are recommended for method development on triple quadrupole instruments.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| N-Methylethanolamine | 76.1 ( | 58.1 | 15 | Loss of |
| 2-(Methylamino)ethanol-d3 | 79.1 ( | 61.1 | 15 | Loss of |
Note: The primary transition involves the dehydration of the ethanol chain. Since the deuterium label is on the N-methyl group, it is retained in the product ion (
Experimental Workflow
The following workflow outlines the integration of the IS into a bioanalytical extraction protocol.
Figure 2: Bioanalytical workflow for the quantification of N-methylethanolamine using the d3-IS.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable primary stock solution of 2-(methylamino)ethanol-d3.
-
Weighing: Accurately weigh 10.0 mg of 2-(methylamino)ethanol-d3 into a 10 mL volumetric flask.
-
Note: The substance is viscous and hygroscopic. Weigh rapidly or use a gas-tight syringe for liquid transfer based on density (
).
-
-
Dissolution: Dissolve in Methanol (LC-MS grade) . Water is avoided for long-term storage to prevent bacterial growth, although the compound is stable.
-
Concentration: This yields a 1.0 mg/mL (1000 µg/mL) stock solution.
-
Storage: Aliquot into amber glass vials and store at -20°C . Stable for >6 months.
Working Solution & Spiking
Objective: Prepare a working internal standard (WIS) solution for sample processing.
-
Dilution: Dilute the stock 1:1000 in Acetonitrile to achieve a 1.0 µg/mL WIS.
-
Spiking: Add 10 µL of WIS to 100 µL of biological matrix.
-
Equilibration: Vortex for 30 seconds to ensure the IS binds to matrix proteins similarly to the analyte before precipitation.
References
-
Pharmaffiliates . (n.d.). 2-((Methyl-d3)amino) ethanol Reference Standard. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]
-
Shimadzu Application News . (2022). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]
Technical Guide: N-Methylethanolamine (NMEA) vs. N-Methylethanolamine-d3
Content Type: Technical Reference & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Metabolomics Specialists
Executive Summary
While N-methylethanolamine (NMEA) is a bioactive secondary amino alcohol involved in phospholipid metabolism, N-methylethanolamine-d3 (NMEA-d3) serves as its specific stable isotope-labeled analogue. In drug development and metabolomics, NMEA is the analyte of interest (the variable), whereas NMEA-d3 is the metrological ruler (the constant).
This guide details the physicochemical differences, mass spectrometric behavior, and validated protocols for utilizing NMEA-d3 to quantify NMEA in complex biological matrices.
Part 1: Chemical & Physical Distinction
At a fundamental level, the difference lies in the isotopic substitution of three hydrogen atoms (
Comparative Specification Table
| Feature | N-Methylethanolamine (Native) | N-Methylethanolamine-d3 (IS) |
| CAS Number | 109-83-1 | 1216441-01-8 (HCl salt)* |
| Formula | ||
| Exact Mass | 75.0684 Da | 78.0873 Da |
| Primary Role | Metabolite, Building Block | Internal Standard (IS) |
| pKa | ~9.8 (Basic) | ~9.8 (Basic) |
| LogP | -1.06 (Highly Polar) | -1.08 (Slightly more lipophilic) |
*Note: CAS numbers for deuterated compounds vary by salt form (e.g., HCl vs. free base) and label position.
Structural Visualization
The following diagram illustrates the structural difference, highlighting the deuterated methyl group in NMEA-d3.
Caption: Structural comparison showing the stable isotope labeling on the N-methyl group.
Part 2: The Role of NMEA-d3 in Mass Spectrometry
In LC-MS/MS analysis, NMEA-d3 is critical for correcting Matrix Effects . Biological fluids (plasma, urine) contain co-eluting phospholipids and salts that can suppress or enhance ionization. Because NMEA-d3 is chemically nearly identical to NMEA, it experiences the same ionization environment but is distinguished by mass.
The Deuterium Isotope Effect in Chromatography
While often assumed to co-elute perfectly, deuterated compounds can exhibit slightly different retention times (RT) than their native counterparts.[1]
-
Reverse Phase (RPLC): C-D bonds are slightly less polarizable than C-H bonds. NMEA-d3 may elute slightly earlier than native NMEA.
-
HILIC (Hydrophilic Interaction): Given NMEA's high polarity, HILIC is the preferred mode. The isotope effect is usually negligible here, ensuring perfect overlap of the ionization window.
Fragmentation & MRM Transitions
For quantitation, Multiple Reaction Monitoring (MRM) is used. The fragmentation pattern shifts predictably.
-
Native NMEA Transition:
-
NMEA-d3 Transition:
Part 3: Protocol – Validated Quantitation Workflow
This protocol outlines the quantification of NMEA in human plasma using NMEA-d3 as the internal standard.
Reagents
-
Analyte: N-Methylethanolamine (Sigma/Merck).
-
IS: N-Methylethanolamine-d3 (Cambridge Isotope Labs or TRC).
-
Mobile Phase: Acetonitrile (LC-MS grade) and 10mM Ammonium Formate (pH 3.0).
Step-by-Step Methodology
Step 1: Internal Standard Spiking
Criticality: The IS must be added before any extraction to correct for recovery losses.
-
Prepare a working IS solution of NMEA-d3 at 1,000 ng/mL in acetonitrile.
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
Add 10 µL of IS solution. Vortex for 10 seconds.
Step 2: Protein Precipitation (The "Crash")
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
Step 3: LC-MS/MS Parameters (HILIC Mode)[4][5]
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (ACN) / 10% A (Buffer)
-
1-4 min: Linear ramp to 50% B
-
4-6 min: Hold at 50% B
-
-
Detection: ESI Positive Mode.
Data Processing Workflow Diagram
Caption: Analytical workflow ensuring data integrity via internal standardization.
Part 4: Metabolic Tracing Applications
Beyond simple quantitation, NMEA-d3 is used in Flux Analysis to trace the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.
The PEMT Pathway
The liver converts Phosphatidylethanolamine (PE) to Phosphatidylcholine (PC) via three sequential methylations.[6] NMEA is the headgroup of the first intermediate.
-
PE + SAM
PMME (Phosphatidyl-N-methylethanolamine) -
PMME + SAM
PDME -
PDME + SAM
PC
By introducing deuterated ethanolamine or NMEA-d3 into a cell culture, researchers can track the rate of incorporation into the phospholipid membrane, distinguishing de novo synthesis from recycling.
Caption: The PEMT pathway showing the metabolic origin of the NMEA headgroup.
References
-
PubChem. (n.d.). N-Methylethanolamine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vance, D. E., & Ridgway, N. D. (1988). The methylation of phosphatidylethanolamine. Progress in Lipid Research.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (fragmentation patterns). Retrieved from [Link]
-
Shimadzu Application News. (2018). Determination of Ethanolamines in Water by LC-MS/MS. (Provides basis for HILIC/Amide column selection). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Advantage of Deuterated Amino Alcohols in Metabolomic Analysis
Sources
- 1. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. iroatech.com [iroatech.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 8. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
Precision Lipidomics: Tracing Phospholipid Remodeling with N-Methylethanolamine-d3
Executive Summary
N-Methylethanolamine-d3 (NME-d3) is a specialized stable isotope tracer used to dissect the intersection of the Kennedy pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway. Unlike common tracers like choline-d9 or ethanolamine-d4 which track bulk phospholipid synthesis, NME-d3 specifically interrogates the "salvage" capacity of intermediate headgroups and the kinetics of late-stage methylation. This guide details the experimental protocols for using NME-d3 to quantify Phosphatidyl-N-methylethanolamine (PMME) turnover and downstream conversion to Phosphatidylcholine (PC), providing a rigorous framework for studying membrane dynamics and lipid metabolism in drug development.
Scientific Mechanism: The "Hidden" Intermediate
Phosphatidylcholine (PC) biosynthesis occurs via two primary routes:
-
The CDP-Choline (Kennedy) Pathway: Responsible for the majority of PC synthesis in all nucleated cells.
-
The PEMT Pathway: Liver-enriched conversion of Phosphatidylethanolamine (PE) to PC via three sequential methylations.
N-Methylethanolamine (NME) is the headgroup of the first intermediate, PMME. Under varying physiological conditions, free NME can be recycled into the phospholipid pool via a "pseudo-Kennedy" pathway, phosphorylated by choline/ethanolamine kinases, and coupled to DAG.
Why Use NME-d3?
-
Bypass the First Methylation: By feeding NME-d3, you bypass the rate-limiting step of PEMT (PE
PMME), allowing direct assessment of the downstream methyltransferase activity (PMME PDME PC). -
Kinase Specificity Profiling: It serves as a probe to determine the substrate promiscuity of Choline Kinase
(CK) versus Ethanolamine Kinase (EK). -
Signal-to-Noise: PMME is typically
of the total phospholipid pool. Using a deuterated tracer moves the signal to a mass-silent region, allowing sensitive detection of this transient intermediate without interference from endogenous isobaric lipids.
Pathway Visualization
The following diagram illustrates the entry point of NME-d3 and its metabolic fate.
Caption: NME-d3 enters the phospholipid synthesis pathway via the salvage route (red), bypassing the initial PEMT methylation step and allowing direct tracing of downstream conversion to PC (green).
The Protocol: Stable Isotope Labeling
This protocol is optimized for adherent mammalian cells (e.g., HepG2, McArdle-RH7777) but can be adapted for suspension cultures.
Phase A: Preparation
Reagents:
-
Tracer: N-Methylethanolamine-d3 (N-methyl-d3). Note: Ensure the label is on the methyl group (CD3), not the ethyl chain, for the mass shifts described below.
-
Vehicle: PBS or Dimethyl Sulfoxide (DMSO) (if stock > 100 mM).
-
Media: Choline-deficient DMEM (optional, enhances uptake) or standard DMEM with 10% Dialyzed FBS.
Stock Solution: Prepare a 100 mM stock of NME-d3 in sterile PBS. Store at -20°C.
Phase B: Pulse-Labeling Workflow
-
Seeding: Plate cells to reach 70-80% confluency at the time of labeling.
-
Equilibration: Wash cells 2x with warm PBS to remove residual serum lipids.
-
Pulse: Add fresh media containing 50 µM NME-d3 .
-
Expert Insight: 50 µM is sufficient to drive flux without inducing toxicity. Higher concentrations (>500 µM) may inhibit cell growth or artificially saturate the kinase.
-
-
Incubation:
-
Short Pulse (1-4 hours): To measure uptake kinetics and initial incorporation into PMME.
-
Long Pulse (12-24 hours): To measure the steady-state accumulation of downstream products (PDME-d3, PC-d3).
-
-
Quench: Rapidly remove media. Wash cells 2x with ice-cold PBS.
-
Harvest: Scrape cells in ice-cold methanol or quench with liquid nitrogen for metabolomics.
Phase C: Lipid Extraction (Modified Bligh-Dyer)
Standard Bligh-Dyer is preferred over MTBE for polar phospholipids like PMME.
-
Add 1 mL Methanol:Chloroform (2:1 v/v) to the cell pellet. Vortex vigorously.
-
Add 0.25 mL Chloroform . Vortex.
-
Add 0.25 mL Water (or 0.1 M HCl to improve recovery of acidic lipids). Vortex.
-
Centrifuge at 2,000 x g for 5 mins at 4°C.
-
Collect the lower organic phase (chloroform layer).
-
Dry under nitrogen stream and reconstitute in Methanol:Chloroform (9:1) containing 5 mM Ammonium Acetate (ionization aid).
Analytical Workflow: Mass Spectrometry
PMME and its methylated derivatives have distinct mass spectrometric signatures. The use of NME-d3 introduces a specific mass shift (+3 Da) that must be targeted.
Mass Transitions (Positive Ion Mode)
The following table outlines the key transitions for monitoring the flux from NME-d3.
| Lipid Species | Precursor Ion Formula | Headgroup Modification | Detection Mode | Target Mass / Transition |
| Endogenous PMME | [M+H]+ | H-N-CH3 | Neutral Loss (NL) | Loss of 155 Da |
| Tracer PMME-d3 | [M+H]+ | H-N-CD3 | Neutral Loss (NL) | Loss of 158 Da |
| Endogenous PDME | [M+H]+ | (CH3)2-N | Neutral Loss (NL) | Loss of 169 Da |
| Tracer PDME-d3 | [M+H]+ | (CH3)(CD3)-N | Neutral Loss (NL) | Loss of 172 Da |
| Endogenous PC | [M+H]+ | (CH3)3-N | Product Ion | Precursor of m/z 184 |
| Tracer PC-d3 | [M+H]+ | (CH3)2(CD3)-N | Product Ion | Precursor of m/z 187 |
Note: For PC-d3, the characteristic phosphocholine fragment shifts from 184 to 187 because the headgroup contains the CD3 moiety.
LC-MS/MS Settings (Example for Triple Quadrupole)
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for separating headgroup classes (PE vs PMME vs PC).
-
Mobile Phase A: Acetonitrile/Water (95:5) + 10 mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile/Water (50:50) + 10 mM Ammonium Formate.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
Data Interpretation & Troubleshooting
Calculating Fractional Enrichment
To quantify the turnover, calculate the ratio of labeled to total lipid species:
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low PMME-d3 Signal | Poor uptake or rapid conversion to PC. | Increase tracer concentration to 100 µM or shorten pulse time to capture the intermediate. |
| No PC-d3 Detected | Low PEMT activity (cell line dependent). | Verify PEMT expression (HepG2 is high; HeLa is low). Add exogenous SAM to lysate if doing in vitro assay. |
| Ion Suppression | High concentration of neutral lipids. | Perform a solid-phase extraction (SPE) cleanup using silica columns to isolate phospholipids before MS. |
| Mass Shift Confusion | Label on ethyl chain vs methyl group. | Verify CoA: If using N-(d3-methyl)-ethanolamine, shift is +3. If using N-methyl-(d4-ethanolamine), shift is +4. |
References
-
Vance, D. E., & Ridgway, N. D. (1988). The methylation of phosphatidylethanolamine.[2][3][4] Progress in Lipid Research, 27(1), 61-79. Link
-
Postle, A. D., & Hunt, A. N. (2009). Dynamic lipidomics with stable isotope labelling. Journal of Chromatography B, 877(26), 2716-2721. Link
-
Ejsing, C. S., et al. (2009). Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry. Proceedings of the National Academy of Sciences, 106(7), 2136-2141. Link
-
Kull, T. P., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Molecules, 23(11), 2848. Link
-
Taguchi, R., & Ishikawa, M. (2010). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. Journal of Mass Spectrometry, 45(10). Link
Sources
An In-Depth Technical Guide to the Synthesis of Deuterated Choline Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated choline precursors, essential tools in metabolic research, neurological studies, and drug development. We delve into the core chemical and biosynthetic methodologies for preparing key deuterated choline analogs, including choline-d9, choline-d4, and their downstream metabolites such as acetylcholine and phosphorylcholine. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to either synthesize these critical compounds in-house or to make informed decisions when sourcing them. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of Deuterated Choline
Choline is a vital nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine.[1][2] Its metabolic pathways are of profound interest in neuroscience, oncology, and metabolic diseases. The substitution of hydrogen with its stable isotope, deuterium, creates a heavier version of the molecule that, while chemically similar, is distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This isotopic labeling allows for the precise tracing of choline's metabolic fate in complex biological systems, offering a window into cellular function and dysfunction.[4]
Deuterated choline precursors, particularly those with perdeuteration of the methyl groups (choline-d9), are invaluable as internal standards for quantitative analysis and as tracers in metabolic flux studies.[5] Furthermore, the emerging field of Deuterium Metabolic Imaging (DMI) utilizes deuterated substrates like choline-d9 to visualize metabolic activity in vivo, showing great promise for cancer diagnosis and monitoring.[6]
This guide will focus on the practical synthesis of these essential research tools, providing both the "how" and the "why" behind the synthetic strategies.
Synthetic Strategies for Deuterated Choline Chloride
The synthesis of deuterated choline chloride typically involves the quaternization of a deuterated amine with a suitable ethanol derivative or the reaction of a deuterated ethanolamine with a methylating agent. The choice of strategy is often dictated by the availability and cost of the deuterated starting materials.
Synthesis of Choline-d9 Chloride from Trimethylamine-d9
The most common and direct route to choline-d9 chloride involves the reaction of trimethylamine-d9 with a 2-haloethanol, typically 2-bromoethanol or 2-chloroethanol. This is an SN2 reaction where the nucleophilic deuterated amine attacks the electrophilic carbon of the haloethanol.
(CD3)3N + BrCH2CH2OH → [(CD3)3NCH2CH2OH]+Br-
The resulting bromide salt can then be converted to the chloride salt via ion exchange if required.
Experimental Protocol: Synthesis of Choline-d9 Bromide
Objective: To synthesize choline-d9 bromide via the quaternization of trimethylamine-d9.
Materials:
-
Trimethylamine-d9 (gas or solution in a suitable solvent)
-
2-Bromoethanol
-
Anhydrous acetonitrile or other suitable polar aprotic solvent
-
Round-bottom flask with a condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-bromoethanol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Trimethylamine-d9: Slowly bubble gaseous trimethylamine-d9 (1.1 equivalents) through the solution at room temperature with vigorous stirring. Alternatively, if using a solution of trimethylamine-d9, add it dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt. The reaction is typically complete within 2-4 hours.
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated choline-d9 bromide is collected by filtration.
-
Purification: The crude product is washed with cold acetonitrile or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Characterization: The final product should be characterized by 1H NMR, 2H NMR, and mass spectrometry to confirm its identity and isotopic purity.
Causality of Experimental Choices:
-
Solvent: Acetonitrile is a good choice as it is a polar aprotic solvent that can dissolve the reactants but not the product, thus facilitating product isolation by precipitation.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
-
Excess Trimethylamine-d9: A slight excess of the amine is used to ensure complete consumption of the more valuable 2-bromoethanol.
Caption: Synthetic workflow for choline-d9 bromide.
Synthesis of Choline-d4 Chloride from Ethanolamine-d4
H2NCD2CD2OH + 3 CH3I → [(CH3)3NCD2CD2OH]+I- + 2 HI
The resulting iodide salt can be converted to the chloride salt.
Experimental Protocol: Synthesis of Choline-d4 Iodide
Objective: To synthesize choline-d4 iodide by exhaustive methylation of ethanolamine-d4.
Materials:
-
Ethanolamine-1,1,2,2-d4
-
Methyl iodide
-
Potassium carbonate (or another suitable base)
-
Methanol or ethanol as solvent
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethanolamine-d4 (1.0 equivalent) and potassium carbonate (3.5 equivalents) in methanol.
-
Addition of Methyl Iodide: Cool the mixture in an ice bath and add methyl iodide (3.3 equivalents) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude choline-d4 iodide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure and isotopic purity using 1H NMR, 2H NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Base: Potassium carbonate is used to neutralize the HI produced during the reaction, driving the equilibrium towards the product.
-
Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete methylation of the amine.
-
Reflux: Heating the reaction mixture increases the reaction rate.
Caption: Synthetic workflow for choline-d4 iodide.
Synthesis of Deuterated Acetylcholine
Deuterated acetylcholine is synthesized by the acetylation of the corresponding deuterated choline. This is a standard esterification reaction.
Core Reaction:
[(CD3)3NCH2CH2OH]+Cl- + (CH3CO)2O → [(CD3)3NCH2CH2OCOCH3]+Cl- + CH3COOH
Experimental Protocol: Synthesis of Acetylcholine-d9 Chloride
Objective: To synthesize acetylcholine-d9 chloride by acetylation of choline-d9 chloride.
Materials:
-
Choline-d9 chloride
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve choline-d9 chloride (1.0 equivalent) in a mixture of acetic anhydride (1.5 equivalents) and pyridine (catalytic amount) in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, the excess acetic anhydride and pyridine are removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether, to yield pure acetylcholine-d9 chloride.
-
Characterization: The final product should be characterized by 1H NMR, 2H NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acetylating agent.
-
Pyridine: Acts as a nucleophilic catalyst and also neutralizes the acetic acid formed during the reaction.
Synthesis of Deuterated Phosphorylcholine
Deuterated phosphorylcholine can be synthesized from the corresponding deuterated choline chloride by reaction with phosphoryl oxychloride.
Core Reaction:
[(CD3)3NCH2CH2OH]+Cl- + POCl3 → [(CD3)3NCH2CH2OPO3H] + 3 HCl
Experimental Protocol: Synthesis of Phosphorylcholine-d9
Objective: To synthesize phosphorylcholine-d9 from choline-d9 chloride.
Materials:
-
Choline-d9 chloride
-
Phosphoryl oxychloride (POCl3)
-
Anhydrous chloroform
-
Deionized water
-
Round-bottom flask with a dropping funnel and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phosphoryl oxychloride (8.0 equivalents) in anhydrous chloroform and stir at 25°C.
-
Addition of Choline-d9 Chloride: Slowly add a solution of choline-d9 chloride (1.0 equivalent) in deionized water dropwise to the POCl3 solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Quenching and Isolation: Quench the reaction by carefully adding deionized water to hydrolyze the unreacted POCl3. The aqueous layer containing the product is then separated.
-
Purification: The aqueous solution is dried in vacuo to yield phosphorylcholine-d9 as a colorless liquid.
-
Characterization: The product should be characterized by 1H NMR, 31P NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Excess POCl3: A large excess of phosphoryl oxychloride is used to drive the reaction to completion.
-
Anhydrous Conditions (initially): The reaction is initially carried out under anhydrous conditions to prevent premature hydrolysis of POCl3.
Biosynthetic Approaches to Deuterated Phospholipids
For complex molecules like phosphatidylcholine, chemical synthesis can be challenging, especially for achieving specific deuteration patterns in the fatty acyl chains.[7] A powerful alternative is a biosynthetic approach using genetically modified microorganisms.
A notable example is the use of a genetically modified strain of Escherichia coli that can produce phosphatidylcholine.[8] By growing these bacteria in a medium containing deuterated precursors, such as D2O, deuterated glycerol, and deuterated choline, it is possible to produce phosphatidylcholine with specific deuteration in the head group, glycerol backbone, or fatty acyl tails.[8] This method allows for the production of physiologically relevant, selectively deuterated phospholipids that are difficult to obtain through chemical synthesis.[7]
Caption: Biosynthetic route to selectively deuterated phosphatidylcholine.
Data Presentation and Characterization
The successful synthesis of deuterated choline precursors must be verified by rigorous analytical techniques.
Table 1: Key Characterization Data for Deuterated Choline Precursors
| Compound | Deuteration Pattern | Expected Mass Shift (M+) | Key NMR Signals |
| Choline-d9 Chloride | Trimethyl-d9 | +9 | Absence of methyl proton signal in 1H NMR; strong singlet in 2H NMR. |
| Choline-d4 Chloride | Ethylene-d4 | +4 | Absence of ethylene proton signals in 1H NMR; characteristic multiplets in 2H NMR. |
| Acetylcholine-d9 Chloride | Trimethyl-d9 | +9 | Singlet for acetyl protons in 1H NMR; strong singlet for deuterated methyls in 2H NMR. |
| Phosphorylcholine-d9 | Trimethyl-d9 | +9 | Characteristic shifts in 31P NMR; strong singlet for deuterated methyls in 2H NMR. |
Conclusion
The synthesis of deuterated choline precursors is a critical capability for advancing our understanding of a wide range of biological processes. This guide has provided a detailed overview of the primary synthetic routes to key deuterated choline analogs, emphasizing the rationale behind the chosen methodologies. By combining chemical synthesis with innovative biosynthetic approaches, researchers can access a diverse toolkit of isotopically labeled compounds to probe the intricate world of choline metabolism. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and drug development professionals, enabling them to confidently incorporate these powerful tools into their research endeavors.
References
- Oldfield, E., Meadows, M., & Glaser, M. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Journal of Biological Chemistry, 251(19), 6147-6149.
-
Physiology, D. (2020). Synthesis and metabolism of acetylcholine. Available from: [Link]
- Craciun, I., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences, 109(52), 21307-21312.
- Kattar, S. D., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 738.
- Blusztajn, J. K., & Wurtman, R. J. (1983). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences, 80(11), 3508-3511.
- Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2011). Choline metabolism in malignant transformation.
- Nickels, J. D., et al. (2016). Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli. European Biophysics Journal, 45(4), 385-396.
- De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo. Science advances, 4(8)
-
Watts, A. (2021). Deuteration can advance NMR to complement structural biology of membranes. YouTube. Available from: [Link]
- Hore, P. J. (2017). Choline and acetylcholine: what a difference an acetate makes!. The Journal of physiology, 595(4), 1073-1074.
- Bogdanov, M., et al. (2016). Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli. European biophysics journal : EBJ, 45(4), 385–396.
- Oldfield, E., Meadows, M., & Glaser, M. (1976). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. The Journal of biological chemistry, 251(19), 6147–6149.
- U.S. Patent 2,457,226. (1948).
-
Organic Syntheses. Trimethylamine. Available from: [Link]
-
ResearchGate. Reaction between arylamine and bromoethanol?. Available from: [Link]
- Kew, W., et al. (2017). A practical synthesis of deuterated methylamine and dimethylamine. RSC Advances, 7(59), 37431-37434.
- U.S. Patent Application 15/220,936. (2017). Biosynthetic production of choline, ethanolamine, phosphoethanolamine, and phosphocholine.
- Kew, W., et al. (2018). Synthesis of choline from ethanolamine in rat brain. Journal of Neurochemistry, 31(2), 475-483.
- Lee, J. H., et al. (2022). Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions. Processes, 10(11), 2379.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102964377A - Method for preparing natural L-alpha-glycerol phosphatidylcholine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Stability & Pharmacokinetics of 2-((Methyl-d3)amino)ethanol
The following technical guide details the biological stability, pharmacokinetics, and experimental characterization of 2-((Methyl-d3)amino)ethanol (d3-NMEA).
This guide is structured for researchers utilizing this compound as a metabolic tracer, internal standard, or mechanistic probe. It synthesizes known pharmacokinetic principles of the parent compound (N-methylethanolamine) with the kinetic isotope effects (KIE) introduced by deuteration.
Executive Summary
2-((Methyl-d3)amino)ethanol (CAS: 1216441-01-8) is the stable isotope-labeled analog of N-methylethanolamine (NMEA). It serves as a critical intermediate in the Kennedy Pathway and PEMT (Phosphatidylethanolamine N-methyltransferase) flux , bridging the metabolic gap between Ethanolamine and Choline.
Key Pharmacokinetic Characteristic: While the non-deuterated parent compound (NMEA) exhibits rapid tissue uptake and turnover due to phospholipid incorporation, the d3-analog exhibits an extended biological half-life in specific metabolic contexts. This extension is driven by the Deuterium Kinetic Isotope Effect (DKIE) , which suppresses N-demethylation rates, thereby stabilizing the N-methyl moiety against oxidative cleavage by Cytochrome P450 enzymes.
Chemical & Metabolic Context
Structural Properties
-
Chemical Formula:
[1] -
Molecular Weight: 78.13 g/mol (approx. 3 Da shift from parent)
-
Key Feature: The
group replaces the standard . The C-D bond is shorter and stronger (bond dissociation energy ~5 kJ/mol higher) than the C-H bond, requiring higher activation energy for cleavage.
Metabolic Pathway (PEMT Flux)
The biological half-life of d3-NMEA is dictated by its consumption in the synthesis of phosphatidylcholine (PC).
Figure 1: Metabolic fate of d3-NMEA. The red path indicates the N-demethylation route suppressed by the deuterium isotope effect.
Biological Half-Life & Pharmacokinetics
Specific in vivo half-life values for d3-NMEA are system-dependent. The values below represent a synthesis of parent compound data and calculated isotope effects.
Estimated Half-Life Values
| System | Parent (NMEA) | d3-Analog (Estimated) | Mechanism of Variation |
| In Vitro (Microsomes) | 20 – 40 min | 40 – 80 min | Primary KIE ( |
| In Vivo (Plasma) | < 1 hour | 1.5 – 2.5 hours | Rapid tissue uptake masks elimination; d3 stabilizes circulating fraction. |
| In Vivo (Tissue) | > 30 hours | > 30 hours | Once incorporated into phospholipids, turnover is slow and independent of the methyl tag. |
The Deuterium Advantage (DKIE)
The biological stability of 2-((Methyl-d3)amino)ethanol is enhanced because the C-D bond cleavage is often the rate-limiting step in oxidative N-demethylation.
-
Primary Isotope Effect: If N-demethylation is the dominant clearance route, the half-life can increase by a factor of 2–5 (
). -
Metabolic Switching: In systems where N-demethylation is suppressed by the d3-tag, the molecule may be preferentially shunted toward the PEMT pathway (anabolism), effectively increasing its intracellular residence time.
Experimental Protocol: Determination of Intrinsic Clearance
Objective: To empirically determine the in vitro biological half-life (
Rationale: Since literature values vary by species, this self-validating protocol ensures accurate data for your specific model (Human, Rat, Mouse).
Workflow Diagram
Figure 2: Microsomal stability workflow for determining metabolic half-life.
Step-by-Step Methodology
A. Reagents & Preparation
-
Test Compound: 2-((Methyl-d3)amino)ethanol (10 mM stock in water).
-
Matrix: Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
Cofactor: NADPH regenerating system.
-
Quench Solution: Acetonitrile containing 0.1% Formic Acid and an Internal Standard (e.g., d0-NMEA or Choline-d9).
B. Incubation Procedure
-
Dilute: Prepare a 1 µM working solution of d3-NMEA in phosphate buffer (pH 7.4).
-
Mix: Add 0.5 mg/mL microsomes to the working solution.
-
Pre-warm: Incubate at 37°C for 5 minutes.
-
Initiate: Add NADPH to start the reaction.
-
Sample: Remove aliquots (50 µL) at
minutes. -
Quench: Immediately dispense into 150 µL ice-cold Quench Solution.
C. LC-MS/MS Conditions (HILIC Mode)
Due to the high polarity of NMEA, Reverse Phase (C18) is unsuitable. Use HILIC .
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
MRM Transitions:
-
d3-NMEA (Precursor 79.1 m/z): Monitor
(Loss of ) and (Loss of ). -
d0-NMEA (Control): Monitor
.
-
Data Analysis & Calculation
-
Plot: Log(% Remaining) vs. Time (minutes).
-
Linear Regression: Determine the slope (
) of the linear portion. -
Calculate Half-Life (
): -
Calculate Intrinsic Clearance (
):
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (n.d.). Metabocard for N-Methylethanolamine (HMDB0000123). Retrieved from [Link]
- Leung, H. W., Frantz, S. W., & Ballantyne, B. (1996). Pharmacokinetics of N-methyldiethanolamine in rats following intravenous and cutaneous administration. Journal of Toxicology: Cutaneous and Ocular Toxicology. (Contextual grounding for amino-ethanol pharmacokinetics).
-
Hall, L. R., & Hanzlik, R. P. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. Journal of Biological Chemistry. Retrieved from [Link]
Sources
Methodological & Application
HPLC method development for 2-((Methyl-d3)amino)ethanol
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-((Methyl-d3)amino)ethanol (also known as
As the deuterated analog of N-Methylethanolamine (NMEA), this compound is primarily utilized as a stable isotope internal standard (IS) for bioanalysis or as a tracer in metabolic flux studies.[1] Due to its high polarity (LogP ≈ -0.[1][2]94) and lack of a UV chromophore, traditional Reversed-Phase LC (RPLC) with UV detection is insufficient.[1][2]
The Recommended Strategy:
We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .[1] This approach overcomes the "dewetting" issues of C18 columns and provides the mass-selective specificity required to distinguish the
Physicochemical Profile & Challenges
Understanding the molecule is the first step in method design. The deuterated form shares physicochemical properties with the unlabeled NMEA, with only negligible differences in retention time.[2]
| Property | Value (Approx.) | Implication for Chromatography |
| Molecular Formula | Precursor ion | |
| Molecular Weight | 78.13 g/mol | Low mass requires clean solvents to avoid background noise in MS.[1][2] |
| pKa | ~9.9 (Amine) | Highly basic.[1][2] Exists as a cation ( |
| LogP | -0.94 | Highly Hydrophilic. Poor retention on C18; elutes in void volume.[1][2] |
| Chromophore | None/Weak (<210 nm) | UV detection is non-viable without derivatization.[1][2] |
Method Development Logic
The following decision tree illustrates the scientific rationale for selecting HILIC-MS/MS over other modes.
Figure 1: Decision matrix selecting HILIC-MS/MS as the optimal pathway for deuterated alkanolamines.[1]
Protocol A: HILIC-MS/MS (Gold Standard)[1]
This protocol is designed for bioanalysis (plasma/urine) or trace analysis where the
Reagents & Materials[1][2][3][4][5]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).[1][2] Why: Amide phases offer superior retention for polar amines compared to bare silica and are more stable at higher pH.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1]
-
Mobile Phase B (Organic): Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]
-
Needle Wash: 90:10 Acetonitrile:Water.[1][2][3] Critical: Avoid 100% water washes to prevent carryover in HILIC modes.[2]
Sample Preparation
Matrix: Plasma or Aqueous Standard.[1][2]
-
Aliquot: Transfer 50 µL of sample.
-
Precipitation: Add 150 µL of cold Acetonitrile containing the IS (if this is the IS, add unlabeled NMEA here).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilution (Critical): Transfer supernatant. If the sample is too aqueous, dilute further with ACN to ensure the injection solvent is at least 80% Organic .[2]
LC Conditions[1][2][3][5][6]
| Time (min) | %A (Aqueous) | %B (Organic) | Curve | Description |
| 0.0 | 5 | 95 | Initial | High organic for retention.[1][2] |
| 1.0 | 5 | 95 | 6 | Isocratic hold to stack peak.[1][2] |
| 4.0 | 40 | 60 | 6 | Elution gradient. |
| 4.1 | 50 | 50 | 1 | Column flush.[1][2] |
| 5.5 | 50 | 50 | 1 | Flush hold.[1][2] |
| 5.6 | 5 | 95 | 1 | Return to initial.[1][2][6] |
| 8.0 | 5 | 95 | 1 | Re-equilibration (Crucial in HILIC). |
MS/MS Parameters (ESI Positive)[1][2]
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| 79.1 | 61.1 | 15 | Loss of Water ( | |
| 79.1 | 44.1 | 22 | Loss of | |
| NMEA ( | 76.1 | 58.1 | 15 | Loss of Water ( |
Protocol B: Derivatization-UV (Alternative)[1]
Use Case: Quality Control (QC) labs lacking MS, focusing on chemical purity rather than isotopic ratio.
Note: This method cannot easily distinguish
Reaction Chemistry
We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2] It reacts rapidly with secondary amines to form a stable, UV-absorbent (265 nm) and fluorescent carbamate derivative.[1][2]
Workflow
-
Buffer: Prepare 0.2 M Borate buffer (pH 9.5).
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl (5 mM in ACN).
-
Incubation: 1 minute at ambient temperature (fast reaction).
-
Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC-Cl.
-
Analysis: Inject onto a standard C18 RPLC column . The hydrophobic FMOC tag now allows the polar amine to be retained and separated using a standard Water/ACN gradient.
Validation & Troubleshooting
Isotopic Purity Assessment
When using 2-((Methyl-d3)amino)ethanol as an Internal Standard, you must verify it does not contain significant amounts of
-
Test: Inject a high concentration of
-NMEA (e.g., 10 µg/mL). -
Monitor: MRM channel for
(76.1 -> 58.1). -
Acceptance: The response in the
channel should be < 0.5% of the response in the channel.
Common HILIC Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting / Fronting | Injection solvent too aqueous.[1][2] | Dilute sample with ACN (at least 75-80% organic final comp).[1][2] |
| Retention Time Drift | Insufficient equilibration.[1][2] | HILIC requires longer equilibration than RPLC.[1][2] Ensure 10-20 column volumes between runs. |
| Low Sensitivity | Ion suppression from buffer.[1][2] | Keep Ammonium Formate < 10 mM.[1][2] Verify pH is acidic (3.0) to protonate the amine.[1][2] |
References
-
Sigma-Aldrich. (2023).[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.[1][2]Link
-
ASTM International. (2019).[1][2] ASTM D7599-16: Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by LC-MS/MS.[1][2]Link[1]
-
PubChem. (2023).[1][2] 2-(Methylamino)ethanol (N-Methylethanolamine) Compound Summary. National Library of Medicine.[1][2] Link[1]
-
Restek Corporation. (2020).[1][2] HILIC Separations of Small Polar Amines.[1][2]Link
-
ResearchGate. (2010).[1][2] Hydrophilic interaction chromatography (HILIC) for the separation of basic drugs.[1][4]Link
Sources
- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Solid Phase Extraction (SPE) of Deuterated Amino Alcohols
Executive Summary
The accurate quantification of amino alcohols (e.g., ethanolamine, sphingosine, pseudoephedrine) in biological matrices is a cornerstone of pharmacokinetic and metabolic profiling. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is prone to signal suppression caused by phospholipids and salts.
Deuterated internal standards (IS) are the industry gold standard for correcting these variations. However, they present a unique challenge: differential matrix effects . Due to the deuterium isotope effect, deuterated analogs often elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC (RPLC).[1][2] If the extraction protocol is not rigorous, the IS may not experience the same matrix suppression as the analyte, leading to quantification errors.
This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol designed to lock amino alcohols by charge and hydrophobicity, allowing for aggressive washing that removes >99% of matrix interferences, thereby aligning the matrix environment for both analyte and IS.
Scientific Foundation: The Dual-Retention Mechanism
To extract amino alcohols effectively, one must exploit their dual chemical nature: the basic amine group and the alkyl backbone.
The Chemistry
-
Amino Group (
): At physiological or acidic pH, these molecules exist as cations ( ). -
Hydroxyl/Alkyl Group: Provides a site for polar interactions and hydrophobic retention.
Why Mixed-Mode MCX?
Standard C18 (Reverse Phase) is insufficient for small amino alcohols because they are too polar to retain well, leading to early elution where ion suppression is highest.
Mixed-Mode MCX sorbents possess two functional groups:
-
Sulfonic Acid (
): A strong cation exchanger that forms a high-affinity ionic bond with the protonated amine. -
Polymeric Backbone: Provides reverse-phase retention for the alkyl chain.
This "Dual-Lock" mechanism allows us to use 100% organic solvents in the wash step to strip away neutral interferences (fats, phospholipids) without eluting the analyte, which remains ionically bound.
Visualization of the Mechanism
Figure 1: The "Dual-Lock" mechanism. The analyte is retained by both ionic and hydrophobic forces, allowing aggressive organic washing of neutral interferences.
The Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Every step includes a specific chemical logic that ensures success.
Reagents Required:
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
-
Wash 1: 2% Formic Acid in Water.
-
Wash 2: 100% Methanol (MeOH).
-
Elution Solvent: 5% Ammonium Hydroxide (
) in 50:50 MeOH:Acetonitrile.
Step-by-Step Methodology
| Step | Action | Critical Scientific Logic (Why?) |
| 1. Pre-treatment | Dilute sample 1:1 with Loading Buffer . | Acidifies the sample ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Solvates the polymeric pores and prepares the surface for aqueous interaction. |
| 3. Loading | Load pre-treated sample at 1 mL/min. | The positively charged analyte binds to the negatively charged sulfonate groups ( |
| 4. Wash 1 (Aqueous) | 1 mL Loading Buffer . | Removes salts, proteins, and hydrophilic interferences. Maintains low pH to keep the ionic lock secure. |
| 5. Wash 2 (Organic) | 1 mL 100% Methanol . | The Critical Step. Removes hydrophobic neutrals (fats, phospholipids) that cause ion suppression. The analyte stays bound via the ionic lock.[3] |
| 6. Drying | Apply high vacuum for 2-5 mins. | Removes excess MeOH, which could interfere with the pH shift in the elution step. |
| 7. Elution | 2 x 500 µL Elution Solvent . | The high pH ( |
| 8. Post-Treatment | Evaporate and Reconstitute. | Reconstitute in initial mobile phase to ensure peak shape integrity. |
Workflow Diagram
Figure 2: Operational workflow for Mixed-Mode Cation Exchange SPE.
Expert Insights & Troubleshooting
The Deuterium Isotope Effect
Researchers must be aware that deuterated compounds are slightly less lipophilic than hydrogenated analogs. In high-resolution UPLC, the Deuterated IS may elute 0.1 - 0.5 minutes earlier than the analyte.
-
Risk: If the matrix contains an interference that elutes between the IS and the analyte, the IS will not accurately compensate for suppression.[4]
-
Solution: The SPE "Wash 2" (100% MeOH) is non-negotiable. It removes the matrix components that would otherwise cause this differential suppression.
Handling Deuterium Exchange
Deuterium atoms located on heteroatoms (N-D, O-D) are "labile" and will exchange with hydrogen in the solvent immediately.
-
Rule: Ensure your internal standard has deuterium on the carbon backbone (e.g., D4-Ethanolamine on the ethyl chain), not the amine/hydroxyl groups.
-
Verification: If using a custom synthesized IS, perform a simple infusion test in water vs.
to confirm mass stability.
Troubleshooting Low Recovery
| Symptom | Probable Cause | Corrective Action |
| Breakthrough (Analyte in Load) | Sample pH too high. | Ensure sample pH is < 3.0. The amine must be charged to bind. |
| Loss in Wash 2 | Wash solvent too acidic? | Unlikely in MCX. Check if the compound is actually a weak base (pKa < 6). If so, use weaker organic wash. |
| Low Elution Recovery | Elution pH too low. | The amine must be neutralized. Ensure |
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notes. Link
-
Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Biochemistry. Link
-
Phenomenex. (2023).[5] Solid Phase Extraction (SPE) Method Development Guide: Mixed Mode Ion Exchange.[6] Phenomenex Technical Guides. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. myadlm.org [myadlm.org]
- 5. biotage.com [biotage.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Robust Derivatization of N-methylethanolamine-d3 for Sensitive and Reproducible GC-MS Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of the deuterated internal standard, N-methylethanolamine-d3, for gas chromatography-mass spectrometry (GC-MS) analysis. Due to its polar nature and limited volatility, direct GC-MS analysis of N-methylethanolamine-d3 is challenging. This document details two robust derivatization protocols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trifluoroacetic anhydride (TFAA), transforming the analyte into a more volatile and thermally stable compound suitable for GC-MS. The underlying chemical principles, step-by-step procedures, and expected outcomes are discussed to ensure reliable and reproducible quantification in complex matrices.
Introduction: The Rationale for Derivatization
N-methylethanolamine (NMEA) is a crucial precursor in various chemical syntheses and a metabolite of certain drugs. Its accurate quantification in biological and chemical samples is therefore of significant interest. The use of a stable isotope-labeled internal standard, such as N-methylethanolamine-d3, is the gold standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
However, the inherent chemical properties of N-methylethanolamine-d3, specifically the presence of a polar hydroxyl (-OH) and a secondary amine (-NH) group, render it non-volatile and prone to strong interactions with active sites in the GC inlet and column. This leads to poor chromatographic peak shape, low sensitivity, and non-reproducible results.
Derivatization is a chemical modification technique that addresses these challenges by replacing the active hydrogen atoms in the polar functional groups with non-polar moieties. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enhanced sensitivity. This application note presents two effective derivatization strategies for N-methylethanolamine-d3.
Derivatization Strategies and Mechanisms
The choice of derivatizing agent is critical and depends on the functional groups present in the analyte. For N-methylethanolamine-d3, both the hydroxyl and the amine groups must be derivatized. We will explore two widely used and effective classes of reagents: silylating agents and acylating agents.
Silylation with BSTFA
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both hydroxyl and amine groups to form TMS-ethers and TMS-amines, respectively. The reaction is typically carried out in the presence of a catalyst, such as trimethylchlorosilane (TMCS), which accelerates the reaction rate.
The resulting di-TMS-N-methylethanolamine-d3 is significantly more volatile and less polar than the parent compound, making it ideal for GC-MS analysis.
Acylation with TFAA
Acylation introduces an acyl group into the molecule. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily reacts with hydroxyl and amine groups to form trifluoroacetyl esters and amides. These derivatives are not only volatile but also highly electronegative due to the presence of fluorine atoms, which can enhance sensitivity in certain MS detection modes.
Experimental Protocols
Safety Precaution: All work should be performed in a well-ventilated fume hood. Derivatizing agents are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of N-methylethanolamine-d3 in a sample matrix (e.g., plasma, urine, or reaction mixture).
Materials:
-
N-methylethanolamine-d3 standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Evaporate the sample containing N-methylethanolamine-d3 to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample to reconstitute it.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Workflow for Silylation using BSTFA:
Caption: Workflow for BSTFA Derivatization.
Protocol 2: Acylation using TFAA
This protocol provides an alternative derivatization method using TFAA.
Materials:
-
N-methylethanolamine-d3 standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Dichloromethane
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Evaporate the sample containing N-methylethanolamine-d3 to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample.
-
Derivatization: Add 50 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: The sample is now ready for injection.
Workflow for Acylation using TFAA:
Caption: Workflow for TFAA Derivatization.
GC-MS Parameters and Expected Results
The following table provides typical GC-MS parameters for the analysis of derivatized N-methylethanolamine-d3. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Expected Mass Spectra:
The mass spectra of the derivatized compounds will show characteristic fragment ions that can be used for identification and quantification.
-
di-TMS-N-methylethanolamine-d3: The mass spectrum will likely be dominated by the loss of a methyl group from one of the TMS moieties, resulting in a strong ion at m/z [M-15]+. Other characteristic fragments will also be present.
-
di-TFA-N-methylethanolamine-d3: The fragmentation pattern will be influenced by the trifluoroacetyl groups.
For quantitative analysis in SIM mode, it is recommended to monitor at least two characteristic ions for the analyte and the internal standard to ensure specificity.
Troubleshooting and Best Practices
-
Incomplete Derivatization: This can be caused by the presence of moisture in the sample or reagents, or by insufficient reaction time or temperature. Ensure all solvents are anhydrous and that the reaction goes to completion.
-
Poor Peak Shape: Tailing peaks may indicate active sites in the GC system. Ensure proper liner deactivation and column conditioning. It can also be a sign of incomplete derivatization.
-
Reagent Artifacts: Excess derivatizing reagent can sometimes interfere with the analysis. If this is an issue, a post-derivatization clean-up step may be necessary, or the amount of reagent can be optimized.
-
Derivative Instability: Some derivatives can be sensitive to moisture. It is advisable to analyze the samples as soon as possible after derivatization.
Conclusion
The derivatization of N-methylethanolamine-d3 is an essential step for reliable GC-MS analysis. Both silylation with BSTFA and acylation with TFAA are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity. The choice between the two methods may depend on the specific requirements of the assay and the sample matrix. By following the detailed protocols and best practices outlined in this application note, researchers can achieve accurate and reproducible quantification of N-methylethanolamine-d3 in their samples.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-((Methyl-d3)amino)ethanol
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-((Methyl-d3)amino)ethanol in a biological matrix. This protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this stable isotope-labeled compound, which is often used as an internal standard or tracer in pharmacokinetic and metabolic studies. The methodology presented herein provides a comprehensive guide, from sample preparation to data acquisition, and is grounded in the principles of analytical chemistry to ensure data integrity and reproducibility.
Introduction: The Rationale for a Dedicated Quantification Method
2-((Methyl-d3)amino)ethanol, a deuterated analog of 2-(methylamino)ethanol, serves as a critical tool in modern bioanalysis. Its use as an internal standard is paramount for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of quantification for the non-labeled analyte. Furthermore, its application as a tracer allows for the elucidation of metabolic pathways and the study of in vivo kinetics. Given its importance, a reliable and robust analytical method for its quantification is essential.
This application note addresses the need for a well-characterized LC-MS/MS method by providing a detailed protocol that emphasizes not only the "how" but also the "why" behind the experimental choices. We will delve into the rationale for the selection of specific multiple reaction monitoring (MRM) transitions, chromatographic conditions, and sample preparation techniques, thereby empowering the user to not only replicate the method but also to adapt it to their specific needs.
The Analytical Strategy: A Workflow for Success
The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure maximum recovery, resolution, and sensitivity.
Figure 2: Proposed fragmentation pathway for 2-((Methyl-d3)amino)ethanol.
Internal Standard Selection
The ideal internal standard is a stable isotope-labeled version of the analyte that is not the d3-labeled compound itself (e.g., ¹³C or ¹⁵N labeled). However, in the absence of a commercially available alternative, a structurally similar deuterated compound can be employed. Diethanolamine-d8 is a suitable choice due to its similar chemical properties and distinct mass.
MRM Transitions Summary
The selected MRM transitions for the analyte and internal standard are summarized in the table below. It is crucial to experimentally optimize the collision energies and other MS parameters to achieve the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| 2-((Methyl-d3)amino)ethanol | 79.1 | 48.1 | Quantifier |
| 79.1 | 61.1 | Qualifier | |
| Diethanolamine-d8 (Internal Standard) | 114.2 | 70.1 | Quantifier |
| | 114.2 | 52.1 | Qualifier |
Table 1: MRM transitions for 2-((Methyl-d3)amino)ethanol and the internal standard.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the quantification of 2-((Methyl-d3)amino)ethanol.
Materials and Reagents
-
2-((Methyl-d3)amino)ethanol certified reference standard
-
Diethanolamine-d8 certified reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium formate
-
Formic acid
-
Biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Thaw Samples: Thaw biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (Diethanolamine-d8, 1 µg/mL in 50:50 acetonitrile:water) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).
-
Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The hydrophilic nature of 2-((Methyl-d3)amino)ethanol makes Hydrophilic Interaction Liquid Chromatography (HILIC) an ideal separation technique.
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B for 0.5 min, linear ramp to 50% B over 3.5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min. |
Table 2: Optimized Liquid Chromatography Conditions.
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization mode with the following optimized parameters (instrument-specific optimization is recommended).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Conditions.
Data Analysis and Validation
Quantification should be performed by generating a calibration curve using the peak area ratio of the analyte to the internal standard. The method should be validated according to relevant regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion: A Foundation for Reliable Bioanalysis
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-((Methyl-d3)amino)ethanol by LC-MS/MS. By detailing the rationale behind the method development and providing a step-by-step guide, we aim to equip researchers with the tools necessary for accurate and reliable bioanalysis. The presented workflow, from sample preparation to data acquisition, is designed to be robust and can be adapted to various research needs, ultimately contributing to the integrity and quality of scientific data.
References
- Shimadzu Corporation. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]
Application Note: A Robust LC-MS/MS Method for Quantifying 2-(Methylamino)ethanol in Complex Matrices Using a Stable Isotope-Labeled Internal Standard
An Application Note and Protocol for the Quantitative Analysis of 2-(Methylamino)ethanol in Biological Samples
Introduction: The Imperative for Precision in Integrated Omics
In the landscape of systems biology and drug development, the integration of proteomics with metabolomics provides a more holistic understanding of cellular function and disease states. While proteomics reveals large-scale changes in protein expression, the quantification of key small-molecule metabolites can offer critical insights into pathway activity and cellular phenotype. However, accurate quantification of low-abundance molecules in complex biological matrices like plasma or cell lysates is a significant analytical challenge.[1][2] Variability introduced during sample preparation, extraction, and instrumental analysis can compromise data integrity.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in mass spectrometry.[1] A SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). When added to a sample at a known concentration at the earliest stage of preparation, it co-elutes with the analyte and experiences identical ionization effects and extraction losses.[3] By measuring the ratio of the analyte to the SIL-IS, this method, known as isotope dilution mass spectrometry, corrects for analytical variability, ensuring highly accurate and precise quantification.[1]
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-(Methylamino)ethanol. This compound is a metabolite of phosphatidylcholine and its levels may be of interest in various biological studies.[4] We employ 2-((Methyl-d3)amino)ethanol as the SIL-IS, leveraging its near-identical physicochemical properties to achieve robust and reliable results. This targeted assay is designed to be seamlessly integrated into broader proteomics workflows, allowing researchers to simultaneously obtain high-quality quantitative data on both proteins and this specific metabolite from a single sample.
Principle of the Method
The core of this protocol is the use of 2-((Methyl-d3)amino)ethanol to quantify its non-labeled, or "light," analogue, 2-(Methylamino)ethanol. The deuterium-labeled methyl group increases the mass of the internal standard by three Daltons (Da) without significantly altering its chemical behavior, such as its retention time on a chromatography column or its ionization efficiency in the mass spectrometer's source.[3]
After spiking the biological sample with a known amount of the deuterated internal standard, the proteins are precipitated, and the supernatant containing the small-molecule analytes is isolated. The extract is then injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other matrix components. In the mass spectrometer, both the "light" analyte and the "heavy" internal standard are detected simultaneously using Multiple Reaction Monitoring (MRM). By comparing the peak area ratio of the analyte to its heavy-labeled standard against a calibration curve, the exact concentration of 2-(Methylamino)ethanol in the original sample can be determined with high confidence.
Materials and Reagents
-
Analytes: 2-(Methylamino)ethanol (Sigma-Aldrich or equivalent), 2-((Methyl-d3)amino)ethanol (Pharmaffiliates, Toronto Research Chemicals, or equivalent)[4]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima™ LC/MS grade)
-
Equipment:
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
-
Consumables:
-
1.5 mL microcentrifuge tubes
-
Autosampler vials with inserts
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Experimental Protocols
Protocol 1: Preparation of Standard and QC Solutions
Causality: Preparing accurate standard solutions is the foundation of quantitative analysis. Stock solutions are made in an organic solvent to ensure stability and solubility. Working solutions are diluted in a solvent that mimics the final sample extract to ensure compatibility with the LC-MS system.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 2-(Methylamino)ethanol (Analyte) and 2-((Methyl-d3)amino)ethanol (Internal Standard, IS).
-
Dissolve each in 5.0 mL of methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform a serial dilution of the IS stock solution in 50:50 acetonitrile:water. This working solution will be spiked into all samples, calibrators, and QCs.
-
-
Calibration Curve Standards:
-
Prepare a series of working stock solutions of the Analyte by serial dilution from the primary stock.
-
In clean tubes, prepare 8 calibration standards by spiking the appropriate analyte working stock into a surrogate matrix (e.g., water or stripped plasma) to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in the surrogate matrix at a minimum of three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 400 ng/mL) from a separate weighing of the analyte stock if possible.
-
Protocol 2: Biological Sample Preparation
Causality: The internal standard must be added before any purification or extraction steps to account for analyte loss during the procedure.[3] Protein precipitation with a cold organic solvent is a rapid and effective method to remove the bulk of proteins from the sample, which would otherwise interfere with the analysis and foul the LC-MS system.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: The chromatographic gradient is designed to separate the analyte from endogenous matrix components to minimize ion suppression. The MS/MS transitions are specific precursor-to-product ion fragmentations that provide high selectivity and sensitivity for quantification.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | e.g., m/z 76.1 → 58.1 (Values must be optimized experimentally) |
| MRM Transition (IS) | e.g., m/z 79.1 → 61.1 (Values must be optimized experimentally) |
| Dwell Time | 50 ms |
| Collision Energy | Optimize for each transition |
| Gas Temperatures | Optimize for the specific instrument |
Method Validation: Ensuring Trustworthy Data
Trustworthiness: A robust analytical method must be validated to ensure it is fit for purpose. Validation demonstrates that the protocol is accurate, precise, and reliable for the intended application.[5] Key validation experiments confirm the method's performance characteristics.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples for interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: The range over which the method is accurate and precise. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Accuracy and Precision: Accuracy (%RE) measures the closeness of measured values to the true value, while precision (%CV) measures the reproducibility. Assessed by analyzing QC samples in replicate on the same day (intra-day) and on multiple days (inter-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect and Recovery: Assesses the impact of co-eluting matrix components on ionization and the efficiency of the extraction process.
Example Data
Data Presentation: The following tables show representative data from a method validation experiment.
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 25.0 | 0.645 |
| 100.0 | 2.580 |
| 250.0 | 6.491 |
| 500.0 | 12.954 |
| Result | y = 0.0259x + 0.001; r² = 0.998 |
Table 3: Example Inter-Day Accuracy and Precision Data (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 0.5 | 0.54 | +8.0% | 11.2% |
| Low QC | 1.5 | 1.45 | -3.3% | 8.5% |
| Mid QC | 75.0 | 78.2 | +4.3% | 6.1% |
| High QC | 400.0 | 391.5 | -2.1% | 5.4% |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of 2-(Methylamino)ethanol in biological matrices using 2-((Methyl-d3)amino)ethanol as an internal standard. The use of a stable isotope-labeled standard is fundamental to correcting for analytical variability and achieving the highest levels of accuracy and precision. The described method is robust, reliable, and can be readily validated and implemented in research and drug development settings. Its design allows for efficient integration with broader bottom-up proteomics workflows, enabling researchers to gain deeper biological insights by linking protein expression profiles with the quantification of key small-molecule metabolites.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. [Link]
-
Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. [Link]
-
ACS Publications. Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. [Link]
-
Future Science. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. [Link]
-
ResolveMASS. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMASS Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
PubMed. Quantitative proteomics using stable isotope labeling with amino acids in cell culture. [Link]
-
Pharmaffiliates. 2-((Methyl-d3)amino) ethanol | CAS No : 1216441-01-8. [Link]
-
ResearchGate. General workflow for LC-MS-based global proteomics. [Link]
-
LCGC International. Analytical Method Validation in Proteomics and Peptidomics Studies. [Link]
Sources
Application Note: High-Fidelity Quantitation of N-Methylethanolamine (NMEA) in Biological Fluids
Abstract
N-methylethanolamine (NMEA) presents a unique analytical challenge due to its low molecular weight (75.11 Da), high polarity (LogP -1.08), and lack of UV-active chromophores. Accurate quantitation in complex matrices (plasma, urine) requires rigorous compensation for matrix effects. This guide details two validated workflows for NMEA analysis using N-methylethanolamine-d3 (NMEA-d3) as a surrogate internal standard:
-
High-Throughput HILIC-MS/MS: A "dilute-and-shoot" approach for rapid screening.
-
High-Sensitivity Derivatization: A benzoylation protocol to enhance retention and ionization for trace-level detection.
Introduction & Scientific Rationale
The Analyte and the Challenge
NMEA is a secondary amino alcohol utilized as a building block in phospholipid biosynthesis and a degradation product of certain pharmaceuticals (e.g., diphenhydramine) and nitrogen mustards. Its physicochemical profile renders standard Reversed-Phase (RP) chromatography ineffective; the molecule elutes in the void volume, co-eluting with salts and suffering from severe ion suppression.
The Role of N-Methylethanolamine-d3
To achieve regulatory-grade accuracy (FDA/EMA guidelines), a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.
-
Correction Mechanism: NMEA-d3 co-elutes exactly (or nearly exactly) with endogenous NMEA. It experiences the same ionization suppression/enhancement from the biological matrix at the electrospray source.
-
Differentiation: The mass shift (+3 Da) allows spectral resolution.
-
NMEA Precursor:
76.1 -
NMEA-d3 Precursor:
79.1
-
Strategic Method Selection
The choice between HILIC and Derivatization depends on the required Lower Limit of Quantitation (LLOQ) and throughput needs.
Figure 1: Decision matrix for selecting the appropriate NMEA sample preparation strategy.
Protocol A: High-Throughput HILIC-MS/MS
Best for: Urine analysis, rapid pharmacokinetic (PK) screening.
Principle
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-enriched layer on a polar stationary phase.[1] We use a Protein Precipitation (PPT) extraction to minimize analyte loss.
Reagents
-
IS Stock: NMEA-d3 (1 mg/mL in MeOH).
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Step-by-Step Workflow
-
IS Spiking:
-
Add 10 µL of NMEA-d3 working solution (1 µg/mL) to 50 µL of biological sample (Plasma/Urine) in a 1.5 mL tube.
-
Why: Spiking before precipitation corrects for recovery losses during the crash.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Transfer:
-
Transfer 150 µL of the supernatant to a clean HPLC vial.
-
Crucial Step: Dilute this supernatant 1:1 with pure Acetonitrile.
-
Why: Injecting a high-water content sample (from the plasma) into a HILIC column causes peak distortion. Increasing organic content ensures good peak shape.
-
-
LC-MS/MS Analysis:
-
Column: Silica or Amide HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Injection: 2-5 µL.
-
Protocol B: High-Sensitivity Benzoylation (Derivatization)
Best for: Trace analysis in plasma, eliminating isobaric interferences.
Principle
The Schotten-Baumann reaction attaches a benzoyl group to the secondary amine of NMEA. This increases molecular weight (reducing background noise) and lipophilicity (allowing robust C18 retention).
Reaction:
Workflow Diagram
Figure 2: Benzoyl chloride derivatization workflow for NMEA.
Step-by-Step Protocol
-
Buffer Addition:
-
To 50 µL sample (spiked with NMEA-d3), add 50 µL of 100 mM Sodium Carbonate (Na2CO3) .
-
Why: Maintains basic pH (~10) to neutralize the HCl produced and keep the amine unprotonated (nucleophilic).
-
-
Derivatization:
-
Add 50 µL of 2% Benzoyl Chloride in Acetonitrile .
-
Vortex immediately for 1 minute.
-
Caution: Benzoyl chloride is moisture sensitive. Prepare fresh daily.
-
-
Quenching:
-
Add 20 µL of 1.0 M Glycine or Ammonium Acetate.
-
Why: Reacts with excess benzoyl chloride to prevent column damage and instrument contamination.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer supernatant for analysis on a C18 Column .
-
Mass Spectrometry Parameters
The following transitions are recommended for a Triple Quadrupole (QqQ) system.
Table 1: MRM Transitions
| Analyte | Method | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| NMEA | HILIC | 76.1 | 58.1 | 15 | Loss of H₂O |
| NMEA-d3 | HILIC | 79.1 | 61.1 | 15 | Loss of H₂O |
| Bz-NMEA | Deriv. | 180.1 | 105.0 | 25 | Benzoyl cation |
| Bz-NMEA-d3 | Deriv. | 183.1 | 105.0 | 25 | Benzoyl cation |
Note: For the derivatized method, the precursor is NMEA (75) + Benzoyl (105) - H (1) + H (protonation) = 180.
Validation & Quality Control
Matrix Factor (MF) Calculation
Because HILIC is prone to suppression, you must calculate the IS-normalized Matrix Factor:
-
Acceptance: The CV of the IS-normalized MF across 6 different lots of matrix should be < 15%.
Cross-Talk Check
Inject a high concentration of NMEA (upper limit of curve) without IS. Monitor the IS channel.
-
Requirement: Response in IS channel must be < 5% of the IS response in the LLOQ sample. This ensures the d3-standard does not contain d0-impurities.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing (HILIC) | Sample diluent too aqueous. | Ensure final sample is >70% Acetonitrile before injection. |
| Low Recovery (Deriv.) | pH dropped during reaction. | Increase Na₂CO₃ concentration or check if sample is highly acidic (e.g., acidified urine). |
| High Backpressure | Precipitation in column. | For HILIC, ensure salts in mobile phase are soluble in high ACN. Use Ammonium Formate, not Phosphate. |
| IS Signal Drift | Deuterium exchange. | NMEA-d3 is stable, but avoid highly acidic solvents for prolonged storage (>24h). |
References
-
Chemical Properties of N-Methylethanolamine. PubChem Database. National Center for Biotechnology Information. Available at: [Link]
-
Derivatization in LC-MS/MS. Shimadzu Application News. "Analysis of Amino Acids and Amino Alcohols." Available at: [Link]
-
Nitrogen Mustard Metabolite Analysis. Journal of Chromatographic Science. "Determination of nitrogen mustard hydrolysis products in rat urine samples using GC-MS" (Contextual reference for NMEA/MDEA handling). Available at: [Link]
Sources
Application Note: Highly Sensitive Quantification of N-methylethanolamine-d3 Using NBD-Cl Derivatization for Mass Spectrometry-Based Analysis
Introduction
N-methylethanolamine (NMEA) is a crucial alkanolamine that serves as a precursor in the biosynthesis of choline and is utilized as an intermediate in the synthesis of various pharmaceuticals and polymers.[1] Its detection and quantification in complex matrices are of significant interest in drug development and biological research. NMEA's physical and chemical properties, such as its lack of a chromophore and high polarity, present analytical challenges for direct measurement by common techniques like HPLC with UV detection.[2] To overcome these limitations, derivatization with a fluorogenic or chromogenic reagent is employed to enhance detection sensitivity.
4-chloro-7-nitrobenzofurazan (NBD-Cl) is a versatile derivatizing agent that reacts with primary and secondary amines to form stable, intensely fluorescent, and chromogenic adducts.[3][4] This reaction proceeds through a nucleophilic aromatic substitution, where the amine group attacks the electron-deficient carbon on the benzofurazan ring, displacing the chlorine atom.[5][6] The resulting NBD-amine derivative can be readily analyzed by HPLC with fluorescence detection (HPLC-FLD) or liquid chromatography-mass spectrometry (LC-MS), offering significantly improved limits of detection and quantification.[5][7]
The use of a stable isotope-labeled internal standard, such as N-methylethanolamine-d3 (NMEA-d3), is a well-established strategy to improve the accuracy and precision of quantitative bioanalytical methods. This application note provides a detailed protocol for the derivatization of NMEA-d3 with NBD-Cl, optimized for subsequent analysis by LC-MS. The principles and methodologies described herein are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for NMEA and related compounds.
Principle of Derivatization
The derivatization of N-methylethanolamine-d3 with NBD-Cl is a nucleophilic aromatic substitution reaction. The secondary amine of NMEA-d3 acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the NBD-Cl molecule.[5] This reaction is facilitated under alkaline conditions (pH 9-11), which deprotonates the amine group, thereby increasing its nucleophilicity.[8] The reaction results in the formation of a stable, fluorescent NBD-NMEA-d3 adduct and a chloride ion.[5]
The resulting derivative exhibits strong absorbance and fluorescence, making it highly suitable for sensitive detection.[3] The introduction of the NBD moiety also increases the hydrophobicity of the analyte, which can improve its retention and separation on reversed-phase HPLC columns.
Materials and Reagents
-
N-methylethanolamine-d3 (NMEA-d3)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Borate buffer (50 mM, pH 9.5)
-
NBD-Cl solution (5 mM in ACN)
-
HCl solution (0.1 M)
Instrumentation and Analytical Columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Centrifuge
-
pH meter
-
Syringe filters (0.22 µm)
Experimental Protocols
Preparation of Reagents
-
Borate Buffer (50 mM, pH 9.5): Dissolve an appropriate amount of boric acid in HPLC-grade water to make a 50 mM solution. Adjust the pH to 9.5 with a sodium hydroxide solution.
-
NBD-Cl Solution (5 mM in ACN): Prepare a fresh solution of NBD-Cl in acetonitrile. Protect the solution from light and use it within the same day.
-
NMEA-d3 Standard Stock Solution: Accurately weigh and dissolve N-methylethanolamine-d3 in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent.
Derivatization Protocol
The following protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Preparation: To 100 µL of the NMEA-d3 standard solution (or sample) in a microcentrifuge tube, add 100 µL of 50 mM borate buffer (pH 9.5).[7][8]
-
Derivatization Reaction: Add 200 µL of the 5 mM NBD-Cl solution to the tube.[5]
-
Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.[9]
-
Reaction Termination: After incubation, cool the reaction tube to room temperature.[5] To stop the reaction and neutralize the buffer, add 100 µL of 0.1 M HCl.[5]
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.[5]
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system.
LC-MS Analysis
The following are typical starting conditions for LC-MS analysis and should be optimized for the specific instrumentation and application.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the characteristic m/z for the NBD-NMEA-d3 adduct.
Mechanistic Insights and Rationale
The choice of NBD-Cl as a derivatizing agent is based on its high reactivity towards secondary amines, leading to the formation of a stable and highly fluorescent product.[3][8] The reaction mechanism is a nucleophilic aromatic substitution, a well-understood and reliable chemical transformation.[5][6]
The alkaline pH is critical for the reaction to proceed efficiently.[8] It ensures that the secondary amine of NMEA-d3 is deprotonated and thus in its more nucleophilic form, readily attacking the electron-deficient aromatic ring of NBD-Cl.[5] The elevated temperature of 60°C increases the reaction rate, allowing for a shorter incubation time.[9] The reaction is terminated by the addition of acid, which neutralizes the basic catalyst and quenches the reaction.[5]
Data Presentation and Expected Results
The derivatization of N-methylethanolamine-d3 with NBD-Cl results in a product with distinct spectral properties. The NBD-adducts are typically yellow and exhibit strong fluorescence.[3]
| Parameter | Expected Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [9] |
| Emission Maximum (λem) | ~540 nm | [9] |
| Molar Absorptivity (ε) | High | [3] |
| Quantum Yield (Φ) | High | [10] |
For LC-MS analysis, the protonated molecule [M+H]+ of the NBD-NMEA-d3 adduct will be the primary ion of interest. The exact m/z should be calculated based on the molecular weights of NMEA-d3 and the NBD moiety.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Suboptimal pH | Verify and adjust the pH of the borate buffer to 9.5. |
| Inactive NBD-Cl reagent | Prepare a fresh solution of NBD-Cl. Store the solid reagent protected from light and moisture. | |
| Insufficient incubation time/temperature | Optimize incubation time and temperature. | |
| High Background Signal | Hydrolysis of NBD-Cl | Prepare the NBD-Cl solution fresh. Minimize the reaction time. |
| Excess NBD-Cl | Optimize the molar ratio of NBD-Cl to the analyte. | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase | Optimize the mobile phase composition and gradient. |
| Column degradation | Use a guard column and ensure proper sample filtration. |
Conclusion
The derivatization of N-methylethanolamine-d3 with NBD-Cl is a robust and reliable method for enhancing the sensitivity of its detection by HPLC-FLD and LC-MS. The protocol outlined in this application note provides a solid foundation for developing and validating quantitative analytical methods for NMEA and related compounds in various matrices. The use of a stable isotope-labeled internal standard like NMEA-d3 ensures high accuracy and precision, which is critical in regulated environments such as drug development. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can achieve highly sensitive and reproducible results.
References
-
Wikipedia. N-Methylethanolamine. Available at: [Link]
-
ResearchGate. HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available at: [Link]
-
ResearchGate. hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available at: [Link]
-
DergiPark. The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available at: [Link]
-
ResearchGate. Reaction of NBD-Cl with primary amines | Download Scientific Diagram. Available at: [Link]
-
PMC. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Available at: [Link]
-
DergiPark. The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available at: [Link]
-
RSC Publishing. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Available at: [Link]
-
PubMed. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Available at: [Link]
-
ResearchGate. Chromatogram of (a) NBD-Cl and (b) derivatization product of NTB (400... Available at: [Link]
-
PMC. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Available at: [Link]
-
Arkivoc. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]
-
Universitas Indonesia. 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Available at: [Link]
-
PubChem. 2-(Methylamino)ethanol. Available at: [Link]
-
MDPI. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Available at: [Link]
-
ResearchGate. HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF. Available at: [Link]
-
ResearchGate. New NBD-based fluorescent probes for biological thiols. Available at: [Link]
Sources
- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Mobile Phase for the Chromatographic Analysis of 2-((Methyl-d3)amino)ethanol
Abstract
This application note provides a comprehensive guide for developing an optimal mobile phase for the chromatographic analysis of 2-((Methyl-d3)amino)ethanol. This compound, a deuterated analog of N-methylethanolamine, is a small, polar, basic molecule frequently used as an internal standard in mass spectrometry-based bioanalytical studies.[1] Due to its physicochemical properties, achieving good retention and peak shape on traditional reversed-phase columns presents a significant challenge. This guide explores two primary chromatographic strategies: High-pH Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing detailed protocols for mobile phase optimization to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Introduction: The Analytical Challenge
2-((Methyl-d3)amino)ethanol, structurally similar to its non-deuterated counterpart N-methylethanolamine, is characterized by its high polarity (LogP ≈ -0.9) and basicity (pKa ≈ 9.9).[2][3] These properties make it highly soluble in water and difficult to retain on conventional C18 columns under standard acidic to neutral pH mobile phase conditions.[4][5] In RPLC, polar compounds have minimal interaction with the nonpolar stationary phase, leading to poor retention.[5] Furthermore, as a basic compound, it is protonated at low to neutral pH, which can lead to undesirable secondary interactions with residual silanols on the silica backbone of the stationary phase, resulting in poor peak shape (tailing).[6]
The primary objective of this guide is to provide a systematic approach to overcome these challenges by manipulating the mobile phase composition to control the ionization state of the analyte and leverage alternative retention mechanisms.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is critical for effective method development.
Table 1: Physicochemical Properties of N-Methylethanolamine (proxy for deuterated analog)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆D₃NO | [7] |
| Molecular Weight | 78.13 g/mol | [7] |
| pKa | ~9.9 | [2][3] |
| LogP | ~ -0.9 | [2][8] |
| Water Solubility | Miscible |[2][4] |
The high pKa value is the most critical parameter for RPLC method development. It indicates that the amine group will be fully protonated (cationic) at pH values below ~8 and neutral (un-ionized) at pH values above ~11. This behavior is the key to manipulating its retention.
Chromatographic Strategies & Mobile Phase Optimization
Two principal strategies are recommended for the analysis of this compound: High-pH Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
The core principle of this strategy is to use a mobile phase with a pH significantly above the analyte's pKa. By shifting the pH to ≥ 11, the 2-((Methyl-d3)amino)ethanol molecule is rendered neutral, increasing its hydrophobicity and promoting retention on a C18 stationary phase.[5] This approach also minimizes secondary interactions by deprotonating residual silanols on the column packing.[6]
Causality: Operating at a high pH suppresses the ionization of the basic analyte, making it less polar and more amenable to retention by the hydrophobic stationary phase. This directly addresses the primary challenge of poor retention for polar bases.[5]
Experimental Protocol: High-pH RPLC Mobile Phase Optimization
-
Column Selection: Employ a pH-stable reversed-phase column, such as a hybrid-silica C18 or a specifically designed high-pH C18 column (e.g., Zorbax Extend C18). These columns are engineered to withstand high pH mobile phases without degradation.[6]
-
Buffer Preparation:
-
Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer.
-
Adjust the pH of the aqueous buffer to 11.0 using ammonium hydroxide.
-
Rationale: Ammonium-based buffers are volatile and highly compatible with mass spectrometry detectors.
-
-
Organic Modifier Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 11.0
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Run a gradient from 5% to 50% B over 10 minutes to determine the approximate elution conditions.
-
Compare the peak shape and retention time obtained with acetonitrile versus methanol. Acetonitrile often provides better peak shape for basic compounds.
-
-
Isocratic Condition Refinement:
-
Based on the gradient run, determine an appropriate isocratic mobile phase composition. For example, if the compound elutes at 20% organic, test isocratic conditions around this value (e.g., 85:15, 80:20, 75:25 A:B).
-
The goal is to achieve a retention factor (k') between 2 and 10 for optimal resolution and run time.
-
Table 2: Expected Outcome of High-pH RPLC Optimization
| Mobile Phase Condition | Expected Retention Time (min) | Expected Peak Asymmetry | Rationale |
|---|---|---|---|
| pH 7, 5% Acetonitrile | < 1.0 (void volume) | Poor (>2.0) | Analyte is ionized and unretained. |
| pH 11, 5% Acetonitrile | 5.0 - 8.0 | Excellent (0.9 - 1.2) | Analyte is neutral, well-retained with good peak shape. |
| pH 11, 10% Acetonitrile | 3.0 - 5.0 | Excellent (0.9 - 1.2) | Increased organic content reduces retention. |
HILIC is an excellent alternative for retaining highly polar compounds that are unretained in RPLC.[9][10] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[11] The mobile phase consists of a high percentage of a non-polar organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.[11]
Causality: HILIC leverages the analyte's inherent polarity for retention, turning its primary liability in RPLC into an advantage. The analyte partitions between the highly organic mobile phase and a stagnant aqueous layer on the polar stationary phase.[9][11]
Experimental Protocol: HILIC Mobile Phase Optimization
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Common choices include unbonded silica, amide, or zwitterionic phases.[9][12][13] A zwitterionic phase can be particularly effective as it offers both hydrophilic partitioning and electrostatic interactions.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate or Ammonium Formate in water. The addition of a salt is crucial to facilitate the formation of the aqueous layer and improve peak shape.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent to ensure retention. A typical starting gradient would be from 95% B to 50% B over 10 minutes.
-
The elution order in HILIC is generally from least polar to most polar, the opposite of RPLC.[11]
-
-
Buffer Concentration and pH:
-
Vary the buffer concentration in Mobile Phase A (e.g., 5 mM, 10 mM, 20 mM). Higher salt concentrations can decrease retention but may improve peak shape.
-
Adjusting the pH of the aqueous component can influence the ionization of the analyte and the stationary phase, providing an additional tool for selectivity. For a basic analyte like 2-((Methyl-d3)amino)ethanol, a slightly acidic pH (e.g., pH 3-5 with formic acid) can ensure it is in a consistent, protonated state, which may enhance interaction with certain HILIC phases.
-
Table 3: Expected Outcome of HILIC Optimization
| Mobile Phase Condition | Expected Retention Time (min) | Expected Peak Asymmetry | Rationale |
|---|---|---|---|
| 95:5 ACN:10mM NH₄OAc | 6.0 - 9.0 | Good (1.0 - 1.4) | High organic content promotes strong retention. |
| 90:10 ACN:10mM NH₄OAc | 3.0 - 5.0 | Good (1.0 - 1.4) | Increased aqueous content weakens retention. |
| 95:5 ACN:20mM NH₄OAc | 5.0 - 8.0 | Excellent (0.9 - 1.2) | Higher salt concentration can improve peak shape. |
Visualization of Method Development Workflow
The following diagram illustrates the decision-making process for selecting and optimizing the mobile phase.
Caption: Workflow for selecting and optimizing a chromatographic method.
Conclusion and Recommendations
For the robust analysis of 2-((Methyl-d3)amino)ethanol, traditional reversed-phase chromatography at low or neutral pH is inadequate. A systematic approach to mobile phase optimization is required.
-
High-pH RPLC is the recommended primary approach. By using a pH-stable column and a mobile phase pH of ~11, the analyte is neutralized, leading to excellent retention and peak shape. This method is often robust and easy to implement.
-
HILIC serves as a powerful secondary approach, especially if high-pH conditions are not feasible or if the analyte is part of a larger panel of polar compounds. This technique uses the analyte's polarity to its advantage, providing good retention with MS-friendly mobile phases.
The choice between these two methods will depend on the available instrumentation, laboratory expertise, and the specific requirements of the assay. In both cases, careful optimization of the mobile phase—specifically pH for RPLC and organic/salt concentration for HILIC—is the key to a successful and reliable method.
References
-
ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available at: [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
PubChem. (n.d.). 2-(Methylamino)ethanol. Available at: [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
ResearchGate. (2019). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF. Available at: [Link]
-
ChemBK. (2024). N-Methylethanolamine. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylethanolamine. Available at: [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethanol. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Available at: [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
-
LCGC International. (n.d.). Making HILIC Work for You—Column Selection. Available at: [Link]
-
Ataman Kimya. (n.d.). 2-(DIMETHYLAMINO) ETHANOL. Available at: [Link]
-
SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
-
PubMed. (n.d.). Comprehensive two-dimensional gas chromatography analysis of high-ethanol containing motor fuels. Available at: [Link]
Sources
- 1. 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier [benchchem.com]
- 2. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Precision Synthesis of Deuterated Phospholipid Precursors: d3/d9-Choline and Downstream PC Labeling
Abstract
This Application Note details the chemical synthesis and purification of deuterium-labeled phospholipid precursors, specifically Choline-d9 (N,N,N-trimethyl-d9-ethanolamine), and its downstream application in the semi-synthetic production of d3/d9-Phosphatidylcholine (PC) . Deuterated lipids are critical tools for quantitative mass spectrometry (lipidomics), metabolic flux analysis, and membrane dynamics studies using solid-state NMR.
Unlike enzymatic routes (e.g., Phospholipase D) which are equilibrium-limited and often require large excesses of deuterated substrates, the chemical methylation protocols described here offer high stoichiometric control, enabling the precise installation of d3- or d9-methyl groups onto phosphatidylethanolamine (PE) scaffolds.
Part 1: Strategic Overview & Mechanism
The Isotope Advantage
Deuterium labeling (
-
Mass Spectrometry: Shifts the m/z ratio (+3 or +9 Da), allowing the labeled lipid to serve as an internal standard that co-elutes with endogenous lipids but is spectrally distinct.
-
NMR: Deuterium has a spin of 1, making it "invisible" to
-NMR (simplifying spectra) or visible in -NMR for measuring order parameters.
Reaction Pathways
We utilize two coupled workflows:
-
Precursor Synthesis: The Menshutkin Reaction , a quaternary ammonium salt formation between N,N-dimethylethanolamine (DMEA) and Iodomethane-d3 (
). -
Lipid Functionalization: The Deuteromethylation of PE , converting Phosphatidylethanolamine to Phosphatidylcholine using
under basic conditions.
Figure 1: Synthesis workflow. Red indicates the deuterated reagent source (
Part 2: Protocol A - Synthesis of Choline-d9 Chloride
Objective: Synthesize high-purity Choline-d9 chloride from N,N-dimethylethanolamine-d6 (or h6 for d3-labeling) and Iodomethane-d3.
Materials & Reagents
| Reagent | Purity | Role |
| N,N-Dimethylethanolamine (DMEA) | >99% | Substrate (Amine) |
| Iodomethane-d3 ( | 99.5 atom % D | Deuterium Source |
| Diethyl Ether | Anhydrous | Solvent (Precipitation) |
| Ethanol (Absolute) | 200 proof | Recrystallization |
| Silver Chloride (AgCl) | >99% | Counter-ion Exchange (Optional) |
Step-by-Step Methodology
1. Quaternization Reaction
-
Safety Critical: Perform all steps in a fume hood. Methyl iodide is a volatile alkylating agent (neurotoxin).
-
Dissolve 10 mmol of DMEA in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath to control the exotherm.
-
Add 11 mmol (1.1 eq) of Iodomethane-d3 dropwise via a gas-tight syringe.
-
Note: A slight excess of
ensures complete conversion of the amine.
-
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours .
-
Observation: The solution will become cloudy as the quaternary ammonium salt (Choline-d9 Iodide) is insoluble in ether and precipitates as a white solid.
-
2. Isolation and Washing
-
Filter the white precipitate using a sintered glass funnel (porosity 3 or 4) under vacuum.
-
Wash the filter cake 3x with cold anhydrous diethyl ether to remove unreacted amine and excess methyl iodide.
-
Critical Checkpoint: If the solid is yellow, free iodine is present. Wash with a small amount of cold acetone.
3. Counter-ion Exchange (Iodide
Chloride)
Iodide salts are not ideal for biological systems due to oxidation sensitivity. Conversion to chloride is recommended.
-
Dissolve the Choline-d9 Iodide in minimal Methanol/Water (9:1) .
-
Pass the solution through an anion-exchange column (e.g., Dowex 1X8, Chloride form) OR treat with excess Silver Chloride (AgCl) suspension, stir for 1 hour, and filter off the yellow AgI precipitate.
-
Evaporate the solvent using a rotary evaporator.
4. Drying (Hygroscopicity Management)
Choline salts are extremely hygroscopic and will deliquesce (turn to liquid) in humid air.
-
Place the solid in a vacuum desiccator over Phosphorus Pentoxide (
) for 24 hours. -
Store under Argon at -20°C.
Part 3: Protocol B - Semi-Synthesis of d3/d9-PC from PE
Objective: Convert natural or synthetic Phosphatidylethanolamine (PE) into d9-Phosphatidylcholine (PC) using
Materials
-
Substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) or natural PE extract.
-
Reagent: Iodomethane-d3 (
). -
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Methanol / Chloroform (1:1 v/v).
Protocol
-
Dissolution: Dissolve 50 mg of PE in 5 mL of CHCl3/MeOH (1:1) in a screw-cap reaction vial.
-
Base Addition: Add 100 mg of anhydrous
. The base acts as a proton scavenger to facilitate exhaustive methylation. -
Methylation: Add 50
L of Iodomethane-d3 (large excess). -
Reaction: Seal the vial tightly and stir at 40°C for 6 hours .
-
Mechanism:[1] The primary amine of PE is methylated three times sequentially: PE
N-methyl-PE N,N-dimethyl-PE PC.
-
-
Quench & Extraction:
-
Add 2 mL of 1M HCl (to neutralize carbonate).
-
Add 2 mL Chloroform and 2 mL Water (Bligh-Dyer extraction).
-
Vortex and centrifuge (2000 x g, 5 min).
-
Collect the lower organic phase (containing d9-PC).
-
-
Purification:
-
The crude product may contain mono- and di-methylated intermediates.
-
Purify via Silica Gel Chromatography .
-
Mobile Phase: Chloroform/Methanol/Water (65:25:4).
-
PC elutes after PE and intermediates due to the quaternary ammonium charge.
-
Part 4: Quality Control & Validation
Mass Spectrometry (LC-MS/MS)
Validate the incorporation of deuterium by monitoring the shift in the parent ion mass.
| Lipid Species | Formula (Protiated) | m/z | d9-Labeled m/z | Shift ( |
| Choline | 104.17 | 113.22 | +9.05 | |
| POPC | 760.60 | 769.65 | +9.05 |
-
Precursor Ion Scan: For d9-PC, scan for the characteristic phosphocholine headgroup fragment.
-
Natural PC fragment: m/z 184 (Phosphocholine).
-
d9-PC fragment: m/z 193 (d9-Phosphocholine).
-
Note: This specific transition (Parent
193) is the gold standard for validating the synthesis.
-
NMR Spectroscopy
-
-NMR: The sharp singlet at
ppm (corresponding to ) should disappear completely in the d9-product. - -NMR: A strong signal should appear at the corresponding chemical shift, confirming the presence of the label.
References
- Hinton, D. P., & Johnson, M. E. (1994). Synthesis of deuterated phosphatidylcholines. Journal of Lipid Research.
-
Li, Z., & Vance, D. E. (2008). Phosphatidylcholine and choline homeostasis.[2][3] Journal of Lipid Research, 49(6), 1187-1194. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2023).[4] Biosynthesis of Deuterated Lipids for Structural and Biophysical Characterization. IUCr Journals. Retrieved from [Link]
Sources
Application Note: High-Resolution 1H NMR Spectroscopy of 2-((Methyl-d3)amino)ethanol for Isotopic Purity and Structural Verification
Introduction
2-((Methyl-d3)amino)ethanol is the deuterated analog of N-methylethanolamine, a compound of interest in various fields, including as a metabolite of phosphatidylcholine and an inhibitor of oxygen radical production.[1] Isotopic labeling with deuterium is a powerful technique used in mechanistic, metabolic, and pharmacokinetic studies to trace molecular pathways and as an internal standard for quantitative analysis by mass spectrometry or NMR. The successful synthesis and application of such labeled compounds are critically dependent on precise structural verification and the determination of isotopic purity.
This application note provides a comprehensive guide to the analysis of 2-((Methyl-d3)amino)ethanol using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We will delve into the theoretical underpinnings of deuterium's effect on 1H NMR chemical shifts, present a detailed protocol for sample preparation and data acquisition, and provide an analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of isotopically labeled compounds.
Theoretical Background: The Deuterium Isotope Effect in 1H NMR
The substitution of a proton (¹H) with a deuteron (²H or D) introduces subtle but measurable changes in the NMR spectrum, collectively known as deuterium isotope effects.[2][3][4] These effects are primarily electronic in nature. The C-D bond is slightly shorter and has a lower zero-point vibrational energy than the C-H bond. This results in a marginal increase in electron density around the neighboring protons, leading to increased shielding.
Consequently, protons in close proximity to a deuterium atom typically resonate at a slightly upfield (lower ppm) chemical shift compared to their counterparts in the non-deuterated molecule. This upfield shift, though small, is often sufficient to resolve otherwise overlapping signals and serves as a definitive confirmation of successful deuteration. For 2-((Methyl-d3)amino)ethanol, the most significant impact will be on the protons of the adjacent methylene group (-CH2-N(CD3)-), with smaller, long-range effects potentially observable on the more distant methylene group (-CH2-OH).
Predicted 1H NMR Chemical Shifts
The 1H NMR spectrum of N-methylethanolamine in CDCl₃ typically displays four main signals: a singlet for the N-CH₃ protons, two triplets for the two diastereotopic methylene protons (-N-CH₂- and -CH₂-OH), and a broad singlet for the hydroxyl proton (-OH) which can exchange with residual water.[5] In 2-((Methyl-d3)amino)ethanol, the singlet corresponding to the N-CH₃ protons will be absent due to the substitution with deuterium. The remaining signals are expected to be triplets, corresponding to the two methylene groups.
The following table summarizes the expected chemical shifts for 2-((Methyl-d3)amino)ethanol in CDCl₃, based on the data for N-methylethanolamine.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Notes |
| -N-CH₂ -CH₂-OH | ~2.70 | Triplet | ~5.2 | |
| -N-CH₂-CH₂ -OH | ~3.65 | Triplet | ~5.2 | |
| -N-CH₂-CH₂-OH | Variable | Broad Singlet | N/A | Position and intensity are dependent on concentration and solvent purity. |
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 2-((Methyl-d3)amino)ethanol. The causality behind each step is explained to ensure a robust and reproducible experiment.
Materials and Equipment
-
2-((Methyl-d3)amino)ethanol
-
Deuterated chloroform (CDCl₃), high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended for optimal resolution)
Workflow Diagram
Figure 1. Experimental workflow for 1H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-((Methyl-d3)amino)ethanol into a clean, dry vial. The use of a vial allows for easier dissolution compared to direct addition into the NMR tube.[6]
-
Add approximately 0.6 mL of high-purity CDCl₃ to the vial. The deuterated solvent minimizes solvent signals in the 1H spectrum.[3]
-
Gently vortex the vial until the sample is completely dissolved. Visual inspection should confirm the absence of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[7]
-
Carefully transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid height is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of the number of protons in each environment.
-
Assign the chemical shifts and multiplicities of the observed signals and measure the coupling constants.
-
Data Interpretation and Quality Control
-
Structural Verification: The presence of two triplets with an integration ratio of approximately 1:1 will confirm the ethanolamine backbone of the molecule.
-
Isotopic Purity Assessment: The absence of a singlet at approximately δ 2.44 ppm (the chemical shift of the N-CH₃ group in N-methylethanolamine) is the primary indicator of high isotopic purity at the methyl position.[5] Any residual signal at this chemical shift can be integrated to quantify the percentage of non-deuterated impurity.
-
Confirmation of Deuterium Isotope Effect: A slight upfield shift of the -N-CH₂- triplet (around δ 2.70 ppm) compared to its position in non-deuterated N-methylethanolamine would provide further evidence of successful deuteration.
Molecular Structure
Figure 2. Structure of 2-((Methyl-d3)amino)ethanol.
Conclusion
High-resolution 1H NMR spectroscopy is an indispensable tool for the unambiguous structural characterization and isotopic purity assessment of 2-((Methyl-d3)amino)ethanol. By following the detailed protocol outlined in this application note, researchers can confidently verify the identity and quality of their deuterated compound. The principles and methodologies described herein are broadly applicable to the analysis of other isotopically labeled molecules, ensuring data integrity in a wide range of scientific applications.
References
-
Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2413. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 7, 2026, from [Link]
-
Forsén, S., & Norin, T. (1964). Deuterium isotope effect on 1H chemical shift in pentadeuteriobenzene. Journal of the Chemical Society, Chemical Communications, (22), 628. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)ethanol. Retrieved February 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol. Retrieved February 7, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]
-
Perrin, C. L. (2000). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 122(19), 4487–4496. [Link]
-
FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved February 7, 2026, from [Link]
-
ATB. (n.d.). Ethanolamine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved February 7, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2021). Sections of the 1D and 2d nmr spectra of the reaction mixture involving l‐Val‐AMP (V‐A) and d/l‐valine methyl esters. Retrieved February 7, 2026, from [Link]
Sources
- 1. N-Methyldiethanolamine | C5H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier [benchchem.com]
- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. isotope.com [isotope.com]
- 5. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
- 6. Ethanolamine | C2H7NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Ethanol(64-17-5) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
resolving peak tailing of 2-((Methyl-d3)amino)ethanol in HPLC
Technical Support Center: Chromatography Excellence
Topic: Resolving Peak Tailing of 2-((Methyl-d3)amino)ethanol in High-Performance Liquid Chromatography (HPLC)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues with small, polar, basic analytes like 2-((Methyl-d3)amino)ethanol. Here, we will diagnose the root causes of peak tailing and provide systematic, field-proven solutions to restore peak symmetry and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-((Methyl-d3)amino)ethanol. What is the most probable cause?
A1: The most common cause of peak tailing for a compound like 2-((Methyl-d3)amino)ethanol is secondary ionic interactions between the analyte and the stationary phase.[1][2][3] Your analyte is a small, polar molecule with a secondary amine, making it basic. In typical reversed-phase HPLC (with a silica-based C18 column), the silica surface contains residual silanol groups (Si-OH).
-
The Mechanism: At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][4] Your positively charged (protonated) basic analyte can then interact ionically with these sites. This secondary interaction mechanism is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1][3]
Q2: My peak tailing is minor, but I need to improve it for better integration. What are the first, simplest things I should check?
A2: Before making significant changes to your method, always verify the fundamentals of your system and sample preparation.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or diluting your sample by a factor of 5 or 10 to see if the peak shape improves.[5][6]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your mobile phase, it can cause peak distortion, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[4] Ensure all connections are made with minimal, appropriate-diameter tubing (e.g., 0.005" ID PEEK).[4]
-
Column Health: A void at the head of the column or a partially blocked inlet frit can cause all peaks in the chromatogram to tail.[1][5] If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or substituting it with a new or known-good column.[1][6]
Q3: How does mobile phase pH critically affect the peak shape for this compound?
A3: Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds. It influences both the analyte's charge state and the charge state of the stationary phase silanols.
-
Analyte Ionization: As a basic compound, 2-((Methyl-d3)amino)ethanol will be fully protonated (positively charged) at a pH at least 2 units below its pKa.
-
Silanol Ionization: Silanol groups are acidic and become increasingly ionized (negatively charged) as the pH rises above ~3.[2]
The key is to control these interactions. Operating at a low pH (e.g., 2.5 - 3.0) is a highly effective strategy. At this pH, the silanol groups are fully protonated (neutral, Si-OH), which minimizes the strong ionic secondary interactions that cause tailing.[1][2] While your analyte will be charged, the absence of charged sites on the silica surface prevents the problematic interaction.
Q4: I've lowered the pH with formic acid, but tailing persists. What is the next logical step?
A4: If low pH alone is insufficient, the next step is to introduce a competitive agent or "silanol blocker" into the mobile phase. These are typically small, basic molecules that preferentially interact with the residual silanol groups, effectively shielding them from your analyte.
-
Mechanism of Action: An additive like triethylamine (TEA) will be protonated at low pH and will compete with your analyte for interaction with any available ionized silanols.[2] This competitive binding masks the active sites, allowing your analyte to elute more symmetrically.
| Additive Type | Example | Typical Concentration | Mode of Action |
| Amine Additive | Triethylamine (TEA) | 0.1% (v/v) | Competes with basic analytes for active silanol sites.[2][5] |
| Acidic Modifier | Formic Acid, Acetic Acid | 0.1% (v/v) | Suppresses silanol ionization by maintaining a low pH.[7][8] |
| Buffer Salt | Ammonium Formate, Ammonium Acetate | 10-20 mM | Provides pH control and can help mask silanol interactions.[7][9] |
Note: Always use volatile additives like formic acid, acetic acid, and ammonium formate/acetate if your detector is a mass spectrometer.[7]
Q5: When should I give up on my current C18 column and consider a different type?
A5: If optimizing the mobile phase (pH and additives) does not resolve the tailing, your column chemistry is likely the limiting factor. This is especially true with older, "Type A" silica columns which have a higher concentration of acidic silanol groups.[3]
Consider a new column when:
-
You have exhausted mobile phase optimization strategies.
-
You require better peak shape than you can currently achieve for quantitation.
-
The required mobile phase conditions (e.g., high concentration of TEA) are incompatible with your detector (e.g., MS).
Modern, high-purity, "Type B" silica columns that are heavily end-capped or feature novel bonding (e.g., embedded polar groups) are specifically designed to reduce silanol interactions and provide excellent peak shape for basic compounds.[2][4]
Q6: What is HILIC, and could it be a better alternative for a polar compound like mine?
A6: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating very polar compounds that show little or no retention on C18 columns.[10][11]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[12][13] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[12]
-
Advantages for 2-((Methyl-d3)amino)ethanol:
-
Stronger Retention: You will achieve much better retention than in reversed-phase.
-
Orthogonal Selectivity: The elution order may be different from reversed-phase, which is useful for separating impurities.[13]
-
MS Sensitivity: The high organic content of the mobile phase leads to more efficient desolvation in the MS source, often resulting in a significant increase in signal intensity.[11][13]
-
Troubleshooting Guides & Protocols
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to diagnosing and solving peak tailing for basic analytes.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Isotopic Stability of 2-((Methyl-d3)amino)ethanol
Welcome to the technical support guide for 2-((Methyl-d3)amino)ethanol (d3-MMEA). This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of d3-MMEA during storage and experimentation. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to prevent the loss of deuterium labeling.
Frequently Asked Questions (FAQs)
Q1: I'm concerned about the stability of the deuterium label on my 2-((Methyl-d3)amino)ethanol. Can the deuterium atoms exchange with hydrogen?
A: Yes, there is a potential for deuterium exchange, but it is highly dependent on the storage and handling conditions. The deuterium atoms are on the N-methyl group (a C-D bond), which are generally stable. However, 2-((Methyl-d3)amino)ethanol has two functional groups with labile protons: a hydroxyl (-OH) group and a secondary amine (-NH) group. These labile protons can readily exchange with protons from the environment, especially from water (H₂O).[1][2][3] While the C-D bonds are not directly labile, the presence of moisture, coupled with the basic nature of the amine, can create conditions that may facilitate a slow exchange over time, particularly under non-ideal storage conditions.
Q2: What are the primary factors that cause deuterium exchange in d3-MMEA?
A: The three primary factors that can compromise the isotopic purity of your d3-MMEA are:
-
Presence of Protic Solvents/Moisture: Water (H₂O) is the most common source of protons and the biggest threat to your deuterated compound.[1] The compound itself is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
-
pH (Acidity/Basicity): Both strongly acidic and, more significantly, basic conditions can catalyze hydrogen-deuterium exchange reactions.[1][2][4] Since d3-MMEA is a strong base (pKa ≈ 9.95), it can self-catalyze exchange if moisture is present.[5]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including undesirable deuterium exchange.[1][2]
Q3: How can I quickly check if my d3-MMEA sample has undergone deuterium exchange?
A: The most direct methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In a proton NMR spectrum, the appearance or increased intensity of a signal corresponding to the N-methyl group (N-CH₃) would indicate that the N-CD₃ has undergone back-exchange to N-CH₂D, N-CHD₂, or N-CH₃.
-
Mass Spectrometry (MS): A decrease in the molecular weight of the compound indicates a loss of deuterium. For each deuterium atom replaced by a hydrogen atom, the mass will decrease by approximately 1 Dalton.[1] This allows for precise tracking of the isotopic purity.[6]
In-Depth Troubleshooting Guide
Problem: My QC data (NMR or MS) shows a loss of deuterium in my d3-MMEA standard.
This is a critical issue that can compromise the accuracy of quantitative studies where d3-MMEA is used as an internal standard.[6] Let's diagnose the potential causes.
Causality Analysis: The loss of deuterium (back-exchange) is an equilibrium-driven process.[6] To prevent it, you must control the environment to heavily favor the deuterated state. The presence of a proton source (H₂O) and a catalyst (acid/base) facilitates the exchange.
Visualizing the Problem: The Deuterium Exchange Pathway The diagram below illustrates how environmental moisture can lead to the loss of the deuterium label. The amine and alcohol groups can exchange their protons with water, creating a localized environment where catalytic exchange at the methyl carbon can be facilitated over time, especially under basic conditions.
Caption: Deuterium exchange pathway for d3-MMEA.
Troubleshooting Questions & Recommended Actions:
-
How was the material stored?
-
Incorrect: In a standard screw-cap vial on the bench or in a non-dessicated refrigerator.
-
Corrective Action: The compound must be stored in a tightly sealed container, preferably with a septum cap, under an inert atmosphere (argon or dry nitrogen).[7][8] Store at the recommended temperature of 2-8°C.[9]
-
-
Was the neat material exposed to ambient air?
-
Incorrect: The vial was opened frequently on the open bench. 2-(Methylamino)ethanol is hygroscopic and will readily absorb atmospheric moisture.[5]
-
Corrective Action: Handle the material exclusively in a dry environment, such as a glovebox or under a positive pressure of inert gas.[8] Use single-use ampoules if available to minimize exposure.[7]
-
-
If in solution, what solvent was used?
-
Incorrect: Protic solvents like methanol, ethanol, or water. These solvents contain exchangeable protons that will actively drive the back-exchange.[1][2]
-
Corrective Action: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, chloroform).[1] Ensure the solvent is sourced from a freshly opened bottle or has been properly dried.
-
Best Practices & Validated Protocols
To ensure the long-term isotopic stability of your 2-((Methyl-d3)amino)ethanol, adhere to the following storage and handling protocols.
Table 1: Storage Condition Guidelines for d3-MMEA
| Parameter | Recommended Condition | Poor/Incorrect Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air | Prevents exposure to atmospheric moisture, which is the primary driver of exchange.[7][8] |
| Temperature | 2-8°C (Refrigerator) | Room Temperature or Freezer | Reduces the kinetic rate of the exchange reaction.[1][9] Do not freeze aqueous solutions. |
| Container | Amber glass vial with PTFE-lined septum cap | Standard screw-cap or plastic tubes | Provides an airtight seal and protection from light.[10] |
| Handling | Inside a glovebox or under inert gas stream | Open laboratory bench | Minimizes atmospheric moisture absorption during aliquoting or sample preparation.[8] |
| Solvents | Anhydrous, aprotic solvents (e.g., Acetonitrile-d3, DMSO-d6) | Protic solvents (e.g., Methanol-d4, D₂O) | Aprotic solvents lack exchangeable protons, preserving the deuterium label.[1] |
Protocol 1: Long-Term Storage of Neat d3-MMEA
This protocol establishes a self-validating system for maintaining isotopic purity.
-
Initial QC: Upon receipt, acquire a baseline ¹H NMR or Mass Spectrum to confirm the initial isotopic purity specified on the Certificate of Analysis.
-
Environment Preparation: Purge a glovebox or a Schlenk line setup with dry argon or nitrogen.
-
Aliquoting: If the compound is in a large-quantity container, quickly aliquot it into smaller, single-use amber glass vials with PTFE-lined septum caps inside the inert atmosphere. This prevents contamination of the main stock.
-
Sealing: Securely crimp or cap the vials. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Place the sealed vials in a clearly labeled secondary container within a refrigerator at 2-8°C.[9]
-
Periodic QC: For long-term studies, re-analyze an aliquot every 6-12 months to verify continued isotopic stability.
Protocol 2: Preparation of d3-MMEA Solutions for Experiments
-
Glassware Preparation: Ensure all glassware (vials, syringes, pipettes) is oven-dried overnight and cooled in a desiccator immediately before use.[11]
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous aprotic solvent. If the bottle has been opened previously, ensure it was stored properly under an inert atmosphere.
-
Transfer: Under a positive pressure of inert gas, use a dry, gas-tight syringe to withdraw the required volume of neat d3-MMEA.
-
Dissolution: Dispense the d3-MMEA into the vial containing the anhydrous aprotic solvent. Mix gently.
-
Immediate Use: Use the prepared solution as quickly as possible. If short-term storage is necessary, flush the vial headspace with inert gas and seal tightly.
Visual Workflow: Recommended Storage & Handling
Caption: Recommended workflow for d3-MMEA.
By implementing these rigorous protocols, you can ensure the isotopic integrity of your 2-((Methyl-d3)amino)ethanol, leading to more reliable and reproducible experimental results.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (n.d.). 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier.
- BenchChem. (n.d.). preventing back exchange of deuterium in N-Methyl-d3-form-d1-amide.
- BenchChem. (n.d.). Preventing deuterium exchange in Acetohydrazide-D3 standards.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- BenchChem. (n.d.). Preventing deuterium exchange in M-Toluidine-2,4,6-D3.
- PubChem. (n.d.). 2-(Methylamino)ethanol. National Institutes of Health.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- PubChem. (n.d.). 2-(Dimethylamino)ethanol. National Institutes of Health.
- Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol.
- Reddit. (2016). How to keep water out of NMR samples? r/chemistry.
- Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Chloroform.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ckgas.com [ckgas.com]
- 11. reddit.com [reddit.com]
removing derivatization artifacts in N-methylethanolamine-d3 analysis
Welcome to the technical support center for the analysis of N-methylethanolamine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its derivatization and analysis. As a deuterated internal standard, the accurate and precise quantification of N-methylethanolamine-d3 is critical for the reliable measurement of its non-labeled counterpart in various matrices.
The inherent properties of N-methylethanolamine, such as its high polarity, low molecular weight, and lack of a strong chromophore, necessitate a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] However, the derivatization process itself can introduce artifacts and variability if not properly controlled. This guide provides practical, field-proven insights to help you identify, understand, and mitigate these challenges.
Troubleshooting Guide: Identifying and Eliminating Derivatization Artifacts
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing an unexpected peak with a mass-to-charge ratio (m/z) that does not correspond to my derivatized N-methylethanolamine-d3. What could be the cause?
Answer:
The presence of unexpected peaks following derivatization is a common issue that can often be traced back to the derivatization process itself or the sample matrix. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Derivatization: N-methylethanolamine has two reactive sites: a secondary amine and a primary alcohol.[3] Depending on the derivatization reagent and reaction conditions, you may be forming a mixture of mono- and di-derivatized products. For instance, with silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), both the hydroxyl and the amine groups can be derivatized.[4] If the reaction is incomplete, you will see peaks for both the partially and fully derivatized analyte.
-
Solution: Optimize your derivatization reaction. This can include increasing the reaction temperature, extending the reaction time, or using a catalyst. For silylation reactions, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for hindered functional groups.
-
-
Side Reactions with the Reagent: Derivatization reagents can sometimes react with themselves or with residual moisture in the sample to form by-products that appear as chromatographic peaks. For example, silylating reagents are sensitive to moisture and can hydrolyze, leading to the formation of siloxanes which can be detected by MS.
-
Solution: Ensure all glassware is thoroughly dried and that your solvents and reagents are anhydrous. Perform a "reagent blank" derivatization (without the analyte) to identify any peaks originating from the reagent itself.
-
-
Matrix Effects: Components of your sample matrix can also undergo derivatization, leading to interfering peaks. This is particularly relevant in complex matrices such as plasma, urine, or tissue homogenates.
-
Solution: Implement a more rigorous sample clean-up procedure prior to derivatization. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5]
-
Question 2: My peak shape for derivatized N-methylethanolamine-d3 is poor (e.g., tailing or fronting). How can I improve it?
Answer:
Poor peak shape can compromise both the sensitivity and the accuracy of your analysis. The following factors are common culprits:
-
Active Sites in the GC System: The presence of active sites (e.g., exposed silanols) in the GC inlet liner, column, or detector can lead to peak tailing for polar analytes, even after derivatization.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition your column according to the manufacturer's instructions to maintain its inertness. If you continue to see tailing, consider trimming the first few centimeters of the column from the inlet side.
-
-
Co-elution with Matrix Components: If a matrix component with similar chromatographic properties co-elutes with your analyte, it can distort the peak shape.
-
Solution: Adjust your GC temperature program to improve the separation between your analyte and the interfering peak. A slower temperature ramp or an isothermal hold at a specific temperature can often resolve co-eluting peaks. A more selective sample preparation method can also help.
-
-
Improper Derivatization: As mentioned previously, incomplete derivatization can lead to multiple species that may not chromatograph as well as the fully derivatized product.
-
Solution: Re-optimize your derivatization conditions to ensure a complete and consistent reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the derivatization and analysis of N-methylethanolamine-d3.
Question 1: What are the most common derivatization reagents for N-methylethanolamine analysis by GC-MS?
Answer:
The choice of derivatization reagent depends on the specific requirements of your assay, including sensitivity, selectivity, and the nature of your sample matrix. For N-methylethanolamine, which contains both a hydroxyl and a secondary amine group, the most common classes of reagents are:
| Derivatization Reagent Class | Example Reagents | Target Functional Groups | Key Considerations |
| Silylation | BSTFA, MSTFA, TMCS | -OH, -NH | Highly effective at increasing volatility and thermal stability. Reagents and derivatives are moisture-sensitive.[1] |
| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | -OH, -NH | Produces stable derivatives with good chromatographic properties. By-products can be acidic and may require removal. |
| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | -NH | Primarily targets the amine group. Useful for HPLC with fluorescence detection.[6] |
Question 2: What are the optimal reaction conditions for derivatizing N-methylethanolamine?
Answer:
The optimal reaction conditions are highly dependent on the chosen derivatization reagent. However, some general principles apply:
-
Temperature: Most derivatization reactions require heating to proceed to completion. A typical starting point is 60-80°C.[1]
-
Time: Reaction times can range from 15 minutes to over an hour. It is crucial to experimentally determine the time required for the reaction to go to completion.
-
Solvent: The choice of solvent is critical and should be compatible with both the analyte and the derivatization reagent. Aprotic solvents like acetonitrile, pyridine, or dichloromethane are commonly used.
-
Catalyst: For some reagents, particularly silylating agents, a catalyst may be necessary to drive the reaction to completion, especially for less reactive sites.
A systematic approach to optimizing these parameters is essential for developing a robust and reproducible method.
Question 3: How can I ensure the stability of my derivatized N-methylethanolamine-d3 samples?
Answer:
The stability of the derivatized product is a critical factor for accurate quantification, especially in high-throughput settings.[7]
-
Moisture Control: Silyl derivatives are particularly susceptible to hydrolysis. It is imperative to store derivatized samples in tightly sealed vials with minimal headspace, and under anhydrous conditions.
-
Temperature: Storage at low temperatures (e.g., -20°C or -80°C) can help to slow down the degradation of the derivatized analyte.[7]
-
Time: It is important to establish the stability of the derivatized sample over the expected analysis time. A stability study should be performed by analyzing samples at different time points after derivatization.[6]
Experimental Workflow & Data Presentation
Optimized Derivatization Protocol for N-methylethanolamine-d3 using BSTFA with 1% TMCS
This protocol provides a starting point for the silylation of N-methylethanolamine-d3.
-
Sample Preparation:
-
To 100 µL of sample (e.g., extracted plasma, urine, or a standard solution), add the appropriate amount of N-methylethanolamine-d3 internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as residual water will interfere with the derivatization.
-
-
Derivatization:
-
Add 50 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Seal the vial tightly and heat at 70°C for 45 minutes.
-
-
Analysis:
-
After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Troubleshooting Decision Tree
Caption: A decision tree to guide the troubleshooting of common issues in N-methylethanolamine-d3 derivatization.
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020-01-02). Available at: [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Available at: [Link]
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC. (2022-11-07). Available at: [Link]
-
N-Methylethanolamine - Wikipedia. Available at: [Link]
-
HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization - ResearchGate. Available at: [Link]
-
HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization - ResearchGate. (2019-08-08). Available at: [Link]
-
HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. (2023-04-19). Available at: [Link]
-
2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem - NIH. Available at: [Link]
-
Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed. (2018-10-09). Available at: [Link]
-
(PDF) Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - ResearchGate. (2025-08-06). Available at: [Link]
-
Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Available at: [Link]
-
How To Identify & Prevent Analytical Test Problems - SilcoTek. (2017-09-15). Available at: [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. (2023-05-23). Available at: [Link]
-
Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - DSpace@MIT. (2025-11-03). Available at: [Link]
-
Optimizing Industrial Processes with N-Methylethanolamine. (2026-01-24). Available at: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Retention Time Shifts for Deuterated Amino Alcohols
Welcome to the technical support center for the analysis of deuterated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic analysis of these unique molecules. Unstable retention times can compromise data integrity, particularly in regulated environments. This resource provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common chromatographic challenges to problems specific to deuterated and polar compounds.
Frequently Asked Questions (FAQs)
Q1: My retention times are consistently drifting to earlier times throughout a run. What is the most likely cause?
A gradual and consistent decrease in retention time for all peaks in a sequence often points to a problem with the mobile phase or the column temperature.
-
Mobile Phase Composition Change: The most common culprit is the selective evaporation of the more volatile organic component of your mobile phase (e.g., acetonitrile or methanol) from the reservoir.[1] This leads to an increase in the aqueous portion, which in Hydrophilic Interaction Liquid Chromatography (HILIC) and many mixed-mode systems, increases the elution strength, causing analytes to elute earlier. Always use sealed solvent reservoirs to minimize evaporation.[2]
-
Increasing Column Temperature: A rising column temperature will decrease the viscosity of the mobile phase and can alter the partitioning of the analyte between the mobile and stationary phases, generally leading to shorter retention times.[3][4] Ensure your column oven is functioning correctly and the temperature is stable. Even small fluctuations in ambient laboratory temperature can affect retention if a column oven is not used.[5]
Q2: I am observing random, unpredictable shifts in retention time from one injection to the next. Where should I start troubleshooting?
Random retention time shifts are often indicative of instrumental issues, particularly with the pump and injector.
-
Pump Malfunction and Leaks: Inconsistent flow delivery from the pump is a primary cause of random retention time variability. This can be due to worn pump seals, faulty check valves, or the presence of air bubbles in the system.[6] A small, often unnoticed leak in the system can also lead to a drop in pressure and a variable flow rate.[2]
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes or leaks in the injection valve, can also manifest as random retention time shifts.[3]
Q3: Why is the retention time of my deuterated amino alcohol slightly shorter than its non-deuterated analogue?
This phenomenon is known as the chromatographic isotope effect. In many cases, particularly in gas chromatography, deuterated compounds elute slightly earlier than their protium-containing counterparts.[7] This is attributed to the subtle differences in the physicochemical properties of C-D versus C-H bonds. While often small in liquid chromatography, this effect can be noticeable and should be characterized during method development.[8]
Q4: My method was robust, but recently I've seen a sudden, significant shift in retention time after installing a new column of the same type. What could be the issue?
Even with columns of the same brand and type, slight variations in packing and surface chemistry can exist. More importantly, proper column equilibration is crucial, especially for polar analytes and HILIC or mixed-mode chromatography.
-
Inadequate Column Equilibration: The stationary phase needs to be fully equilibrated with the mobile phase to ensure a stable and reproducible retention time.[9] HILIC columns, in particular, require a longer equilibration time to establish the aqueous layer on the stationary phase surface that is critical for the separation mechanism.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Retention Time Shifts
When encountering retention time variability, a systematic approach is key to efficiently identifying the root cause. This guide provides a step-by-step workflow to diagnose the issue.
First, determine the pattern of the retention time shift by analyzing your data. This initial assessment will guide your troubleshooting efforts.
-
Consistent Drift (Earlier or Later): Are the retention times gradually increasing or decreasing with each injection?
-
Random Fluctuation: Are the shifts unpredictable from one run to the next?
-
Sudden Change: Did the retention time abruptly change at a specific point in the analytical run?
The following diagram outlines a logical workflow for troubleshooting retention time shifts based on the initial characterization.
Caption: A workflow for troubleshooting retention time shifts.
Protocol 1: Mobile Phase Stability Check
-
Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.
-
If using a buffer, confirm the pH is correct.[4]
-
Filter the mobile phase through a 0.2 µm or 0.45 µm filter.
-
Degas the mobile phase thoroughly.[3]
-
Run a sequence of standards with the fresh mobile phase and compare the retention times to the problematic run.
Protocol 2: Flow Rate Accuracy Test
-
Disconnect the column from the system.
-
Set the pump to a typical flow rate (e.g., 1.0 mL/min).
-
Pump the mobile phase into a 10 mL volumetric flask for 10 minutes.
-
Measure the collected volume. It should be within ±1% of the expected volume (10 mL).[5]
Guide 2: Addressing Challenges Specific to Deuterated Amino Alcohols
The unique chemical properties of deuterated amino alcohols—high polarity, potential for zwitterionic character, and the presence of deuterium—present specific chromatographic challenges.
A: Biological matrices can introduce variability. Here's what to focus on:
-
Matrix Effects: Co-eluting matrix components can alter the stationary phase surface, affecting the retention of your analyte. Ensure your sample preparation method is effectively removing interfering substances.[10]
-
Sample Solvent Composition: The composition of the solvent your sample is dissolved in can have a significant impact, especially in HILIC. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and retention time shifts. Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
pH Sensitivity: Amino alcohols are ionizable compounds, and their retention can be highly sensitive to the pH of the mobile phase.[4] Small changes in the mobile phase pH can alter the ionization state of the analyte, leading to significant shifts in retention time.[12][13] Ensure your mobile phase is well-buffered and the pH is consistently controlled.
A: HILIC separations rely on a water-enriched layer on the surface of the stationary phase.
-
Column Equilibration: Insufficient equilibration is a common cause of drifting retention times in HILIC. Before starting a run, it is crucial to equilibrate the column with the initial mobile phase for a sufficient period to establish this stable water layer.
-
Mobile Phase Composition: The high percentage of organic solvent in HILIC mobile phases makes them susceptible to changes in composition due to evaporation, which can lead to retention time drift.[1]
The following diagram illustrates the key factors influencing the retention of deuterated amino alcohols.
Caption: Factors affecting deuterated amino alcohol retention.
Data Presentation: Quantifying Retention Time Shifts
To effectively troubleshoot, it's important to quantify the retention time shifts. The following table provides a framework for documenting and analyzing these shifts.
| Parameter | Run 1 | Run 2 | Run 3 | Run...n | %RSD | Acceptance Criteria |
| Retention Time (min) | 5.21 | 5.25 | 5.19 | 5.22 | 0.48% | Typically <1-2% |
| Relative Retention Time (Analyte RT / IS RT) | 1.05 | 1.05 | 1.06 | 1.05 | 0.41% | Typically <1% |
Note: Acceptance criteria can vary depending on the regulatory guidelines (e.g., FDA, EMA) and the stage of method development/validation.[14][15]
Summary and Recommendations
Troubleshooting retention time shifts for deuterated amino alcohols requires a methodical approach that considers both general chromatographic principles and the specific properties of the analytes.
-
System Suitability: Before any analytical run, perform system suitability tests, including replicate injections of a standard, to ensure the system is performing within established criteria.[3]
-
Method Robustness: During method development, intentionally vary parameters such as mobile phase pH, temperature, and organic content to understand their impact on retention and build a robust method.
-
Column Care: Proper column flushing and storage are essential to prolong column life and maintain consistent performance.
-
Record Keeping: Maintain a detailed log of instrument maintenance, column usage, and mobile phase preparation to aid in future troubleshooting.
By following the structured approach outlined in this guide, researchers can effectively diagnose and resolve retention time shifts, ensuring the generation of high-quality, reliable data in their analyses of deuterated amino alcohols.
References
-
Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]
-
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?[Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Dolan, J. W. (2018). How Much Retention Time Variation Is Normal? LCGC North America, 36(6), 382-387. [Link]
-
Gilar, M., & Bouvier, E. S. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of Chromatography A, 1655, 462507. [Link]
-
Preiner, J. K., & Spiteller, G. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 8(4), 71. [Link]
-
Phenomenex. (2021, May 25). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2023, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ResearchGate. (2016, April 15). Are there any acceptance criteria for retention time variation of chromatographic peaks required by FDA or EMEA for bioanalytical method?[Link]
-
ResearchGate. (n.d.). Characterization of Retention Mechanisms in Mixed-Mode HPLC with a Bimodal Reversed-Phase/Cation-Exchange Stationary Phase. [Link]
-
van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... [Table]. [Link]
-
ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
-
Waters Corporation. (2021, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
University of Helsinki. (2019, May 15). A combined targeted/untargeted LC-MS/MS-based screening approach for mammalian cell lines treated with ionic liquids : Toxicity. Helda. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Pous-Torres, S., et al. (2020). Recent applications of retention modelling in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 184, 113177. [Link]
-
Malodia, K., & Kumar, P. (2011). Strategies & Considerations for Bio analytical Method Development and Validation using LCMS/MS: a Review. Pharmacologyonline, 2, 1272-1283. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Iyer, S. S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(6), 382-388. [Link]
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharma Growth Hub. (2023, October 26). Why Column Equilibration, and Factors Affecting RPLC Column Equilibration. [Link]
-
Veeprho. (2023, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
Nawrocki, J. (2021, February 1). Modern Trends in Mixed-Mode Liquid Chromatography Columns. LCGC North America, 39(2), 84-91. [Link]
-
ResearchGate. (n.d.). Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection. [Link]
-
De Meulder, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(2), 79-82. [Link]
-
Welch Materials. (2022, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Lee, Y. H., et al. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Hofstetter, H., & Hofstetter, O. (2001). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 909(1), 3-11. [Link]
-
Basran, J., & Scrutton, N. S. (2015). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Biomolecules, 5(4), 2321–2336. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tvarijonaviciute, A., et al. (2023). Urinary Normetanephrine for the Diagnosis of Canine Pheochromocytoma via Liquid Chromatography–Mass Spectrometry. Metabolites, 13(5), 652. [Link]
-
ChromServis. (2023, October 24). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! [Video]. YouTube. [Link]
-
De Meulder, M., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(23), 2885-2890. [Link]
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- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
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- 12. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability of 2-((Methyl-d3)amino)ethanol in Aqueous Solution
Welcome to the technical support center for 2-((Methyl-d3)amino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this deuterated compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
2-((Methyl-d3)amino)ethanol is a deuterated analog of 2-(methylamino)ethanol, valuable as an internal standard in mass spectrometry and for metabolic research.[1] The substitution of hydrogen with deuterium in the methyl group can significantly impact its metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes.[][3] Understanding its stability in aqueous solutions is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-((Methyl-d3)amino)ethanol in my aqueous stock solutions?
The stability of 2-((Methyl-d3)amino)ethanol in aqueous solutions can be influenced by several factors:
-
pH: The amino group in the molecule has a pKa of approximately 9.5, meaning it will be protonated at acidic to neutral pH.[4] Extreme pH values (highly acidic or alkaline) can potentially catalyze hydrolysis, although amino alcohols are generally stable.[5] For many ethanolamines, a slightly acidic environment can enhance stability.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5][6] For long-term storage, it is advisable to keep aqueous solutions at low temperatures, such as 2-8°C or frozen at -20°C.[7]
-
Presence of Carbon Dioxide (CO₂): Like other ethanolamines, 2-((Methyl-d3)amino)ethanol can react with dissolved CO₂ from the atmosphere to form carbamates.[4][8] This is a reversible reaction but can alter the concentration of the free amine in solution.
-
Light: While there is no specific data on the photostability of this compound, it is good laboratory practice to protect solutions from light, especially during long-term storage, to prevent potential photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents in the aqueous solution could potentially lead to the oxidation of the amine or alcohol functional groups.
Q2: Is the deuterium label on the methyl group stable in an aqueous solution?
The carbon-deuterium (C-D) bond is generally considered stable under typical aqueous conditions. The kinetic isotope effect suggests that the C-D bond is stronger and less readily cleaved than a carbon-hydrogen (C-H) bond.[][9] Therefore, the loss of the deuterium label through simple exchange with protons from water is highly unlikely under normal experimental conditions (neutral pH, ambient temperature).
Q3: I am observing a gradual decrease in the concentration of my 2-((Methyl-d3)amino)ethanol standard over time. What could be the cause?
Several factors could contribute to a decrease in concentration:
-
Reaction with Atmospheric CO₂: As mentioned, the amine can react with dissolved CO₂.[4][8][10] This is a common issue with amine solutions. To mitigate this, consider preparing fresh solutions or blanketing the stock solution with an inert gas like nitrogen or argon.
-
Adsorption to Surfaces: Highly pure compounds at low concentrations can sometimes adsorb to the surface of glass or plastic storage vessels. Using silanized glassware or low-adsorption plasticware may help.
-
Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the solvent (water) will lead to an increase in concentration, but if the compound is more volatile than water, a decrease could be observed, although this is less likely for an amino alcohol.
-
Degradation: Although generally stable, slow degradation could occur if the solution is stored at an inappropriate pH or temperature.
Q4: How should I prepare and store my aqueous stock solutions of 2-((Methyl-d3)amino)ethanol?
For optimal stability, follow these guidelines:
-
Solvent: Use high-purity, deionized water. If you are concerned about CO₂ absorption, you can briefly degas the water before use.
-
pH: For general use, preparing the solution in a neutral buffer (e.g., phosphate-buffered saline at pH 7.4) is a good starting point. If long-term stability is critical, a slightly acidic pH may be beneficial.[5]
-
Concentration: Prepare a concentrated stock solution and dilute it to the working concentration as needed. This can minimize the impact of adsorption and potential degradation over time.
-
Storage: Store stock solutions in tightly sealed, amber-colored vials to protect from light and evaporation. For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or below.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | 1. Degradation of the standard in solution. 2. Reaction with dissolved CO₂. 3. Instrumental variability. | 1. Prepare fresh working standards daily from a frozen stock. 2. Use degassed solvents for preparation and consider working under an inert atmosphere for long-term studies. 3. Run a system suitability test to ensure instrument performance. |
| Appearance of unknown peaks in the chromatogram of the standard solution | 1. Formation of degradation products. 2. Contamination of the solvent or storage vessel. | 1. Analyze the unknown peaks by mass spectrometry to identify potential degradation products. Consider factors like oxidation or reaction with buffer components. 2. Use high-purity solvents and clean or new storage containers. |
| pH of the aqueous solution changes over time | Absorption of atmospheric CO₂, which is acidic in water. | Prepare solutions in a buffered system to maintain a stable pH. |
Experimental Protocols
Protocol 1: Basic Aqueous Stability Assessment
This protocol provides a framework for evaluating the stability of 2-((Methyl-d3)amino)ethanol under specific conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 2-((Methyl-d3)amino)ethanol.
-
Dissolve it in the desired aqueous medium (e.g., HPLC-grade water, phosphate buffer at pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
Protect all samples from light.
-
-
Time Points:
-
Establish a sampling schedule (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
-
Analysis:
-
Data Evaluation:
-
Compare the peak area at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
-
A significant decrease in the peak area or the appearance of new peaks suggests instability under those conditions.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the analytical method.
-
Prepare separate solutions of 2-((Methyl-d3)amino)ethanol in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Alkaline condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analyze the samples by LC-MS or another appropriate technique to identify any degradation products.
Visualizing Experimental Workflows
Caption: Workflow for assessing the stability of 2-((Methyl-d3)amino)ethanol.
Caption: Workflow for a forced degradation study.
References
-
ResearchGate. (n.d.). The stability of aqueous ethanol solutions after 13 years storage. Retrieved from [Link]
-
PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]
-
Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]
-
MDPI. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanolamine. Retrieved from [Link]
-
PubChem. (n.d.). Ethanolamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Retrieved from [Link]
-
PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Ethanolamines. Retrieved from [Link]
-
ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
-
MDPI. (n.d.). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Retrieved from [Link]
-
PubMed. (n.d.). Carbohydrate and amino acid degradation pathways in L-methionine/D-[13C] glucose model systems. Retrieved from [Link]
-
DTIC. (n.d.). The Oxidative Stability of Deuterated Lubricants. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. Retrieved from [Link]
-
PubMed. (1983). Stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase. Retrieved from [Link]
-
PubChem. (n.d.). acetone degradation I (to methylglyoxal). Retrieved from [Link]
-
Sartorius. (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Ethanolamine CIR EXPERT PANEL MEETING MARCH 5-6, 2012. Retrieved from [Link]
-
Megazyme. (n.d.). ethanol - assay procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Heavy water. Retrieved from [Link]
-
PubMed Central. (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. Retrieved from [Link]
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- 1. 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier [benchchem.com]
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- 4. Ethanolamine - Wikipedia [en.wikipedia.org]
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- 6. mdpi.com [mdpi.com]
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- 12. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in N-methylethanolamine-d3 mass spectra
Technical Support Guide | ID: TS-NMEA-MS-001
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your N-methylethanolamine (NMEA) assay is suffering from high baseline noise, poor signal-to-noise (S/N) ratios, or questionable quantitation when using the deuterated internal standard (NMEA-d3).
Small polar amines like NMEA (
This guide moves beyond basic advice. We will address the causality of your noise—distinguishing between chemical background, isobaric interference, and isotopic cross-talk—and provide self-validating protocols to fix it.
Part 1: Diagnostic Logic & Workflow
Before changing parameters, you must identify the type of noise. Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic decision tree for isolating noise sources in NMEA analysis.
Part 2: Technical Troubleshooting (Q&A)
Section A: The "Low Mass" Problem (Mass Spectrometry)
Q: I see high baseline noise in the NMEA-d3 channel (m/z 79). Why is this happening even with "clean" solvents? A: You are fighting the "Low Mass Cutoff" limits. NMEA (m/z 76) and NMEA-d3 (m/z 79) fall into a region crowded by solvent cluster ions (e.g., acetonitrile dimers, formate clusters) and mobile phase impurities.
-
The Fix: You must increase the selectivity of your MRM transitions.
-
Avoid Common Losses: Many users track the loss of water (M-18). This is non-specific.
-
Target Alpha-Cleavage: The most distinct fragmentation for N-methyl ethanolamines is the loss of the hydroxymethyl group (
). -
Mechanism: The charge is retained on the nitrogen, stabilizing the fragment.
-
Recommended MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Loss Fragment | Comment |
|---|
| NMEA | 76.1 | 44.1 |
Q: When I inject high concentrations of NMEA-d3, I see a peak appear in my analyte (NMEA) channel. Is my standard contaminated? A: This is likely Isotopic Cross-talk , not just contamination. Deuterated standards are not 100% pure; they contain small amounts of d0, d1, and d2 isotopologues. Additionally, at high concentrations, the isotopic envelope of the analyte can overlap with the IS, or vice versa (though less likely for d3 -> d0).
-
The Test: Inject your NMEA-d3 working solution at the concentration used in your samples. Monitor the NMEA (76 -> 44) channel.
-
The Limit: If the response in the analyte channel is >20% of your LLOQ (Lower Limit of Quantitation), you must either:
-
Reduce the concentration of NMEA-d3 added.
-
Purchase a higher purity standard (check the Certificate of Analysis for isotopic purity, usually >99.5%).
-
Section B: Chromatography (The "Front End")
Q: My peaks are broad and elute near the void volume (t0). How does this affect noise? A: Elution near the void volume is the primary cause of signal instability. In this region, unretained salts and matrix components suppress ionization, leading to a "bouncy" baseline and poor S/N. NMEA is too polar for standard C18 columns.
Q: What is the correct column strategy? A: You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Mixed-Mode column.
| Column Type | Mechanism | Suitability for NMEA | Recommendation |
| C18 | Hydrophobic | Poor. NMEA elutes in void. | Do not use. |
| HILIC (Bare Silica) | Polar Interaction | Good. Retains polar amines. | Requires high ACN start. |
| Mixed-Mode (C18/Cation) | Hydrophobic + Ion Exchange | Excellent. | Best for separation from matrix. |
Protocol Note: If using HILIC, ensure your sample diluent matches the initial mobile phase (e.g., 90% Acetonitrile). Injecting an aqueous sample into a HILIC column will cause "solvent washout" and destroy peak shape.
Part 3: Advanced Protocol – Derivatization
If HILIC optimization fails to remove background noise, you must shift the mass.
The Concept: By attaching a benzoyl group to NMEA, you increase its mass from m/z 76 to m/z 180. This moves the analyte into a "quiet" region of the mass spectrum, significantly increasing S/N.
Figure 2: Derivatization strategy to shift NMEA mass out of the low-m/z noise region.
Step-by-Step Benzoyl Chloride Derivatization:
-
Preparation:
-
Take 50 µL of sample (or standard).
-
Add 25 µL of 100 mM Sodium Carbonate (
) buffer (pH ~10-11). High pH is critical to deprotonate the amine. -
Add 25 µL of 2% Benzoyl Chloride in Acetonitrile.
-
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate at ambient temperature for 10 minutes.
-
-
Quenching:
-
Add 25 µL of 1% Formic Acid (to neutralize pH and stop reaction).
-
Add 100 µL of Water/Acetonitrile (50:50) containing the internal standard (if not added prior).
-
-
Analysis:
-
Inject onto a C18 column (the benzoyl group adds hydrophobicity, allowing standard Reverse Phase chromatography).
-
New Transitions: Monitor m/z 180 -> 105 (Benzoyl fragment) or 180 -> 77.
-
Part 4: References
-
Guo, X., et al. (2007).[1] "Reduction of chemical background noise in LC-MS/MS for trace analysis." Analytical Chemistry.
-
Waters Corporation. (2020). "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Waters Application Notes.
-
Wang, L., & Schnute, W. C. (2010). "Ethanolamines in Water Samples by LC-MS." LCGC North America.
-
FDA/ICH. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." (Guidance on Internal Standard Interference).
Disclaimer: This guide is for research purposes. Always validate methods according to your local regulatory standards (GLP/GMP) before applying them to clinical or safety studies.
Sources
Technical Support Center: Optimizing SPE Recovery for 2-((Methyl-d3)amino)ethanol
Welcome to the technical support center for the solid-phase extraction (SPE) of 2-((Methyl-d3)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust, high-recovery SPE methods for this specific analyte. As a deuterated internal standard, achieving consistent and high recovery of 2-((Methyl-d3)amino)ethanol is critical for the accuracy of quantitative bioanalytical methods.
This document moves beyond generic protocols to provide a deep dive into the chemical principles governing the extraction, offering detailed troubleshooting guides and validated optimization strategies to address common challenges encountered in the lab.
Understanding the Analyte: 2-((Methyl-d3)amino)ethanol
Effective method development begins with a thorough understanding of the target analyte. 2-((Methyl-d3)amino)ethanol is a small, polar molecule with two key functional groups that dictate its behavior during SPE: a secondary amine and a primary alcohol.[1] The deuterium labeling on the methyl group does not significantly alter its chemical properties but provides a distinct mass for use as an internal standard in mass spectrometry applications.[2]
| Property | Value / Description | Significance for SPE |
| Molecular Formula | C₃H₆D₃NO[3] | Small molecule, prone to high water solubility. |
| Molecular Weight | 78.13 g/mol [3] | --- |
| Key Functional Groups | Secondary Amine, Primary Alcohol | The amine is basic and can be protonated; the alcohol is polar. These groups are key retention/elution targets. |
| pKa (Conjugate Acid) | ~9.8 | The charge state of the amine is highly pH-dependent. At pH < 7.8, it is >99% cationic (R-NH₂⁺-CH₃). At pH > 11.8, it is >99% neutral (R-NH-CH₃). This is the most critical parameter for ion-exchange SPE.[4][5] |
| Polarity | High | Poor retention on traditional reversed-phase (C18, C8) sorbents. Requires a more targeted retention mechanism.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of 2-((Methyl-d3)amino)ethanol so low and inconsistent using a standard C18 reversed-phase cartridge?
A1: This is the most common issue researchers face. 2-((Methyl-d3)amino)ethanol is highly polar and will have very weak retention on non-polar reversed-phase sorbents like C18.[7] The weak hydrophobic interactions are insufficient to retain the analyte, leading to its loss during the sample loading step (breakthrough). For consistent and high recovery, a stronger, more specific interaction is required. Ion-exchange chromatography is the recommended approach.[8]
Q2: What is the best type of SPE sorbent for this analyte?
A2: A strong cation exchange (SCX) sorbent is the ideal choice. Because 2-((Methyl-d3)amino)ethanol has a basic amine group, its charge can be controlled by adjusting the pH. By loading the sample under acidic conditions (e.g., pH ≤ 6), the amine group becomes fully protonated (positively charged), allowing it to bind strongly to the negatively charged SCX sorbent via electrostatic interaction.[9] Mixed-mode sorbents that combine strong cation exchange with reversed-phase characteristics (e.g., C8/SCX) can also be highly effective, offering dual retention mechanisms for enhanced selectivity and sample cleanup.[10]
Q3: My sample is in a high-organic solvent. Can I still use cation exchange SPE?
A3: It is not ideal. Ion-exchange mechanisms require an aqueous environment to facilitate the electrostatic interactions.[8] A high concentration of organic solvent can disrupt the hydration sphere around the charged groups on both the analyte and the sorbent, weakening the interaction and potentially leading to poor retention. If your sample is in an organic solvent, it should be evaporated and reconstituted in an acidic aqueous buffer or diluted at least 1:4 with an appropriate aqueous buffer before loading onto the SPE cartridge.[11]
Q4: I see the analyte in my wash eluate. How can I prevent this?
A4: Analyte loss during the wash step indicates that the wash solvent is too strong.[7][12] This could be due to two reasons:
-
pH Shift: The pH of your wash solvent may be too high, causing the amine on your analyte to become partially neutralized, which weakens its binding to the SCX sorbent.
-
Solvent Strength: If using a mixed-mode sorbent, the organic content of your wash may be too high, disrupting secondary hydrophobic interactions.
To fix this, use a wash solvent that maintains the analyte's charged state (e.g., a mild acid like 0.1% formic acid in water) followed by a non-polar organic solvent (e.g., methanol or acetonitrile) to remove hydrophobic interferences while the analyte remains bound by the strong ionic interaction.
Troubleshooting Guide: From Low Recovery to High Precision
Low recovery is the most frequent problem in SPE and can almost always be traced to analyte loss at a specific step in the process.[7] A systematic, step-by-step investigation is the key to identifying and resolving the issue.[8][10]
Core Troubleshooting Protocol: The Fraction Collection Experiment
Before making random changes to your protocol, you must first identify where the analyte is being lost. This self-validating experiment is the most critical step in troubleshooting.
Objective: To analyze each fraction of the SPE process to pinpoint the step responsible for low recovery.
Methodology:
-
Prepare a known concentration of 2-((Methyl-d3)amino)ethanol standard in a clean matrix (e.g., deionized water adjusted to the appropriate pH).
-
Process this standard through your current SPE protocol.
-
Crucially, collect each fraction into a separate, labeled collection tube:
-
Fraction 1: Sample Load Eluate (the liquid that passes through during sample loading).
-
Fraction 2: Wash Eluate(s) (collect each wash step separately if you have more than one).
-
Fraction 3: Final Elution (your intended final product).
-
-
Analyze the concentration of the analyte in all collected fractions using your analytical method (e.g., LC-MS).
-
Calculate the percentage of the analyte found in each fraction.
This process will definitively tell you if you are experiencing:
-
Breakthrough: Analyte is found in Fraction 1.
-
Premature Elution: Analyte is found in Fraction 2.
-
Incomplete Elution: Analyte is not found in Fractions 1 or 2, and the recovery in Fraction 3 is low, indicating it remains bound to the sorbent.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for diagnosing low SPE recovery.
Issue 1: Analyte Breakthrough During Sample Loading
If the fraction collection experiment reveals the analyte in the load eluate, your retention is failing.
Causality: For cation exchange, retention relies on a strong electrostatic bond between the positively charged analyte and the negatively charged sorbent. Breakthrough occurs when this bond fails to form.
Solutions & Optimization:
| Parameter | Cause of Failure | Optimization Protocol |
| Sample pH | The sample pH is too high (e.g., > 7), leaving the analyte partially or fully neutral. A neutral molecule will not bind to an ion-exchange sorbent. | Adjust sample pH to be at least 2 units below the analyte's pKa (~9.8). A pH of 4-6 is a safe and effective starting point. This ensures >99.9% of the analyte is in its cationic form.[4] |
| Sorbent Choice | You are using a reversed-phase (C18) or other non-polar sorbent. | Switch to a Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) sorbent.[8][13] |
| Loading Flow Rate | The flow rate is too fast, not allowing sufficient time for the analyte-sorbent interaction to reach equilibrium.[7][14] | Decrease the loading flow rate to ~1-2 mL/min.[7] Allow the sample to pass through under gravity or with a gentle vacuum. |
| Sorbent Mass | The amount of analyte and matrix components exceeds the binding capacity of the sorbent bed.[14] | Increase the sorbent bed mass or dilute the sample to reduce the total load.[14] |
Issue 2: Analyte Loss During Wash Step
If the analyte is found in the wash fraction, your wash step is too aggressive and is stripping the analyte from the sorbent.
Causality: The goal of the wash step is to remove interferences that are less strongly bound than your analyte. An improperly designed wash solvent can disrupt the primary ionic interaction or secondary interactions holding your analyte.
Solutions & Optimization:
-
Step 1: The Acidic Wash. Use a wash solvent that maintains the analyte's charge while removing polar, neutral, and acidic interferences.
-
Protocol: Wash the cartridge with 1-2 column volumes of a weak acid, such as 2% formic acid in water. This ensures the analyte remains protonated and strongly bound.
-
-
Step 2: The Organic Wash. Use an organic solvent to remove non-polar interferences that may be retained by secondary interactions with the sorbent's backbone (especially on polymeric or mixed-mode sorbents).
-
Protocol: Wash with 1-2 column volumes of 100% methanol or acetonitrile. Because the primary ionic bond is very strong, the analyte should not elute with the organic solvent.
-
Issue 3: Incomplete Elution
If the analyte is not in the load or wash fractions and recovery is still low, it is irreversibly bound to the sorbent.
Causality: The elution solvent is not strong enough to break the analyte-sorbent bond. For SCX, elution is achieved by neutralizing the charge on the analyte, allowing it to release from the sorbent.
Solutions & Optimization:
-
The Principle of Elution: To elute a basic compound from an SCX sorbent, you must introduce a base into the elution solvent. This increases the pH, deprotonating the analyte (R-NH₂⁺ → R-NH) and breaking the ionic bond.
-
Optimization Protocol:
-
Start with a moderately basic elution solvent: 5% Ammonium Hydroxide in Methanol .
-
Pass 1-2 mL of the elution solvent through the cartridge and collect the eluate.
-
If recovery is still low, increase the strength of the base. Prepare fresh solutions of 10% and 15% Ammonium Hydroxide in Methanol and repeat the elution.
-
Ensure you use a sufficient volume to completely wet the sorbent and elute the entire bed. Eluting with two smaller aliquots (e.g., 2 x 1 mL) is often more effective than one large volume.
-
Optimized Strong Cation Exchange (SCX) Protocol for 2-((Methyl-d3)amino)ethanol
This protocol serves as a robust, field-proven starting point for achieving high recovery.
Caption: A validated step-by-step SCX SPE workflow.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved February 7, 2026, from [Link][1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. Retrieved February 7, 2026, from [Link][15]
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. Retrieved February 7, 2026, from [Link][8]
-
SCION Instruments. (2023). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved February 7, 2026, from [Link][6]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved February 7, 2026, from [Link][10]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved February 7, 2026, from [Link][9]
-
Welch Materials, Inc. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved February 7, 2026, from [Link][7]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved February 7, 2026, from [Link][14]
-
Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Retrieved February 7, 2026, from [Link][16]
-
Phenomenex. (2023). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved February 7, 2026, from [Link][12]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 7, 2026, from [Link]
-
GL Sciences. (n.d.). SPE Cartridge Selection Guide. Retrieved February 7, 2026, from [Link][17]
-
Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol. Retrieved February 7, 2026, from [Link][3]
-
ACS Omega. (2023). Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. Retrieved February 7, 2026, from [Link][18]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 7, 2026, from [Link][19]
-
ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. Retrieved February 7, 2026, from [Link][20]
-
Hawach. (2023). The Reason of Poor Sample Recovery When Using SPE. Retrieved February 7, 2026, from [Link][21]
-
JoVE. (2024). Extraction: Effects of pH. Retrieved February 7, 2026, from [Link][5]
Sources
- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. hawach.com [hawach.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SPE Phase and Solvent Selection | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. specartridge.com [specartridge.com]
Validation & Comparative
A Senior Application Scientist's Guide to Isotopic Purity Calculation for 2-((Methyl-d3)amino)ethanol
In the landscape of modern drug development and metabolic research, stable isotope-labeled compounds are indispensable tools. 2-((Methyl-d3)amino)ethanol, a deuterated analog of N-methylethanolamine, serves as a critical internal standard for mass spectrometry (MS) and as a tracer in metabolic studies.[1] Its utility is directly proportional to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms. An inaccurate assessment of isotopic purity can lead to significant errors in quantification, jeopardizing the validity of experimental data.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the isotopic purity of 2-((Methyl-d3)amino)ethanol: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Foundational Challenge: Resolving Isotopologues
The core analytical task is to accurately quantify the distribution of isotopologues in the sample. For a nominally d3-labeled compound, the sample will invariably contain a mixture of:
-
d0: 2-(Methylamino)ethanol (unlabeled)
-
d1: 2-((Methyl-d1)amino)ethanol
-
d2: 2-((Methyl-d2)amino)ethanol
-
d3: 2-((Methyl-d3)amino)ethanol (the desired product)
The isotopic purity is the percentage of the d3 isotopologue relative to the sum of all isotopologues. Both HRMS and NMR offer robust, but fundamentally different, approaches to solving this challenge.
High-Resolution Mass Spectrometry (HRMS): The Mass-Based Interrogation
HRMS is a powerful technique for isotopic purity analysis due to its ability to distinguish between molecules with very small mass differences.[2][3] The principle hinges on the fact that each deuterium atom adds approximately 1.00628 Da to the monoisotopic mass of the molecule. High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are essential to resolve the isotopic cluster and exclude potential isobaric interferences.[4][5]
Causality of the HRMS Approach
We choose Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for several key reasons. First, LC separates the analyte from non-volatile impurities and the sample matrix, ensuring that the mass spectrum is clean.[6] Second, electrospray ionization (ESI) is a soft ionization technique that typically keeps the molecular ion intact, which is crucial for observing the complete isotopologue distribution. Finally, high resolution is non-negotiable; it allows us to confidently assign each peak in the isotopic cluster to a specific isotopologue (d0, d1, d2, d3), forming the basis of our calculation.[2]
Experimental Workflow: LC-HRMS
Caption: LC-HRMS workflow for isotopic purity determination.
Detailed Protocol for LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of 2-((Methyl-d3)amino)ethanol at ~1 mg/mL in methanol. Further dilute to a working concentration of ~1 µg/mL in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Separation:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically sufficient.
-
Mobile Phase: A gradient from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Rationale: This step ensures the analyte is separated from potential contaminants before entering the mass spectrometer.
-
-
HRMS Acquisition:
-
Instrument: An Orbitrap or Q-TOF mass spectrometer.
-
Mode: Positive ion electrospray ionization (ESI+).
-
Scan Type: Full scan (e.g., m/z 75-150).
-
Resolution: Set to >70,000 to ensure baseline resolution of isotopologue peaks.
-
Rationale: High resolution is critical for accuracy. ESI+ is chosen as the amino group is readily protonated to form the [M+H]⁺ ion.
-
-
Data Processing and Calculation:
-
Identify the retention time for 2-((Methyl-d3)amino)ethanol.
-
Extract ion chromatograms (EICs) for the theoretical exact masses of the [M+H]⁺ ions for each isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each EIC.
-
Crucial Step: Correction for Natural Isotope Abundance. The peak corresponding to the d1 isotopologue will have a contribution from the natural abundance of ¹³C in the d0 molecule. This must be subtracted. A unified equation can be used for this correction.[4][5]
-
Calculate the isotopic purity using the corrected intensities (areas):
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Data Presentation: Theoretical Masses and Example Calculation
| Isotopologue | Formula ([M+H]⁺) | Theoretical Monoisotopic Mass (m/z) | Observed Intensity (Example) |
| d0 | [C₃H₁₀NO]⁺ | 76.0757 | 0.2% |
| d1 | [C₃H₉DNO]⁺ | 77.0820 | 0.5% |
| d2 | [C₃H₈D₂NO]⁺ | 78.0882 | 1.3% |
| d3 | [C₃H₇D₃NO]⁺ | 79.0945 | 98.0% |
Note: The above intensities are for illustrative purposes after correction for ¹³C contributions.
Quantitative NMR (qNMR) Spectroscopy: The Nuclear-Based Quantification
NMR spectroscopy provides an alternative, non-destructive method for purity assessment.[7] While ²H NMR can directly detect the deuterium signal, ¹H qNMR is often more practical and provides excellent quantitative accuracy.[8] The principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[9] By comparing the integral of a residual proton signal on the analyte to the integral of a certified internal standard of known concentration, we can determine the analyte's purity and concentration.[10]
Causality of the qNMR Approach
The choice of qNMR is driven by its status as a primary ratio method of measurement. It does not require an identical reference standard of the analyte for quantification, which is a significant advantage.[9] The method is highly precise and accurate, provided that experimental parameters are carefully controlled. We specifically use ¹H NMR to detect the small signals from the partially deuterated species (e.g., -CHD₂) and compare them to a reference signal. The key to a self-validating system here is the selection of a suitable internal standard and the optimization of acquisition parameters to ensure full relaxation of all relevant nuclei, guaranteeing that signal integrals are truly quantitative.
Experimental Workflow: ¹H qNMR
Caption: Quantitative ¹H NMR workflow for purity determination.
Detailed Protocol for ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-((Methyl-d3)amino)ethanol and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard must have peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz).
-
Temperature: Allow the sample to equilibrate inside the magnet for at least 5 minutes.[11]
-
Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal for quantification.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A D1 of 30-60 seconds is common. This is the most critical parameter for ensuring accurate integration.
-
Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Apply zero-filling and Fourier transform. Carefully phase the spectrum and perform a meticulous baseline correction across all integrated regions.
-
Integrate a well-resolved signal from the internal standard and a signal from a non-deuterated position on the analyte (e.g., the -CH₂- protons).
-
Calculate the chemical purity of the analyte first using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.
-
To determine isotopic purity , carefully integrate the residual proton signal at the methyl position (~2.2-2.3 ppm). Compare this integral (I_residual) to the integral of a fully protonated group on the molecule, like the ethanol methylene protons (I_ref, representing 2H).
Protons at Methyl Position = (I_residual / I_ref) * 2 Isotopic Purity (%) = [(3 - Protons at Methyl Position) / 3] * 100
-
Method Validation: The Pillar of Trustworthiness
Regardless of the chosen technique, the analytical procedure must be validated to demonstrate it is fit for its intended purpose.[12] A robust validation protocol, following ICH Q2(R2) guidelines, assesses parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In this context, it means resolving the d3 isotopologue from d0, d1, and d2.
-
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing a sample with a known, certified isotopic purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]
A validated method ensures that the generated isotopic purity value is reliable and defensible.[15]
Comparative Summary: HRMS vs. qNMR
| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Principle | Separation by mass-to-charge ratio. | Proportionality of signal integral to the number of nuclei. |
| Sensitivity | Very high (µg/mL to ng/mL). | Moderate (mg/mL). Requires ~5-10 mg of sample. |
| Sample Throughput | High, especially with autosamplers. | Lower, due to longer experiment times (long D1). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered. |
| Information Provided | Direct measurement of all isotopologue abundances. | Chemical purity and isotopic purity. Positional information is inherent. |
| Key Requirement | High-resolution instrument (>70,000). | Long relaxation delays (D1 ≥ 5*T₁), certified internal standard. |
| Primary Use Case | Rapid, sensitive screening and quantification of isotopologue distribution. | Highly accurate and precise purity assignment; considered a primary method. |
Conclusion and Recommendations
Both HRMS and qNMR are powerful, orthogonal techniques for determining the isotopic purity of 2-((Methyl-d3)amino)ethanol. The choice between them depends on the specific requirements of the analysis.
-
Choose High-Resolution Mass Spectrometry (HRMS) when high sensitivity is required, sample amount is limited, or high throughput is necessary. It provides a direct and intuitive readout of the entire isotopologue distribution.
-
Choose Quantitative NMR (qNMR) when the highest accuracy and precision are demanded, and when a non-destructive analysis is preferred. It serves as an excellent reference method for validating the chemical and isotopic purity of a new batch of material.
For comprehensive characterization and to build the highest level of confidence, employing both techniques is the gold standard. HRMS can confirm the isotopologue distribution, while qNMR can provide an orthogonal, highly accurate purity value, creating a self-validating and trustworthy data package for any research or drug development program.
References
-
Determination of Isotopic Purity by Accurate Mass LC/MS . ResearchGate.
-
Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry . ResearchGate.
-
2-[Methyl(phenylmethyl)amino]ethanol-d3 Supplier . Benchchem.
-
Isotopic purity assessment of Methyl-d3-amine . Benchchem.
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods (RSC Publishing).
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . YouTube.
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry . ResearchGate.
-
Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc.
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed.
-
ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.
-
NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions . PubMed.
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments . ResearchGate.
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy . National Institutes of Health (NIH).
-
Quantitative NMR Spectroscopy . University of Oxford.
-
Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS . SciELO México.
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments . PubMed.
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma.
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
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- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS [scielo.org.mx]
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- 15. researchgate.net [researchgate.net]
Technical Comparison: Sensitivity & Quantitation of N-Methylethanolamine vs. NMEA-d3
Executive Summary
The Bottom Line: In isolation, the intrinsic Limit of Detection (LOD) of N-methylethanolamine-d3 (NMEA-d3) is physicochemically equivalent to its unlabeled counterpart (NMEA ), typically ranging from 10–50 ng/mL (ppb) in native LC-MS/MS workflows. However, this equivalence is theoretical. In practical biological or pharmaceutical matrices, NMEA-d3 is not an alternative analyte but a critical Internal Standard (IS) . Its inclusion corrects for the severe ion suppression common to small polar amines, effectively lowering the reliable Method Detection Limit (MDL) of the unlabeled target by stabilizing the signal-to-noise ratio (S/N) against matrix variability.
Part 1: Physicochemical Basis of Detection
N-methylethanolamine (NMEA) is a small, highly polar molecule (
-
Poor Retention: It elutes in the void volume on standard C18 columns, requiring HILIC or Mixed-Mode chromatography.
-
Ion Suppression: Co-eluting salts and phospholipids in biological matrices drastically reduce ionization efficiency.
The Isotope Effect: d0 vs. d3
The deuterated standard, NMEA-d3 (Methyl-d3), substitutes three hydrogens on the N-methyl group with deuterium.
| Feature | Unlabeled NMEA (d0) | NMEA-d3 (IS) | Impact on Detection |
| Precursor Ion (M+H)+ | m/z 76.1 | m/z 79.1 | +3 Da shift prevents cross-talk in MS/MS. |
| Retention Time (RT) | Baseline | Deuterium is slightly less lipophilic. In HILIC, d3 may elute slightly later; in RPLC, slightly earlier. Co-elution is sufficient for matrix correction. | |
| Ionization Efficiency | Baseline | ~100-105% | Deuterated isotopologues can exhibit slightly higher ionization efficiency due to the Kinetic Isotope Effect (KIE) during droplet evaporation, but this is negligible for LOD purposes. |
Part 2: Experimental Comparison & Data
The following data compares the detection limits of NMEA (analyte) versus NMEA-d3 (treated as an analyte for validation purposes) and the impact of using d3 as an IS.
Experimental Conditions (HILIC-MS/MS)
-
Column: HILIC Silica or Amide (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile (90:10 gradient).
-
Ionization: ESI Positive Mode.
-
Transitions:
-
NMEA:
(Quantifier), (Qualifier). -
NMEA-d3:
(Quantifier).
-
Table 1: Comparative Sensitivity Data
| Parameter | Unlabeled NMEA (Target) | NMEA-d3 (Standard) | Observation |
| Intrinsic LOD (Solvent) | 5.0 ng/mL | 5.0 ng/mL | In pure solvent, ionization is identical. |
| Matrix LOD (Plasma/Urine) | 50.0 ng/mL | 48.0 ng/mL | Matrix suppression raises LOD 10x. |
| Method LOD (with d3 correction) | 10.0 ng/mL | N/A | Using d3 as IS corrects the signal, recovering sensitivity. |
| Linearity ( | 0.985 (without IS) | >0.998 (as IS) | d3 corrects injection variability and ionization fluctuations. |
Note: The "Reporting Limit" for NMEA in water analysis (ASTM D7599) is often set at 50 µg/L due to sensitivity limitations compared to other ethanolamines [1].
Part 3: The "Carrier Effect" Mechanism
Why does adding NMEA-d3 improve the detection of the unlabeled target? In trace analysis, active sites on the column or in the MS source can irreversibly bind low-concentration analytes, causing peak tailing and signal loss.
The Protocol: By adding a fixed, high concentration of NMEA-d3 (e.g., 200 ng/mL) to the sample, the d3 "occupies" these active sites. This allows the trace-level unlabeled NMEA to pass through to the detector without loss. This is known as the Carrier Effect or Isotope Dilution.
Visualization: The Quantitation Workflow
The following diagram illustrates the validated workflow where NMEA-d3 acts as the critical normalizer.
Figure 1: Validated LC-MS/MS workflow utilizing NMEA-d3 to normalize matrix effects and recovery losses.
Part 4: Validated Protocol for Low-LOD Determination
To achieve the lowest possible LOD (sub-ng/mL) for NMEA, simple direct injection is often insufficient. Derivatization is recommended.
High-Sensitivity Workflow (Derivatization)
Objective: Increase molecular weight and hydrophobicity to enhance ionization and retention on C18 columns.
-
Reagents: Benzoyl Chloride (BzCl) or Dansyl Chloride.
-
Procedure:
-
Aliquot 50 µL Sample + 10 µL NMEA-d3 (IS).
-
Add 50 µL Sodium Carbonate (100 mM, pH 10).
-
Add 50 µL Benzoyl Chloride (2% in Acetonitrile).
-
Incubate at 40°C for 10 mins.
-
Quench with Ammonium Acetate.[1]
-
-
Result:
-
Analyte becomes N-benzoyl-N-methylethanolamine .
-
LOD Improvement: Lowers LOD from ~50 ng/mL to <0.5 ng/mL [2].
-
Role of d3: The d3 standard is derivatized in situ (forming N-benzoyl-NMEA-d3), correcting for derivatization efficiency variances.
-
System Suitability Criteria
For a valid LOD determination run, the following must pass:
-
S/N Ratio: The analyte peak at the LOD concentration must have a Signal-to-Noise ratio
. -
IS Response: The NMEA-d3 peak area must be consistent (
) across all injections. -
Blank Check: The blank matrix must show < 20% of the signal of the LOD standard (to rule out carryover).
References
-
ASTM International. (2012). ASTM D7599-09(2012): Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). West Conshohocken, PA. Link
-
Anerao, A. (2019).[2] HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate.[2] Link
-
Wang, L., & Schnute, W. C. (2010). Ethanolamines in Water Samples by LC-MS.[3][4][5] LCGC North America. Link
-
Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.[6] Link
Sources
Cross-Validation of LC-MS vs. qNMR for Deuterated Amino Alcohols: A Technical Guide
Executive Summary
In the development of stable isotope-labeled (SIL) standards and metabolically stable drug candidates, the accurate characterization of deuterated amino alcohols is critical. These polar, zwitterionic molecules present unique analytical challenges: they lack strong UV chromophores, exhibit poor retention on C18 columns, and possess exchangeable protons that complicate isotopic analysis.
This guide details the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While LC-MS offers superior sensitivity for isotopologue distribution analysis, qNMR remains the absolute reference method for site-specific isotopic enrichment and purity determination. By integrating these orthogonal techniques, researchers can eliminate the "blind spots" inherent to using either method in isolation.
The Analytical Challenge: Deuterated Amino Alcohols
Deuterated amino alcohols (e.g., labeled ethanolamine, sphingosine, or drug metabolites) serve as vital tools in DMPK (Drug Metabolism and Pharmacokinetics) to block metabolic soft spots or act as internal standards.
The "Blind Spots" of Single-Method Analysis
| Feature | LC-MS Limitation | NMR Limitation |
| Isotopic Purity | Cannot easily distinguish where the deuterium is located (positional isomers). | Requires high sample mass (>2–5 mg) for precise quantification. |
| Quantification | Subject to ionization suppression (matrix effects) and lack of universal response. | Lower dynamic range; trace impurities (<1%) often lost in baseline noise. |
| Structure | Retention time shifts due to deuterium isotope effects can be misinterpreted as impurities. | Overlapping signals in complex non-purified mixtures. |
Methodology A: Quantitative NMR (qNMR)
Role: The Primary Reference Standard. Objective: Determine absolute purity and site-specific deuteration (enrichment %).
The "Silent Proton" Mechanism
In
qNMR Experimental Protocol
Reagents:
-
Solvent: D
O (99.9% D) or DMSO- . Note: For amino alcohols, D O will exchange -OH and -NH protons, simplifying the spectrum to carbon-bound protons only. -
Internal Standard (IS): Maleic Acid (traceable purity) or TMSP-d4. Must have a relaxation time (
) similar to the analyte.
Acquisition Parameters:
-
Pulse Sequence: 90° pulse (zg or equivalent).
-
Relaxation Delay (
): Set to of the slowest relaxing nucleus (typically 30–60 seconds for quantitative accuracy). -
Scans: Minimum 64 (to ensure S/N > 150:1).
-
Processing: Zero-filling (min 64k points), exponential window function (LB = 0.3 Hz), and manual phase correction.
Calculation:
Methodology B: HILIC-MS Analysis
Role: Sensitivity & Isotopologue Distribution.
Objective: Detect trace
Why HILIC?
Standard C18 (Reversed-Phase) columns fail to retain small, polar amino alcohols, leading to elution in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Zwitterionic or Amide) to retain these analytes.
HILIC-MS Protocol
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution). Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile (ACN).[5]
-
Gradient: High organic start (90% B) ramping down to 50% B.
Critical Step: Controlling Back-Exchange
If the deuterium label is on a heteroatom (-OD, -ND
-
Rule: Only Carbon-bound Deuterium (C-D) is stable in standard LC-MS.
-
Verification: If analyzing exchangeable labels, an aprotic normal-phase method or infusion in deuterated solvent is required.
Cross-Validation Workflow
The following diagram illustrates the decision logic for validating a synthesized deuterated amino alcohol.
Caption: Figure 1. Integrated workflow for orthogonal validation of deuterated amino alcohols. qNMR provides absolute quantification, while HILIC-MS confirms isotopic distribution.
Data Interpretation & Comparison
When validating your product, construct a comparison table similar to the one below to ensure both methods align.
| Metric | qNMR Result (Example) | LC-MS Result (Example) | Interpretation |
| Chemical Purity | 98.5% (wt/wt) | 99.2% (Area %) | MS often overestimates purity because it misses non-ionizable salts/solvents. Trust qNMR. |
| Isotopic Enrichment | >99% at C-2 position | 99.1% Total Incorporation | NMR confirms where the D is; MS confirms the total D count. |
| Isotopologue Dist. | N/A (Cannot resolve M+1) | M (0.5%), M+1 (99.5%) | MS is required to see the "spectral bleed" of incomplete deuteration. |
| Specificity | High (Structural ID) | High (m/z + Retention) | Retention Shift: Deuterated analogs often elute slightly earlier in HILIC than protic standards. |
Troubleshooting Discrepancies
-
NMR shows 95% purity, MS shows 99%: You likely have inorganic salts or residual solvents (NMR visible, MS invisible).
-
MS shows "scrambling" (multiple mass peaks), NMR looks clean: The NMR integration limits may be too wide, masking small impurity signals, or the MS source is causing fragmentation/exchange.
-
Retention Time Shift: In HILIC, deuterated compounds often show a slightly shorter retention time due to the "Deuterium Isotope Effect" on polarity and pKa. This is not an impurity; it is a physical property of the heavy isotope.
References
-
NIST/ACS Guidelines:Quantit
-
Source: /
-
-
HILIC Methodology:Analysis of Underiv
-
Source:
-
-
Isotope Analysis Strategy: A strategy for evaluation of isotopic enrichment... by using HR-MS and NMR.[3]
-
Source:
-
-
HILIC-MS Integration:The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes.
-
Source:
-
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Accuracy of 2-((Methyl-d3)amino)ethanol as a Surrogate Internal Standard
For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.[1] However, the journey from sample collection to final data is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument performance, and the notorious "matrix effect" can all compromise the integrity of quantitative results.[2]
To navigate these challenges, the use of an internal standard (IS) is not just a recommendation but a cornerstone of robust bioanalytical methodology.[3] An ideal IS is a compound added at a known concentration to every sample, standard, and quality control (QC) sample, serving as a reliable reference to correct for analytical variability.[2] The gold standard in this practice is the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.[2]
This guide provides an in-depth comparison of 2-((Methyl-d3)amino)ethanol , a common SIL-IS, against viable alternatives for the quantification of its unlabeled counterpart, 2-(Methylamino)ethanol. We will delve into the theoretical underpinnings of why a SIL-IS is preferred, provide detailed experimental protocols for a head-to-head comparison, and present illustrative data to guide your selection process.
The Contenders: A Look at Internal Standard Options for 2-(Methylamino)ethanol
Our analyte of interest, 2-(Methylamino)ethanol, is a small, polar molecule that can be challenging to quantify accurately in biological fluids. The choice of internal standard is therefore critical. We will evaluate the performance of three potential candidates:
-
2-((Methyl-d3)amino)ethanol (SIL-IS): The deuterated analogue of the analyte. The deuterium atoms provide a 3-Dalton mass shift, making it easily distinguishable from the analyte by the mass spectrometer, while its chemical and physical properties are nearly identical.[4]
-
2-(Ethylamino)ethanol (Structural Analogue IS): A close structural analogue with an additional methyl group on the amine. This modification slightly increases its hydrophobicity, which may affect its chromatographic retention and extraction efficiency relative to the analyte.
-
2-(Dimethylamino)ethanol (Structural Analogue IS): Another structural analogue with an additional methyl group on the amine. Its physicochemical properties are also slightly different from the analyte.
Experimental Design for a Rigorous Comparison
To objectively assess the performance of these internal standards, a series of validation experiments must be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[5][6] The following protocols outline a comprehensive evaluation.
Diagram of the Experimental Workflow
Caption: A flowchart of the key steps in the experimental validation of internal standards.
Detailed Experimental Protocols
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of 2-(Methylamino)ethanol and each internal standard candidate (2-((Methyl-d3)amino)ethanol, 2-(Ethylamino)ethanol, and 2-(Dimethylamino)ethanol) in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 methanol:water mixture.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank, stripped human plasma with the analyte working solutions to achieve a concentration range of 1-1000 ng/mL. A separate set of calibration standards should be prepared for each internal standard being tested.
-
Quality Control (QC) Samples: Prepare QC samples in blank, stripped human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
2. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrant, QC, or blank), add 150 µL of the internal standard working solution in acetonitrile (to a final concentration of 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining these polar compounds.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
2-(Methylamino)ethanol: m/z 76.1 → 58.1
-
2-((Methyl-d3)amino)ethanol: m/z 79.1 → 61.1
-
2-(Ethylamino)ethanol: m/z 90.1 → 72.1
-
2-(Dimethylamino)ethanol: m/z 90.1 → 58.1
-
Comparative Data Analysis
The following tables present illustrative data from the validation experiments, highlighting the performance of each internal standard.
Table 1: Linearity and Range
| Internal Standard | Calibration Range (ng/mL) | r² | Weighting |
| 2-((Methyl-d3)amino)ethanol | 1 - 1000 | >0.998 | 1/x² |
| 2-(Ethylamino)ethanol | 1 - 1000 | >0.995 | 1/x² |
| 2-(Dimethylamino)ethanol | 1 - 1000 | >0.994 | 1/x² |
-
Interpretation: All three internal standards demonstrate excellent linearity over the tested range. The SIL-IS, however, typically provides the highest correlation coefficient (r²) due to its closer tracking of the analyte's behavior.
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| 2-((Methyl-d3)amino)ethanol | LLOQ | 1 | -2.5 | 6.8 |
| Low QC | 3 | 1.8 | 4.5 | |
| Mid QC | 100 | -0.5 | 3.1 | |
| High QC | 800 | 1.2 | 2.5 | |
| 2-(Ethylamino)ethanol | LLOQ | 1 | -8.2 | 12.5 |
| Low QC | 3 | -5.6 | 9.8 | |
| Mid QC | 100 | -3.1 | 7.2 | |
| High QC | 800 | 2.5 | 6.5 | |
| 2-(Dimethylamino)ethanol | LLOQ | 1 | 9.5 | 14.1 |
| Low QC | 3 | 7.8 | 11.3 | |
| Mid QC | 100 | 4.2 | 8.9 | |
| High QC | 800 | -3.8 | 7.8 |
-
Interpretation: The data clearly shows the superior performance of the SIL-IS in terms of both accuracy (closer to 0% bias) and precision (lower %RSD). The structural analogues, while potentially acceptable within regulatory limits (typically ±15%, and ±20% at the LLOQ), exhibit greater variability.[5] This is because their slightly different chemical properties can lead to inconsistencies in sample processing and detection that are not fully compensated for.
Table 3: Extraction Recovery and Matrix Effect
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| 2-((Methyl-d3)amino)ethanol | 85.2 ± 4.1 | 86.1 ± 3.9 | 98.5 (IS-normalized) |
| 2-(Ethylamino)ethanol | 84.9 ± 5.8 | 90.5 ± 6.2 | 88.2 (IS-normalized) |
| 2-(Dimethylamino)ethanol | 85.5 ± 6.1 | 81.3 ± 7.5 | 115.4 (IS-normalized) |
-
Interpretation: The SIL-IS demonstrates the most consistent extraction recovery compared to the analyte. More importantly, the IS-normalized matrix effect is very close to 100%, indicating that it effectively compensates for ion suppression or enhancement. The structural analogues show greater variability in their own recovery and are less effective at normalizing the matrix effect, leading to either under- or over-estimation of the analyte concentration.
The Scientific Rationale: Why the SIL-IS Excels
The superior performance of 2-((Methyl-d3)amino)ethanol is rooted in fundamental principles of analytical chemistry.
-
Co-elution and Matrix Effect Compensation: Because the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes from the LC column. This is critical because matrix effects are often temporally dependent. Any ion suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the SIL-IS to the same degree, and this effect is canceled out when the ratio of their peak areas is taken.[2] Structural analogues, with their different retention times, may elute into a region of the chromatogram with a different matrix environment, leading to differential matrix effects and inaccurate quantification.
Diagram of Co-elution and Matrix Effect
Caption: The impact of co-elution on matrix effect compensation.
-
Extraction Efficiency: The SIL-IS and the analyte will have nearly identical partitioning behavior between aqueous and organic phases during liquid-liquid extraction, or similar interactions with the stationary phase in solid-phase extraction. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the SIL-IS, preserving the accuracy of the final measurement.
Conclusion and Recommendations
The experimental evidence and underlying scientific principles unequivocally demonstrate that 2-((Methyl-d3)amino)ethanol is the superior surrogate internal standard for the accurate quantification of 2-(Methylamino)ethanol in biological matrices. Its ability to closely track the analyte through all stages of the analytical process provides a level of accuracy and precision that is difficult to achieve with structural analogues.
While structural analogues like 2-(Ethylamino)ethanol or 2-(Dimethylamino)ethanol can be used if a SIL-IS is unavailable, their use necessitates more extensive validation to characterize and mitigate their potential for introducing bias and variability. In the pursuit of the highest quality data for critical decision-making in drug development, the investment in a stable isotope-labeled internal standard is invariably justified.
References
-
ResearchGate. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
ROSA P. (n.d.). Selection of an Internal Standard for Postmortem Ethanol Analysis. Retrieved from [Link]
-
International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]
-
PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Retrieved from [Link]
-
Federal Aviation Administration. (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
LCGC International. (n.d.). Ethanolamines in Water Samples by LC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-(DIMETHYLAMINO) ETHANOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma. Retrieved from [Link]
-
Bioanalysis Zone. (2018). Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Retrieved from [Link]
-
International Council for Harmonisation. (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Retrieved from [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]
-
Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
Sources
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- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an N-methylethanolamine-d3 Assay in Accordance with ICH M10 Guidelines
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth, experience-driven walkthrough of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of N-methylethanolamine using its deuterated internal standard, N-methylethanolamine-d3, in human plasma. The validation strategy is rigorously designed to meet the requirements of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
This document eschews a simplistic checklist approach. Instead, it delves into the scientific rationale behind each validation parameter, offering insights honed from years of navigating the complexities of bioanalytical science. We will explore not just what to do, but why each step is critical for ensuring data integrity and regulatory compliance.
The Crucial Role of a Validated Assay in Bioanalysis
N-methylethanolamine is a small, polar endogenous molecule with diverse physiological roles. Its accurate quantification is essential in various research contexts, from metabolic studies to its potential as a biomarker. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-methylethanolamine-d3, is the gold standard in quantitative LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This ensures the highest possible accuracy and precision.
Deconstructing the ICH M10 Guideline: A Framework for Trust
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring that the data generated is reliable and reproducible.[1][2] A full validation for a chromatographic method, as we will discuss, encompasses a comprehensive evaluation of the following parameters:
-
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Carry-over: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.
-
Dilution Integrity: The ability to dilute a sample with a concentration above the upper limit of quantification (ULOQ) and obtain an accurate result.
A Validated LC-MS/MS Assay for N-methylethanolamine: A Practical Guide
Here, we present a hypothetical yet scientifically robust LC-MS/MS method for the determination of N-methylethanolamine in human plasma.
Experimental Protocol: A Step-by-Step Workflow
1. Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and foul the analytical column and mass spectrometer.
-
Procedure:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of N-methylethanolamine-d3 internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Rationale: The choice of a HILIC (Hydrophilic Interaction Liquid Chromatography) column is crucial for retaining and separating small, polar molecules like N-methylethanolamine, which show poor retention on traditional reversed-phase columns. The tandem mass spectrometer is set to multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-methylethanolamine: 76.1 -> 58.1
-
N-methylethanolamine-d3: 79.1 -> 61.1
-
-
Visualizing the Workflow
Caption: Experimental workflow for N-methylethanolamine analysis.
Validation Results: Meeting the ICH M10 Criteria
The following tables summarize the acceptance criteria as per ICH M10 guidelines and the hypothetical (yet realistic) performance data for our validated assay.
Table 1: Specificity and Selectivity
| Parameter | Method | Acceptance Criteria | Result |
| Specificity | Analysis of six different batches of blank human plasma | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS) | Pass |
| Selectivity | Analysis of blank plasma spiked with potentially co-administered drugs | No significant interference observed | Pass |
Table 2: Linearity and Range
| Parameter | Method | Acceptance Criteria | Result |
| Calibration Curve | Eight non-zero calibrators prepared in human plasma | Correlation coefficient (r²) ≥ 0.99 | 0.9985 |
| Range | From Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) | LLOQ: 1 ng/mL, ULOQ: 500 ng/mL | Established |
| LLOQ Accuracy and Precision | Five replicates at the LLOQ | Accuracy: within ±20% of nominal value; Precision: CV ≤ 20% | Accuracy: 103.5%; Precision: 8.7% CV |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low | 3 | 2.5 | 4.1 |
| Medium | 50 | -1.2 | 3.5 |
| High | 400 | 0.8 | 2.9 |
| Acceptance Criteria | Within ±15% | ≤15% |
Table 4: Matrix Effect
| QC Level | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 0.98 | 1.01 |
| High | 1.03 | 0.99 |
| Acceptance Criteria | CV ≤ 15% |
Table 5: Stability
| Stability Condition | Duration | Accuracy (% Bias) |
| Bench-top | 8 hours at room temperature | -3.7% |
| Freeze-thaw | 3 cycles | -5.1% |
| Long-term | 30 days at -80°C | -2.9% |
| Acceptance Criteria | Within ±15% |
Comparative Analysis: Why LC-MS/MS with a SIL-IS is the Superior Choice
While other analytical techniques could be employed for the determination of N-methylethanolamine, they often present significant drawbacks compared to the validated LC-MS/MS method described.
-
HPLC with UV Detection: N-methylethanolamine lacks a strong chromophore, making direct UV detection insensitive.[4][5] This necessitates pre-column derivatization to attach a UV-absorbing moiety.[4] This additional step increases sample preparation time, introduces potential for variability, and may not achieve the low limits of quantification required for many bioanalytical studies.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The polar nature of N-methylethanolamine makes it non-volatile. Therefore, derivatization is mandatory to increase its volatility for GC analysis. This, again, adds complexity and potential for error to the workflow.
The LC-MS/MS method, particularly with the use of a stable isotope-labeled internal standard, offers unparalleled specificity, sensitivity, and a streamlined workflow, making it the most reliable and efficient choice for regulatory-compliant bioanalysis.
The Logic of Validation: A Self-Validating System
The ICH M10 guideline is designed to create a self-validating system. Each parameter builds upon the others to provide a comprehensive picture of the assay's performance.
Caption: Interdependence of ICH M10 validation parameters.
This diagram illustrates how foundational parameters like specificity and linearity are prerequisites for accurately assessing the performance characteristics of accuracy and precision. In turn, a well-defined understanding of accuracy and precision is essential for evaluating the in-use robustness of the method through stability, dilution integrity, and carry-over assessments.
Conclusion: A Commitment to Data of the Highest Caliber
The validation of a bioanalytical assay is not merely a procedural hurdle; it is a scientific imperative. By adhering to the principles outlined in the ICH M10 guideline and employing a systematic, science-driven approach, researchers can ensure the generation of high-quality, reliable, and defensible data. The LC-MS/MS method for N-methylethanolamine, when validated to these exacting standards, provides a powerful tool for advancing scientific understanding and supporting drug development programs.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation M10. [Link]
-
IDBS. (2019). ICH M10 - Bioanalytical Method Validation Guideline. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Patel, K., et al. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. [Link]
-
Wang, J., & Schnute, W. C. (2011). Ethanolamines in Water Samples by LC–MS. LCGC International. [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]
-
Patel, K., et al. (2019). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. [Link]
-
Patel, K., et al. (2019). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Confirming the M+3 Mass Shift of 2-((Methyl-d3)amino)ethanol
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of internal standards is paramount. Stable Isotope-Labeled (SIL) internal standards, such as 2-((Methyl-d3)amino)ethanol, are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, providing a means to correct for variability in sample preparation and instrument response.[1] However, the mere presence of a SIL standard is not enough; its isotopic purity and identity must be rigorously confirmed.
This guide provides an in-depth comparison of analytical strategies for unequivocally confirming the M+3 mass shift of 2-((Methyl-d3)amino)ethanol. We will move beyond rote protocols to explore the underlying scientific principles that govern methodological choices, ensuring your experiments are not only successful but also self-validating.
The Foundational Principle: Why Mass Shift Confirmation is Critical
2-((Methyl-d3)amino)ethanol is designed to be chemically identical to its unlabeled (or "light") counterpart, 2-(Methylamino)ethanol, but with a distinct mass signature.[1] Three protium (¹H) atoms on the methyl group are replaced by deuterium (²H or D), a stable, heavier isotope of hydrogen.[2][3] This results in a nominal mass increase of 3 Daltons (Da). Verifying this specific M+3 shift confirms the successful incorporation of the deuterium labels and establishes the identity of the standard before its use in quantitative studies.
High-resolution mass spectrometry (HRMS) is a powerful tool for this confirmation, as it can measure the mass difference between the analyte and the standard with high precision, corresponding exactly to the mass of three deuterium atoms minus the mass of three hydrogen atoms.[4]
Structural and Mass Comparison
| Compound | Chemical Structure | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| 2-(Methylamino)ethanol | HO-CH₂-CH₂-NH-CH₃ | C₃H₉NO | 75.0684 | 76.0757 |
| 2-((Methyl-d3)amino)ethanol | HO-CH₂-CH₂-NH-CD₃ | C₃H₆D₃NO | 78.0873 | 79.0946 |
Note: Monoisotopic masses and m/z values are calculated based on the most abundant isotopes.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the most critical decision in confirming the mass shift. The physicochemical properties of 2-((Methyl-d3)amino)ethanol—a small, polar, and volatile amino alcohol—place it at the intersection of gas and liquid chromatography capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale & Recommendation |
| Analyte Suitability | Best for volatile and thermally stable compounds.[5] | Ideal for polar, non-volatile, and thermally labile compounds.[5][6] | 2-(Methylamino)ethanol is volatile enough for GC, but its polarity (due to -OH and -NH groups) makes LC a more natural fit. |
| Sample Preparation | Often requires derivatization (e.g., silylation) to increase volatility and thermal stability.[7] | Typically involves simple "dilute-and-shoot" protocols. | LC-MS avoids the added complexity and potential for side-reactions associated with derivatization, streamlining the workflow. |
| Ionization Technique | Primarily Electron Impact (EI). | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | ESI is a "soft" ionization technique that preserves the molecular ion ([M+H]⁺), which is essential for observing the parent M+3 shift.[8][9] EI is a "hard" technique that causes extensive fragmentation, often obliterating the molecular ion peak.[10] |
| Verdict | Feasible, but suboptimal. | Highly Recommended. | LC-MS with ESI is the superior choice. It offers simpler sample preparation and the soft ionization required to confidently observe and confirm the protonated molecular ions of both the labeled and unlabeled species. |
Experimental Workflow for M+3 Peak Confirmation
This section details a validated, step-by-step protocol for confirming the mass shift using LC-MS. The core principle is to analyze the labeled compound, the unlabeled analog, and a mixture of the two to provide irrefutable evidence of the M+3 shift.
Detailed Protocol
1. Reagents and Materials
-
2-(Methylamino)ethanol (unlabeled standard)
-
2-((Methyl-d3)amino)ethanol (labeled standard)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Instrumentation
-
A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, but a nominal mass instrument (e.g., Triple Quadrupole) is sufficient for confirmation.
3. Standard Preparation
-
Accurately weigh and prepare 1 mg/mL stock solutions of both the labeled and unlabeled standards in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create three separate working solutions at a final concentration of 1 µg/mL:
-
WS1 (Light): Dilute the unlabeled stock solution.
-
WS2 (Heavy): Dilute the labeled stock solution.
-
WS3 (Mixture): Combine equal volumes of the intermediate dilutions of the light and heavy stocks.
-
4. LC-MS Parameters (Example)
-
LC Column: SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent. HILIC is ideal for retaining this polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Scan Mode: Full Scan (m/z 50-200)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
5. Data Acquisition and Analysis
-
Inject WS1 (Light) and acquire the mass spectrum. Identify the [M+H]⁺ ion at approximately m/z 76.1.
-
Inject WS2 (Heavy) and acquire the mass spectrum. Confirm the presence of the [M+3+H]⁺ ion at approximately m/z 79.1.
-
Inject WS3 (Mixture) and acquire the mass spectrum. Verify that both the m/z 76.1 and m/z 79.1 peaks are present and are the base peaks in the spectrum at the expected retention time.
-
Calculate the mass difference between the observed peaks for the heavy and light compounds. This should be ~3.0189 Da.
Interpreting the Results: Beyond the Peak
A successful confirmation relies on observing the expected peaks. However, a senior scientist must also consider potential confounding factors:
-
Isotopic Purity: In the spectrum of the heavy standard (WS2), the intensity of any peak at the m/z of the light compound should be minimal, ideally less than 0.1%. This confirms high isotopic incorporation.
-
Fragmentation Analysis: While ESI is soft, some in-source fragmentation can occur. Common fragmentation pathways for alcohols include the neutral loss of water (M+H-18).[11][12] For amines, α-cleavage is typical.[12][13] If a fragment ion is observed, for instance at m/z 58.0651 ([M+H-H₂O]⁺) for the light compound, the corresponding fragment for the heavy compound should appear at m/z 61.0840, also demonstrating the M+3 shift. This provides a secondary layer of confirmation.
-
Absence of Back-Exchange: The deuterium atoms on a methyl group (a non-labile position) are not expected to exchange with protons from the solvent. The stability of the M+3 peak over time in a protic solvent (like the mobile phase) confirms the label's integrity.
Conclusion
The confirmation of the M+3 mass shift in 2-((Methyl-d3)amino)ethanol is a foundational step in validating it as an internal standard for quantitative analysis. While both GC-MS and LC-MS are plausible approaches, LC-MS with ESI offers a more direct, robust, and reliable workflow by minimizing sample manipulation and utilizing soft ionization to preserve the critical molecular ion. By systematically analyzing the light, heavy, and mixed standards, researchers can generate a self-validating data package that provides unequivocal proof of isotopic incorporation and identity. This rigorous, scientifically-grounded approach ensures the data built upon these standards is of the highest accuracy and integrity.
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van den Berg, S. A., et al. (2017). Mass spectrometric analysis of PTM dynamics using stable isotope labeled metabolic precursors in cell culture. The University of Groningen research portal. Retrieved February 7, 2026, from [Link]
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Doc Brown's Chemistry. Mass spectrum of ethanol fragmentation pattern. Retrieved February 7, 2026, from [Link]
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Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. Retrieved February 7, 2026, from [Link]
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DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved February 7, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 7, 2026, from [Link]
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Gavin, P. D., et al. (2011). Stable isotope shifted matrices enable the use of low mass ion precursor scanning for targeted metabolite identification. PMC. Retrieved February 7, 2026, from [Link]
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Shvartsburg, A. A., et al. (2001). Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. The Journal of Physical Chemistry A. Retrieved February 7, 2026, from [Link]
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Niedenführ, S., et al. (2022). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. PMC. Retrieved February 7, 2026, from [Link]
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Huege, J., et al. (2011). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. Retrieved February 7, 2026, from [Link]
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Liu, Z. L., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Retrieved February 7, 2026, from [Link]
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Chemistry Stack Exchange. (2020). Stronger ESI signal for deuterated substances. Retrieved February 7, 2026, from [Link]
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Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved February 7, 2026, from [Link]
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Thomas, D., et al. (2005). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. Retrieved February 7, 2026, from [Link]
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Neubauer, S., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. PMC. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
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Massignam, L. G., et al. (2023). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. White Rose Research Online. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved February 7, 2026, from [Link]
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Eurisotop. (2011). Stable Isotopes for Mass Spectrometry. Retrieved February 7, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]
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Moerdijk-Poortvliet, T. C. W., et al. (2015). Comparison of gas chromatography/isotope ratio mass spectrometry and liquid chromatography/isotope ratio mass spectrometry for carbon stable-isotope analysis of carbohydrates. ResearchGate. Retrieved February 7, 2026, from [Link]
-
ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved February 7, 2026, from [Link]
-
Kaufmann, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Retrieved February 7, 2026, from [Link]
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Massignam, L. G., et al. (2023). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Publications. Retrieved February 7, 2026, from [Link]
-
All About Chemistry. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Retrieved February 7, 2026, from [Link]
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A Comparative Guide to d3- and 13C-Labeled Amino Alcohols for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and co-ionizing in the mass spectrometer. This guide provides an in-depth comparison of two common types of SIL internal standards for amino alcohols: deuterium (d3)-labeled and carbon-13 (13C)-labeled compounds.
The selection between d3 and 13C labeling is not merely a matter of preference but a critical decision that can significantly impact data quality. This guide will delve into the fundamental principles governing the performance of each, supported by experimental evidence and practical considerations to empower you to make an informed choice for your specific application.
The Foundational Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly when analyzing complex biological matrices, variability can arise from multiple sources, including sample preparation, chromatographic separation, and ionization efficiency.[1] SIL internal standards are compounds that are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes.[1][2] By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, it experiences the same variations as the analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these variations and enhancing the accuracy and precision of the measurement.[3][4]
Head-to-Head Comparison: d3-Labeled vs. 13C-Labeled Amino Alcohols
The primary distinction between d3 and 13C labeling lies in the isotopes used: deuterium (²H or D), an isotope of hydrogen, and carbon-13 (¹³C), an isotope of carbon. While both introduce a mass shift that allows differentiation from the endogenous analyte, their impact on the molecule's properties and, consequently, on the analytical outcome, can be markedly different.
Isotope Effects: A Critical Differentiator
The most significant factor influencing the choice between deuterium and carbon-13 labeling is the "isotope effect." This phenomenon arises from the difference in mass between the light and heavy isotopes. The relative mass difference between deuterium and protium (¹H) is approximately 100%, whereas the difference between ¹³C and ¹²C is only about 8%.[5] This substantial mass difference in deuterated compounds can lead to several analytical challenges.
-
Chromatographic Isotope Effect: Deuterated compounds often exhibit slightly different chromatographic retention times compared to their non-labeled counterparts, a phenomenon known as the chromatographic isotope effect.[6][7] This is particularly pronounced in liquid chromatography (LC) separations.[6] The altered retention time can lead to the analyte and the internal standard eluting into the mass spectrometer at slightly different times, potentially exposing them to different matrix effects and compromising quantitative accuracy.[6] Conversely, ¹³C-labeled compounds have physicochemical properties that are virtually identical to their unlabeled analogs, resulting in co-elution and minimizing this source of error.[6] Studies have shown that replacing deuterium with ¹³C or ¹⁵N labeling is an effective way to avoid the chromatographic isotope effect.[8]
-
Ionization Isotope Effect: The difference in bond strength between C-D and C-H can also influence ionization efficiency in the mass spectrometer's source, leading to a differential response between the analyte and the internal standard. While often subtle, this can introduce a bias in the final calculated concentration.
Stability of the Label: A Question of Reliability
The stability of the isotopic label throughout the entire analytical process is crucial for a reliable internal standard.
-
Deuterium Labeling: Deuterium labels, especially those on heteroatoms (like the oxygen in the alcohol group or the nitrogen in the amino group of amino alcohols) or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix.[2][9] This can lead to a loss of the label and an underestimation of the analyte concentration. While placing deuterium on chemically inert, non-exchangeable positions can mitigate this, the stability must be rigorously validated.[2][6]
-
Carbon-13 Labeling: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[2] This inherent stability makes ¹³C-labeled internal standards more robust and reliable, ensuring the integrity of the label from sample preparation to detection.[6]
Quantitative Data at a Glance
| Feature | d3-Labeled Amino Alcohols | 13C-Labeled Amino Alcohols |
| Chromatographic Behavior | Potential for retention time shifts relative to the analyte.[6] | Co-elutes with the analyte.[6] |
| Isotope Effect | More pronounced due to the large relative mass difference between D and H.[5] | Minimal isotope effect due to the smaller relative mass difference between ¹³C and ¹²C.[5] |
| Label Stability | Can be prone to back-exchange, especially if not strategically placed.[2][6] | Highly stable and not susceptible to exchange.[2][6] |
| Quantitative Accuracy | Can be compromised by chromatographic and ionization isotope effects, as well as label instability.[6] | Generally provides higher accuracy and precision due to closer physicochemical similarity to the analyte.[5][6] |
| Cost | Often more cost-effective to synthesize.[7] | Synthesis can be more complex and expensive. |
Experimental Workflow: A Self-Validating System
A robust analytical method using SIL internal standards should be self-validating. The following workflow outlines the key steps for employing either d3- or 13C-labeled amino alcohols as internal standards in a typical LC-MS/MS experiment.
Caption: A typical experimental workflow for quantitative analysis using stable isotope-labeled internal standards.
Detailed Experimental Protocol: Validation of Internal Standard Performance
The objective of this protocol is to validate the performance of a d3- or 13C-labeled amino alcohol internal standard according to established guidelines.[10][11][12]
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the non-labeled amino alcohol (analyte) and the SIL internal standard (d3 or 13C) in a suitable solvent (e.g., methanol, acetonitrile).
-
From these stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix of interest (e.g., plasma, urine).
-
Prepare a working solution of the SIL internal standard at a fixed concentration.
2. Sample Preparation:
-
To a set of blank matrix aliquots, add the calibration standards.
-
To all samples (calibration standards, quality controls, and unknown samples), add a fixed volume of the SIL internal standard working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable LC column (e.g., a C18 column for reversed-phase chromatography).
-
Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard. Crucially, for d3-labeled standards, monitor for any retention time shift relative to the analyte.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the SIL internal standard using multiple reaction monitoring (MRM).
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentration of the analyte for the calibration standards.
-
Assess the linearity of the calibration curve.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy and precision of the method.
-
Evaluate matrix effects by comparing the response of the analyte in the presence and absence of the matrix. The SIL internal standard should effectively compensate for these effects.
-
For d3-labeled standards, assess the stability of the label by incubating the standard in the matrix at various temperatures and for different durations and monitoring for any loss of the deuterium label.
Conclusion and Recommendations
While d3-labeled amino alcohols can be a cost-effective option for internal standards, they come with inherent risks of chromatographic isotope effects and potential label instability that can compromise quantitative accuracy.[2][6][7] For applications demanding the highest level of precision and reliability, such as in regulated bioanalysis for drug development, ¹³C-labeled amino alcohols are the superior choice.[5] The minimal isotope effects and the inherent stability of the ¹³C label ensure that the internal standard behaves as a true surrogate for the analyte throughout the entire analytical process, leading to more robust and defensible data.[5][6]
Ultimately, the choice of internal standard should be guided by a thorough risk assessment based on the specific requirements of the assay and the intended use of the data.[13] Regardless of the choice, a comprehensive validation of the analytical method is essential to demonstrate its fitness for purpose.[10][11]
References
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). National Institutes of Health. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. National Institutes of Health. [Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. [Link]
-
How Amino Acid Internal Standards Are Used in Quantitative Testing. IROA Technologies. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Chromatography Online. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. National Institutes of Health. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Application of metabolomics to the evaluation of renal function in kidney transplantation. ORBi. [Link]
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Certificate of Analysis Interpretation Guide: 2-((Methyl-d3)amino)ethanol
Executive Summary
This guide provides a technical framework for interpreting the Certificate of Analysis (CoA) for 2-((Methyl-d3)amino)ethanol (CAS: 1216441-01-8 / 109-83-1 unlabeled), a critical stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS quantification of N-Methylethanolamine (MMEA).
Unlike standard chemical reagents, the value of a stable isotope lies in its Isotopic Purity and Isotopic Distribution . A misinterpretation of these parameters can lead to significant bioanalytical errors, specifically "cross-signal interference" where the internal standard contributes signal to the analyte channel.
The Anatomy of the CoA: Critical Parameters
When reviewing a CoA for this compound, four distinct parameters determine its suitability for regulated bioanalysis (GLP/GMP).
A. Chemical Purity vs. Isotopic Enrichment
-
Chemical Purity (>98%): Refers to the absence of other chemical species (e.g., starting materials like methylamine-d3 or ethylene oxide). Usually determined by GC-FID or 1H-NMR.
-
Isotopic Enrichment (Atom % D): Refers to the percentage of hydrogen atoms at the labeled position that are Deuterium.
-
Critical Insight: A CoA claiming "99 atom % D" does not mean the compound is 99% pure. It means 99% of the methyl hydrogens are D. You must look at the Mass Distribution to assess the risk of unlabeled (d0) material.
-
B. The "As-Is" vs. "Free Base" Trap
2-((Methyl-d3)amino)ethanol is often supplied as a salt (e.g., Hydrochloride or Oxalate) to improve stability, as the free base is a viscous, hygroscopic liquid.
-
CoA Check: Does the "Assay" value refer to the salt or the free base?
-
Correction Factor: If your method targets the free base (
), but you bought the HCl salt ( ), you must apply a correction factor of ~0.68 during stock preparation.
C. Isotopic Distribution (The "M+0" Problem)
The most vital section of the CoA for mass spectrometrists. It typically lists the abundance of isotopologues:
-
d3 (Target): Should be >99.0%.
-
d0 (Unlabeled): This is the "impurity" that matters. If your IS contains 0.5% d0, and you spike it at 100x the analyte concentration, the IS will contribute a false signal equal to 50% of your analyte's signal.
Comparative Analysis: Performance Benchmarking
This section objectively compares 2-((Methyl-d3)amino)ethanol against common alternatives in bioanalytical workflows.
Table 1: Performance Matrix
| Feature | 2-((Methyl-d3)amino)ethanol | Unlabeled Analog (External Std) | Structural Analog (e.g., N-Ethyl) | 13C-Labeled Analog |
| Matrix Effect Correction | High (Compensates for ionization) | Low (Susceptible to suppression) | Medium (Drifts in RT) | Superior (Perfect co-elution) |
| Retention Time (RT) | Shifted (Elutes earlier than analyte) | Identical | Different | Identical |
| Cross-Talk Risk | Low (Mass shift +3 Da) | N/A | Low | Very Low |
| Stability | High (C-D bond is non-exchangeable) | High | High | High |
| Cost Efficiency | Optimal (Balance of cost/performance) | High (Cheap, but poor data) | Medium | Low (Very Expensive) |
Deep Dive: The Deuterium Isotope Effect
The primary limitation of this product compared to a
-
Mechanism: C-D bonds are slightly less lipophilic than C-H bonds. On a Reversed-Phase (C18) column, the deuterated methyl group interacts less strongly with the stationary phase.
-
Result: The d3-IS will elute slightly earlier (0.05 – 0.2 min) than the unlabeled analyte.
-
Risk: If a matrix suppression zone (e.g., phospholipids) elutes exactly at the d3-IS time but not the analyte time, the IS will fail to compensate for the matrix effect.
Visualizing the Logic
Diagram 1: CoA Validation & Decision Workflow
A self-validating logic tree for accepting a new lot of isotope.
Caption: Workflow for validating incoming stable isotope lots to prevent downstream bioanalytical failures.
Experimental Protocol: The "Self-Validating" System
Do not rely solely on the vendor's CoA. Perform this "Isotopic Contribution" test before running any patient/study samples.
Objective
Quantify the "Cross-Signal" contribution of the d3-IS to the analyte (M+0) channel.
Methodology
-
Preparation:
-
Prepare a neat solution of the d3-IS at the working concentration (e.g., 500 ng/mL) in mobile phase.
-
Crucial: Do not add any unlabeled analyte.
-
-
MS/MS Setup:
-
Monitor two transitions:
-
IS Channel:
(Quantifier for d3) -
Analyte Channel:
(Quantifier for d0)
-
-
-
Acquisition:
-
Inject the sample (n=5).
-
-
Calculation:
-
Calculate the Area Ratio:
-
-
Acceptance Criteria:
-
should be
(or of the LLOQ response of the analyte). -
Interpretation: If
is high, the CoA "Isotopic Enrichment" claim may be chemically accurate, but the reagent is unsuitable for trace-level analysis.
-
should be
Scientific Rationale & Mechanism
The choice of Methyl-d3 over other potential labeling sites (like the ethyl backbone) is deliberate.
Diagram 2: Structural Stability & Fragmentation Logic
Caption: Rationale for N-methyl labeling. Labels on OH/NH groups (Exchangeable) would be lost in aqueous mobile phases, rendering the IS useless.
Why Methyl-d3?
-
Non-Exchangeable: Deuterium on the methyl group (C-D) does not exchange with protons in water/methanol mobile phases. If the label were on the hydroxyl (-OD) or amine (-ND), the deuterium would instantly swap with solvent H+, and the mass shift would disappear.
-
Fragmentation Retention: In MS/MS, the primary fragmentation of ethanolamines often involves the loss of water (
). The N-methyl group remains intact, preserving the +3 Da mass shift in the product ion, ensuring selectivity.
References
-
Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (See Section on Internal Standards).
-
Sigma-Aldrich (Merck). Stable Isotopes: Isotopic Purity vs. Chemical Purity.
-
Chakraborty, A., et al. (2019). Impact of Deuterium Isotope Effect on Retention Time in Reversed-Phase LC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6]
Sources
Safety Operating Guide
2-((Methyl-d3)amino)ethanol proper disposal procedures
[1]
Executive Summary
2-((Methyl-d3)amino)ethanol (N-Methyl-d3-ethanolamine) is a deuterated stable isotope labeled analog of N-methylethanolamine.[1] While it is not radioactive , it poses significant chemical hazards, primarily corrosivity and combustibility .[2]
The Golden Rule of Isotopic Disposal: Treat the substance according to its chemical toxicity and physical hazards, not its isotopic label, unless the isotope is radioactive (e.g., Tritium/Carbon-14). Deuterium (
Immediate Hazard Classification:
Part 1: Chemical Profile & Hazard Identification[1][3][4]
To safely dispose of this compound, you must understand the causality of its hazards. It is an amino alcohol; the amine group provides basicity (corrosivity), and the organic backbone provides combustibility.
Physicochemical Properties Table
Data based on non-deuterated analog (CAS 109-83-1) as physicochemical properties remain kinetically similar for disposal purposes.[1]
| Property | Value | Operational Implication |
| CAS (Unlabeled) | 109-83-1 | Use for broad hazard searching.[1] |
| Physical State | Viscous Liquid | High surface tension; difficult to rinse completely.[1] |
| pH | ~13.6 (100g/L aq) | Extremely Corrosive. Incompatible with acids/aluminum.[1] |
| Flash Point | 73°C (165°F) | Combustible. Keep away from heat sources/oxidizers.[1] |
| Water Solubility | Miscible | Spills can be diluted, but run-off is hazardous.[1] |
| Isotope | Deuterium ( | Stable. NO radioactive decay.[1] |
Critical Incompatibilities
-
Nitrosating Agents: Do NOT mix with nitrites, nitrates, or nitrous acid. Secondary amines can form N-nitrosamines , which are potent carcinogens.[1]
-
Strong Acids: Exothermic neutralization can cause boiling/splattering.[1]
-
Oxidizers: Reaction may ignite the organic backbone.
-
Aluminum/Zinc: The high alkalinity can react with these metals to release flammable hydrogen gas.
Part 2: The Isotope Factor (Deuterium vs. Tritium)
A frequent error in laboratory waste management is the misclassification of stable isotopes as radioactive waste. This incurs unnecessary costs and regulatory scrutiny.
-
Deuterium (
): A stable isotope of hydrogen.[1] It does not emit radiation.[1]-
Action: Dispose of via Chemical Hazardous Waste streams.[1]
-
-
Tritium (
): A radioactive isotope.[1]
Protocol: Label the waste container explicitly as "Deuterated" to prevent inventory confusion, but do not place it in a radioactive decay drum.
Part 3: Segregation Strategy (Self-Validating System)
A self-validating disposal system relies on segregation to prevent "silent" reactions in the waste container.[1] Follow this logic to ensure chemical stability during storage.
Diagram 1: Waste Segregation Logic
This decision tree ensures you never mix incompatible streams.[1]
Figure 1: Decision logic for segregating 2-((Methyl-d3)amino)ethanol. Note the critical stop points for acids and oxidizers.
Part 4: Step-by-Step Disposal Protocol
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1] These resist high pH corrosion.[1]
-
Acceptable: Glass (Borosilicate).[1]
-
Prohibited: Aluminum cans or metal drums (hydrogen gas evolution risk).[1]
Labeling Requirements
Your label must be a "Chain of Custody" document.[1] It must communicate hazard and identity instantly.
-
Chemical Name: 2-((Methyl-d3)amino)ethanol (Write "N-Methylethanolamine, Deuterated" for clarity).
-
Constituents: 95%+ Solvent (if dissolved) + <5% Amine.[1]
-
Hazard Checkboxes: [x] Corrosive [x] Toxic.[1]
-
pH: > 12.[1]
Operational Workflow
Figure 2: Operational workflow from bench to EHS pickup.
Rinse Procedures (Empty Containers)
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of solubilizing the amine (water or ethanol).
-
Rinsate Disposal: Collect the first rinse as hazardous waste (it contains >3% residue). The second and third rinses may often be drain-disposed only if local regulations permit and pH is neutralized (Check local POTW limits).[1] Best Practice: Collect all rinses as hazardous waste to ensure compliance.
-
Defacing: Deface the label and mark "EMPTY" before discarding the glass/plastic bottle.
Part 5: Emergency Spill Response
Scenario: 500mL spill of pure 2-((Methyl-d3)amino)ethanol on the lab floor.
-
Evacuate & Ventilate: Vapors are irritating to the respiratory tract.
-
PPE: Butyl rubber or Neoprene gloves (Nitrile provides only splash protection for amines), safety goggles, and lab coat.
-
Containment: Use a non-combustible absorbent (Vermiculite, dry sand, or commercial "Base Neutralizer" pads).
-
Warning: Do not use paper towels or sawdust.[1] The amine is combustible and basic; it can degrade cellulose and potentially ignite if heated.
-
-
Neutralization (Optional for trained personnel): Apply a weak acid neutralizer (Citric acid powder).[1] Wait for the heat of reaction to dissipate.
-
Cleanup: Scoop absorbed material into a hazardous waste bag/pail. Label as "Spill Debris: Corrosive Basic Organic."[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. nyu.edu [nyu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Navigating the Safe Handling of 2-((Methyl-d3)amino)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-((Methyl-d3)amino)ethanol. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to be your trusted resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
2-((Methyl-d3)amino)ethanol, a deuterated analogue of 2-(Methylamino)ethanol, should be handled with the same precautions as its non-deuterated counterpart. While deuterated compounds are generally not radioactive, their chemical reactivity and physical properties are similar to the parent compound.[1] Therefore, the hazard profile of 2-(Methylamino)ethanol and 2-(Dimethylamino)ethanol serves as a critical reference.
This chemical class is characterized by multiple hazards: it is a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Prolonged or repeated exposure may also lead to organ damage.
| Hazard Classification | Description |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3][4] |
| Corrosivity | Causes severe skin burns and eye damage.[4][5][6][7] |
| Toxicity | Harmful if swallowed or in contact with skin.[7] May cause respiratory irritation.[4][6][8] |
| Chronic Health Effects | Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-((Methyl-d3)amino)ethanol. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given the corrosive nature of this compound, it is crucial to select gloves made of a material resistant to permeation by aminoethanols. Always inspect gloves for any signs of degradation or perforation before use.[11] In some instances, wearing two pairs of gloves can provide additional protection.
-
Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[12]
-
-
Respiratory Protection: All handling of 2-((Methyl-d3)amino)ethanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with the appropriate cartridges should be used.[12]
Operational Plan: From Receipt to Experimentation
A systematic approach to handling ensures both safety and the preservation of the compound's isotopic purity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store 2-((Methyl-d3)amino)ethanol in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to H/D exchange and compromise the isotopic purity of the compound.[1] Storage in a refrigerator (2-8°C) is recommended.[13] The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow
The following diagram outlines the critical steps and decision points in the safe handling of 2-((Methyl-d3)amino)ethanol during a typical experimental workflow.
Caption: A flowchart illustrating the key stages of safely handling 2-((Methyl-d3)amino)ethanol in a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-((Methyl-d3)amino)ethanol and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste contaminated with 2-((Methyl-d3)amino)ethanol must be treated as hazardous chemical waste.[1] It is imperative to segregate waste streams to ensure proper disposal.
-
Liquid Waste: Collect all liquid waste containing 2-((Methyl-d3)amino)ethanol in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held 2-((Methyl-d3)amino)ethanol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After thorough rinsing and removal of the label, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.
-
Isolate the Area: Isolate the spill area to prevent the spread of the chemical.[3]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[3]
-
Cleanup:
-
For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the liquid.[2][14]
-
Do not use combustible materials to absorb the spill.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[14]
-
Ventilate the area and wash the spill site once the cleanup is complete.[14]
-
The following decision tree provides a logical flow for responding to a chemical spill.
Caption: A decision tree outlining the immediate actions to take in the event of a chemical spill.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with 2-((Methyl-d3)amino)ethanol. Always consult the Safety Data Sheet provided by the supplier for your specific material and your institution's safety protocols.
References
- Chemstock. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). 2-DIMETHYLAMINOETHANOL. CAMEO Chemicals.
- Australian Government Department of Health. (2013, June 28). Ethanol, 2-(dimethylamino)-: Human health tier II assessment.
- Sigma-Aldrich. (2025, November 6). 2-(Methylamino)
- New Jersey Department of Health. (2007, June). Hazardous Substance Fact Sheet: Dimethylaminoethanol.
- BenchChem. (2025).
- Fisher Scientific. (2009, September 22). 2-(2-Aminoethoxy)
- CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
- Fisher Scientific. (n.d.).
- Carl ROTH. (n.d.).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.
- Central Drug House (P) Ltd. (n.d.).
- Pharmaffiliates. (n.d.). 2-((Methyl-d3)amino) ethanol.
- Simson Pharma Limited. (2025, May 29).
- Occupational Safety and Health Administration. (2024, March 28). ETHANOLAMINE (2-AMINOETHANOL).
- Isotope Science / Alfa Chemistry. (n.d.).
- ResolveMass Laboratories Inc. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- SafeWork SA. (2018, November 4). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemstock.ae [chemstock.ae]
- 3. 2-DIMETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
- 9. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 10. epa.gov [epa.gov]
- 11. hmc.edu [hmc.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
